2-(Methoxymethyl)Piperidine Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(methoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-6-7-4-2-3-5-8-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJIISYICORWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688809-98-5 | |
| Record name | 2-(methoxymethyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-(Methoxymethyl)Piperidine Hydrochloride" chemical properties and structure
An In-depth Technical Guide to 2-(Methoxymethyl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental chemical and physical properties, elucidate its structure, explore common synthetic pathways, and discuss its applications in drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both foundational knowledge and practical insights into the compound's reactivity, handling, and analytical characterization.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is one of the most prevalent saturated heterocyclic motifs found in pharmaceuticals and biologically active natural products.[1][2] Its flexible, chair-like conformation allows it to present substituents in well-defined three-dimensional space, making it an ideal scaffold for interacting with complex biological targets such as enzymes and receptors.[3][4] The introduction of functional groups onto the piperidine core enables fine-tuning of a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.[5]
This compound is a derivative that incorporates a methoxymethyl group at the 2-position. This substituent adds a polar ether functionality while maintaining a degree of lipophilicity, offering a unique tool for modulating structure-activity relationships (SAR). Its hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in various synthetic and biological applications.
Chemical Identity and Structural Elucidation
The precise identification and structural understanding of a chemical entity are paramount for its effective application.
Nomenclature and Identifiers
-
Systematic (IUPAC) Name: 2-(methoxymethyl)piperidine;hydrochloride
-
Molecular Formula: C₇H₁₆ClNO[6]
-
Molecular Weight: 165.66 g/mol [6]
-
CAS Number: 688809-99-6 (for the (R)-enantiomer hydrochloride)[6]
-
PubChem CID: 4090648 (for the free base)[7]
Structural Analysis
The structure consists of a saturated six-membered piperidine ring. A methoxymethyl (-CH₂OCH₃) group is attached to the carbon adjacent to the nitrogen atom (C2).
-
Chirality: The C2 carbon is a stereocenter, meaning the compound can exist as two enantiomers: (R)-2-(Methoxymethyl)piperidine and (S)-2-(Methoxymethyl)piperidine. The specific stereoisomer used can be critical in pharmaceutical applications, as different enantiomers often exhibit vastly different biological activities and metabolic profiles.[5]
-
Conformation: Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric strain. The methoxymethyl substituent can occupy either an axial or equatorial position. The equatorial conformation is generally more stable.[3] The nitrogen atom's lone pair and the N-H bond also have axial/equatorial preferences that can be influenced by the solvent.[3]
-
Salt Form: As a hydrochloride salt, the nitrogen atom of the piperidine ring is protonated (NH₂⁺), forming an ionic bond with a chloride ion (Cl⁻). This conversion from a free base to a salt significantly improves the compound's handling properties, crystallinity, and solubility in polar solvents.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical data is essential for experimental design.
Physicochemical Data Summary
| Property | Value | Source / Comment |
| Molecular Formula | C₇H₁₆ClNO | [6] |
| Molecular Weight | 165.66 g/mol | [6] |
| Physical Form | Solid (Typical for hydrochloride salts) | General Knowledge |
| logP (Predicted) | 1.1967 | [6] (Prediction for the free base) |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [6] |
| Hydrogen Bond Donors | 1 (from N-H) | [6] |
| Hydrogen Bond Acceptors | 2 (from N and O) | [6] |
Expected Spectroscopic Profile
While specific spectra for this exact compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.
-
¹H NMR (Proton NMR): The spectrum would be complex due to overlapping signals from the piperidine ring protons. Key expected signals include:
-
A singlet around 3.3-3.4 ppm for the methoxy (-OCH₃) protons.
-
A multiplet for the C2 proton (-CH-), shifted downfield by the adjacent nitrogen and methoxymethyl group.
-
A series of multiplets between ~1.2 and 3.5 ppm for the remaining methylene protons on the piperidine ring and the -CH₂-O- group.[8][9]
-
A broad signal for the protonated amine (N⁺-H₂).
-
-
¹³C NMR (Carbon NMR):
-
A signal around 59-60 ppm for the methoxy carbon (-OCH₃).
-
A signal for the C2 carbon around 60-65 ppm.
-
Signals for the C6 carbon (adjacent to N) around 45-50 ppm.
-
Other piperidine ring carbons (C3, C4, C5) would appear further upfield, typically between 20-30 ppm.[10]
-
-
Infrared (IR) Spectroscopy:
-
A broad, strong band in the 2500-3000 cm⁻¹ region, characteristic of an amine salt (N⁺-H stretch).
-
C-H stretching vibrations just below 3000 cm⁻¹.
-
A prominent C-O-C stretching band (ether linkage) around 1100 cm⁻¹.[11]
-
-
Mass Spectrometry (MS):
Synthesis and Manufacturing Workflow
The synthesis of 2-(Methoxymethyl)piperidine typically starts from a more readily available precursor, 2-(hydroxymethyl)piperidine (also known as 2-pipecolinol).
Common Synthetic Route: Williamson Ether Synthesis
The most direct and logical approach is a Williamson ether synthesis, which involves the alkylation of an alcohol.
-
Deprotonation: The hydroxyl group of 2-(hydroxymethyl)piperidine is deprotonated with a strong base (e.g., sodium hydride, NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to form a sodium alkoxide intermediate.
-
Alkylation: The resulting alkoxide is then treated with an alkylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to form the ether linkage.
-
Acidification: The free base product is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with hydrochloric acid (often as a solution in ether or isopropanol) to precipitate the hydrochloride salt.
-
Purification: The final salt is purified by filtration and recrystallization.
Caption: General workflow for the synthesis of 2-(Methoxymethyl)piperidine HCl.
Applications in Medicinal Chemistry
The piperidine scaffold is a cornerstone of drug design, and functionalized derivatives like 2-(Methoxymethyl)piperidine are valuable tools for lead optimization.[1][2]
-
Scaffold for Bioactive Molecules: This compound serves as a starting point or intermediate for creating more complex molecules. The secondary amine provides a reactive handle for further substitution, allowing it to be incorporated into larger structures.[13]
-
Modulation of Physicochemical Properties: The methoxymethyl group can improve metabolic stability by blocking potential sites of oxidation on the piperidine ring.[4] Its hydrogen bond accepting capability can also enhance interactions with biological targets and modulate solubility.
-
Examples in Drug Discovery: While specific drugs containing this exact fragment are not prominently cited, similar (methoxymethyl)piperidine and (alkoxymethyl)piperidine motifs are explored in various therapeutic areas. For instance, derivatives have been synthesized and evaluated for potential antidepressant and neuroleptic activities.[14] The strategic placement of such groups is a common tactic in designing ligands for G-protein coupled receptors (GPCRs) and ion channels.
Analytical Methodologies
Ensuring the purity and identity of the compound is critical. A standard method for quality control would involve High-Performance Liquid Chromatography (HPLC).
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol is a representative method and may require optimization.
-
System Preparation:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Perform further dilutions as necessary.
-
-
Chromatographic Run:
-
Inject 5-10 µL of the sample solution.
-
Run a gradient elution, for example:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
-
Data Analysis:
-
Integrate the area of all peaks detected.
-
Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100%. The compound, lacking a strong chromophore, will have low UV absorbance, requiring a sensitive detector setting.
-
Safety, Handling, and Storage
Proper handling is crucial due to the potential hazards associated with piperidine derivatives.
-
Hazard Identification: While data for the specific hydrochloride salt is limited, the free base and related piperidines are classified as hazardous. They can be harmful if swallowed, toxic in contact with skin, and cause severe skin burns and eye damage.[15] Material is potentially destructive to mucous membranes and the upper respiratory tract.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Splash-proof safety goggles or a face shield.[16]
-
A laboratory coat.
-
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or dust.[17] Avoid contact with skin, eyes, and clothing.[16] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18] The hydrochloride salt is hygroscopic and should be protected from moisture. Keep containers sealed to prevent leakage.[16]
-
First Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or doctor.[15][18]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]
-
Conclusion
This compound is a valuable and versatile building block for drug discovery and organic synthesis. Its defined structure, incorporating a chiral center and a functional ether group on the privileged piperidine scaffold, provides chemists with a powerful tool for developing novel therapeutics. Understanding its chemical properties, synthetic routes, and handling requirements is essential for its safe and effective use in the laboratory. As the demand for structurally diverse and three-dimensional molecules in drug development continues to grow, the importance of such chiral building blocks will undoubtedly increase.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
- 6. chemscene.com [chemscene.com]
- 7. 2-(Methoxymethyl)piperidine | C7H15NO | CID 4090648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(Hydroxymethyl)piperidine(3433-37-2) 1H NMR spectrum [chemicalbook.com]
- 9. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 13. chemimpex.com [chemimpex.com]
- 14. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. peptide.com [peptide.com]
- 17. aksci.com [aksci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Technical Guide to 2-(Methoxymethyl)piperidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
This guide offers an in-depth exploration of 2-(Methoxymethyl)piperidine Hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to provide a nuanced understanding of the compound's synthesis, physicochemical properties, and its strategic application in the design of novel therapeutics. Herein, we dissect the causality behind synthetic choices and analytical interpretations, grounding our discussion in established scientific principles and field-proven insights.
Core Identity and Physicochemical Landscape
This compound is a chiral compound, existing as two enantiomers, (R) and (S), as well as a racemic mixture. The stereochemistry at the C2 position of the piperidine ring is a critical determinant of its interaction with biological targets, a recurring theme in the development of chiral drugs.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various experimental and pharmaceutical contexts.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆ClNO | [2] |
| Molecular Weight | 165.66 g/mol | [2] |
| CAS Number | (R)-enantiomer: 688809-99-6(S)-enantiomer: 688810-00-6 | [2] |
| Appearance | White to off-white solid | General chemical catalogs |
| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |
| pKa | Estimated to be around 9-10 for the piperidinium ion | Inferred from piperidine pKa |
Synthesis and Mechanistic Considerations
The synthesis of 2-(methoxymethyl)piperidine typically involves a multi-step process, often commencing with the reduction of a corresponding pyridine precursor, followed by functional group manipulation. A common and logical synthetic pathway involves the initial preparation of 2-(hydroxymethyl)piperidine, which is then methylated.
A generalized synthetic scheme is outlined below:
Caption: General synthetic route to this compound.
The initial reduction of 2-pyridinecarboxaldehyde to 2-(hydroxymethyl)pyridine is a standard transformation. The subsequent hydrogenation of the pyridine ring to a piperidine is a critical step, often employing catalysts like platinum oxide or rhodium on carbon under hydrogen pressure.[3] This step is crucial as it establishes the chiral center at the C2 position. Without a chiral catalyst or resolving agent, a racemic mixture of 2-(hydroxymethyl)piperidine is obtained.
The final methylation of the hydroxyl group is typically achieved via a Williamson ether synthesis, where a strong base like sodium hydride is used to deprotonate the alcohol, followed by nucleophilic attack on a methylating agent such as methyl iodide.[4] The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Spectroscopic Characterization: A Validating System
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for confirming the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methoxy group, and the methylene bridge. The protons on the piperidine ring will appear as a series of complex multiplets in the upfield region (typically 1.0-3.5 ppm). The methoxy group will present as a sharp singlet around 3.3 ppm. The two protons of the -CH₂-O- group will likely be diastereotopic due to the adjacent chiral center and may appear as a multiplet or two distinct signals. The proton attached to the nitrogen will be broadened and its chemical shift will be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The piperidine ring carbons will resonate in the range of approximately 20-60 ppm.[5] The methoxy carbon will appear around 59 ppm, and the methylene carbon adjacent to the oxygen will be further downfield, typically in the 70-80 ppm range.[6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by several key absorptions. A broad band in the 2700-3000 cm⁻¹ region is characteristic of the N-H stretch of the piperidinium salt. C-H stretching vibrations of the alkyl groups will be observed between 2850 and 3000 cm⁻¹. A prominent C-O stretching band for the ether linkage is expected around 1100 cm⁻¹.[7]
Mass Spectrometry (MS)
Under electron ionization (EI), the free base, 2-(methoxymethyl)piperidine, would likely exhibit a molecular ion peak (M⁺) at m/z 129.[8] A common fragmentation pathway for piperidine derivatives is the alpha-cleavage, leading to the loss of the methoxymethyl group or ring opening.[9] Electrospray ionization (ESI) of the hydrochloride salt would show a prominent ion at m/z 130, corresponding to the protonated molecule [M+H]⁺.[10]
The Role in Drug Discovery and Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[11] The 2-substituted piperidine motif, particularly 2-piperidinemethanol and its derivatives, serves as a versatile building block for creating compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and neurological agents.[12]
The introduction of a methoxymethyl group at the 2-position can influence a molecule's properties in several ways:
-
Modulation of Physicochemical Properties: The ether group can act as a hydrogen bond acceptor, potentially improving solubility and pharmacokinetic properties.[1]
-
Stereochemical Control: The chiral center at the C2 position allows for the synthesis of stereochemically pure compounds, which is often critical for selective interaction with biological targets.
-
Bioisosteric Replacement: The methoxymethyl group can serve as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's activity and metabolic stability.
The workflow for discovering new drug candidates based on the 2-(methoxymethyl)piperidine scaffold typically follows a structured path from initial hit identification to lead optimization.
Caption: A generalized workflow for drug discovery utilizing the 2-(methoxymethyl)piperidine scaffold.
Experimental Protocol: Synthesis of 2-(Methoxymethyl)piperidine
The following is a representative, detailed protocol for the synthesis of 2-(methoxymethyl)piperidine from 2-(hydroxymethyl)piperidine. Note: This protocol should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-(Hydroxymethyl)piperidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Addition of Alcohol: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous THF via the dropping funnel over 30 minutes.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Hydrogen gas will be evolved during this step.
-
Addition of Methyl Iodide: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(methoxymethyl)piperidine.
Safety and Handling
This compound, like other piperidine derivatives, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, while requiring careful control of stereochemistry, provides access to a scaffold that is frequently incorporated into biologically active molecules. A thorough understanding of its physicochemical properties and spectroscopic characteristics is essential for its effective use in the laboratory. As the demand for novel therapeutics continues to grow, the strategic application of such chiral building blocks will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. 4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Piperidine [webbook.nist.gov]
- 8. 2-(Methoxymethyl)piperidine | C7H15NO | CID 4090648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis of 2-(Methoxymethyl)piperidine Hydrochloride from Pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 2-(methoxymethyl)piperidine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with readily available pyridine and proceeds through a two-step sequence involving regioselective functionalization followed by catalytic hydrogenation. This document delves into the mechanistic underpinnings of each transformation, offering detailed, field-proven experimental protocols. The causality behind experimental choices, safety considerations, and analytical characterization of the final product are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of 2-Substituted Piperidines
The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active natural products.[1] Specifically, 2-substituted piperidines are fundamental intermediates for developing new active pharmaceutical ingredients, offering unique three-dimensional properties that can enhance pharmacokinetic profiles.[2] The introduction of a methoxymethyl group at the 2-position provides a versatile handle for further chemical elaboration, making 2-(methoxymethyl)piperidine a sought-after synthon in drug discovery programs. This guide outlines a reliable pathway to its hydrochloride salt, a stable and easily handled form of the amine.
Synthetic Strategy: A Two-Step Approach from Pyridine
The overall synthetic strategy involves two key transformations:
-
Functionalization of the Pyridine Ring: Introduction of the methoxymethyl group at the 2-position of the pyridine ring.
-
Reduction of the Pyridine Ring: Catalytic hydrogenation of the resulting 2-(methoxymethyl)pyridine to the corresponding piperidine.
-
Salt Formation: Conversion of the free base to the hydrochloride salt for improved stability and handling.
This approach is advantageous due to the commercial availability and low cost of pyridine, as well as the generally high-yielding nature of the individual steps.
References
A Technical Guide to the Spectroscopic Characterization of 2-(Methoxymethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Spectroscopic Landscape of Novel Compounds
In the realm of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent investigations are built. For a molecule such as 2-(Methoxymethyl)piperidine Hydrochloride, a substituted piperidine derivative of interest, a thorough understanding of its spectroscopic signature is paramount. This guide provides a comprehensive technical overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
I. Molecular Structure and its Spectroscopic Implications
This compound is a saturated heterocyclic compound. The piperidine ring, existing predominantly in a chair conformation, is substituted at the 2-position with a methoxymethyl group. The hydrochloride salt form implies the protonation of the piperidine nitrogen, forming a piperidinium chloride. This protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic behavior.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
A. Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to reveal the distinct chemical environments of the hydrogen atoms in the molecule. The presence of the hydrochloride salt will lead to a downfield shift of the protons on and near the nitrogen atom due to the electron-withdrawing effect of the positive charge.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |
| NH ₂⁺ | 9.0 - 10.0 | Broad singlet | - | The acidic protons on the positively charged nitrogen are expected to be significantly deshielded and will likely appear as a broad signal due to quadrupole broadening and exchange. |
| CH (2) | 3.2 - 3.5 | Multiplet | - | This proton is adjacent to the nitrogen and the methoxymethyl substituent, leading to a downfield shift. Its multiplicity will be complex due to coupling with the C3 and CH₂O protons. |
| CH ₂(6) | 3.0 - 3.3 | Multiplet | - | These protons are alpha to the protonated nitrogen and will be deshielded. The axial and equatorial protons will likely have different chemical shifts and show complex coupling. |
| OCH ₂ | 3.4 - 3.7 | Multiplet | - | These diastereotopic protons are adjacent to the chiral center at C2 and the oxygen atom, resulting in distinct chemical shifts and complex coupling. |
| OCH ₃ | 3.3 - 3.4 | Singlet | - | The three equivalent protons of the methoxy group will appear as a sharp singlet. |
| CH ₂(3, 4, 5) | 1.5 - 2.0 | Multiplet | - | The remaining methylene protons on the piperidine ring are expected to appear as a complex multiplet in the aliphatic region. |
Note: Predicted chemical shifts are based on the analysis of similar piperidine derivatives and the known effects of protonation.[1][2][3][4][5][6]
B. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their electronic environments.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C (2) | 55 - 60 | This carbon is attached to the nitrogen and the methoxymethyl group, leading to a downfield shift. |
| C (6) | 45 - 50 | The carbon alpha to the protonated nitrogen is deshielded. |
| OC H₂ | 70 - 75 | This carbon is attached to an oxygen atom, resulting in a significant downfield shift. |
| OC H₃ | 58 - 62 | The methoxy carbon is also deshielded due to the attached oxygen. |
| C (3) | 25 - 30 | A typical aliphatic methylene carbon in a piperidine ring. |
| C (4) | 20 - 25 | A typical aliphatic methylene carbon in a piperidine ring. |
| C (5) | 25 - 30 | A typical aliphatic methylene carbon in a piperidine ring. |
Note: Predicted chemical shifts are based on the analysis of similar piperidine derivatives.[1]
C. Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR data for a sample like this compound is crucial.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH₂⁺ protons.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a field strength of at least 400 MHz.
-
Acquire the spectrum at a controlled temperature (e.g., 298 K).
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments: To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C-N bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |
| 2700 - 3000 | Strong, Broad | N-H stretch | The stretching vibration of the N-H bonds in the piperidinium ion. This broadness is characteristic of hydrogen-bonded ammonium salts. |
| 2850 - 3000 | Medium to Strong | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the piperidine ring and the methoxymethyl group. |
| 1580 - 1650 | Medium | N-H bend | Bending vibration of the N-H bonds in the piperidinium ion. |
| 1080 - 1150 | Strong | C-O stretch | The C-O single bond stretching of the ether linkage is typically a strong and prominent band in this region. |
| 1000 - 1250 | Medium | C-N stretch | Stretching vibration of the C-N bonds in the piperidine ring. |
Note: Predicted absorption bands are based on the known IR spectra of piperidine hydrochloride and other similar compounds.[7]
A. Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the KBr (potassium bromide) pellet method is standard. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a transparent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet is recorded first and subtracted from the sample spectrum.
IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, Electrospray Ionization (ESI) is the preferred method due to the compound's polar and ionic nature.
A. Predicted Mass Spectrometry Data
The mass spectrum is expected to show a prominent peak for the protonated molecule of the free base, [M+H]⁺, where M is the free base 2-(methoxymethyl)piperidine. The molecular weight of the free base (C₇H₁₅NO) is 129.20 g/mol .[8]
Table 4: Predicted m/z Peaks for 2-(Methoxymethyl)piperidine in ESI-MS (Positive Ion Mode)
| m/z | Ion | Rationale |
| 130.12 | [M+H]⁺ | The protonated molecular ion of the free base.[9] |
| 152.10 | [M+Na]⁺ | An adduct with sodium ions, which are often present as impurities.[9] |
| 114.11 | [M+H - CH₄O]⁺ | Loss of a methanol molecule from the protonated parent ion. |
| 98.10 | [M+H - CH₂OCH₃]⁺ | Cleavage of the methoxymethyl side chain. |
Note: Predicted m/z values are based on the PubChem entry for this compound and general fragmentation patterns of piperidine derivatives.[8][9][10][11][12][13]
B. Experimental Protocol for Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Data Acquisition: The solution is introduced into the ESI source of the mass spectrometer. The mass spectrum is acquired in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): To gain further structural information, tandem mass spectrometry can be performed. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern, which can help confirm the structure.
References
- 1. rsc.org [rsc.org]
- 2. hmdb.ca [hmdb.ca]
- 3. 2-(Hydroxymethyl)piperidine(3433-37-2) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Methylpiperidine(109-05-7) 1H NMR spectrum [chemicalbook.com]
- 5. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Piperidine hydrochloride [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. PubChemLite - this compound (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 10. scielo.br [scielo.br]
- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Mechanism of Action of 2-(Methoxymethyl)piperidine Hydrochloride in Organic Reactions
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The chiral piperidine scaffold is a cornerstone in modern medicinal chemistry and asymmetric synthesis, valued for its conformational rigidity and prevalence in a multitude of bioactive natural products and pharmaceuticals.[1][2][3] Among the diverse array of functionalized piperidines, 2-(Methoxymethyl)piperidine and its hydrochloride salt represent a class of chiral building blocks with significant potential for stereocontrol in organic transformations. This technical guide provides an in-depth analysis of the plausible mechanisms of action through which 2-(Methoxymethyl)piperidine directs stereochemical outcomes. By examining its roles as both a chiral auxiliary and a ligand in asymmetric catalysis, we will explore the underlying principles of stereodifferentiation, supported by analogous systems and theoretical studies. This document serves as a comprehensive resource for researchers seeking to harness the stereodirecting capabilities of this versatile scaffold.
Introduction: The Significance of the Chiral 2-Substituted Piperidine Scaffold
The piperidine ring is a privileged heterocyclic motif in drug discovery, with its derivatives forming the core of numerous therapeutic agents.[2][3] The introduction of a stereocenter, particularly at the 2-position, imparts a defined three-dimensional architecture that is crucial for molecular recognition and biological activity. Chiral 2-substituted piperidines, such as 2-(Methoxymethyl)piperidine, are not only valuable intermediates in the synthesis of complex pharmaceutical targets but also serve as powerful tools for controlling stereochemistry in a variety of organic reactions.
The utility of these compounds stems from a combination of steric and electronic factors. The piperidine ring exists in a stable chair conformation, which provides a predictable and rigid framework. The substituent at the 2-position can then effectively shield one face of a reactive center, directing the approach of incoming reagents. Furthermore, heteroatoms within the substituent, such as the oxygen in the methoxymethyl group, can engage in secondary interactions, including hydrogen bonding or coordination to metal centers, which can further refine the stereochemical control.
This guide will focus on elucidating the mechanistic principles that govern the stereodirecting influence of 2-(Methoxymethyl)piperidine, providing a foundational understanding for its application in asymmetric synthesis.
Mechanism of Action as a Chiral Auxiliary
One of the primary applications of 2-(Methoxymethyl)piperidine is as a chiral auxiliary. In this role, the piperidine moiety is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is cleaved and can, in principle, be recovered.
The stereodirecting effect of the 2-(methoxymethyl)piperidine auxiliary is primarily achieved through steric hindrance. When attached to a substrate, for instance, through the formation of an amide bond with a carboxylic acid, the bulky piperidine ring will preferentially occupy a specific region of space. This conformational preference, dictated by minimizing steric strain, effectively blocks one of the two faces of a prochiral center (e.g., an enolate), forcing an incoming electrophile to attack from the less hindered face.
Illustrative Mechanism: Asymmetric Alkylation
Consider the alkylation of a carboxylic acid derivative. The process can be visualized as follows:
-
Attachment of the Auxiliary: The carboxylic acid is coupled with (R)- or (S)-2-(Methoxymethyl)piperidine to form a chiral amide.
-
Enolate Formation: Treatment with a strong base, such as lithium diisopropylamide (LDA), selectively removes the α-proton to generate a chiral enolate. The geometry of this enolate is influenced by the chiral auxiliary.
-
Diastereoselective Alkylation: The enolate reacts with an electrophile (e.g., an alkyl halide). The 2-(methoxymethyl)piperidine group, due to its steric bulk, directs the approach of the electrophile to the opposite face of the enolate. The methoxymethyl group itself can play a role in locking the conformation of the transition state through non-covalent interactions, further enhancing diastereoselectivity.
-
Cleavage of the Auxiliary: The newly formed chiral carboxylic acid is liberated from the auxiliary, typically by hydrolysis, to yield the final enantiomerically enriched product.
A critical aspect of this mechanism is the conformational rigidity of the transition state. The chair conformation of the piperidine ring, combined with the steric demands of the methoxymethyl group, creates a well-defined chiral environment that leads to high diastereoselectivity.
Mechanism of Action as a Chiral Ligand in Asymmetric Catalysis
In addition to its role as a chiral auxiliary, 2-(Methoxymethyl)piperidine can also function as a chiral ligand in transition metal-catalyzed reactions. The nitrogen atom of the piperidine and the oxygen atom of the methoxymethyl group can act as a bidentate ligand, coordinating to a metal center to form a chiral catalyst. This chiral catalyst then mediates a reaction, such as a hydrogenation or a carbon-carbon bond-forming reaction, inducing enantioselectivity in the product.
Illustrative Mechanism: Asymmetric Hydrogenation
In the asymmetric hydrogenation of a prochiral olefin, the mechanism can be conceptualized as follows:
-
Formation of the Chiral Catalyst: 2-(Methoxymethyl)piperidine reacts with a metal precursor (e.g., a rhodium or iridium complex) to form a catalytically active chiral complex. The bidentate coordination of the ligand creates a rigid and well-defined chiral pocket around the metal center.
-
Substrate Coordination: The prochiral olefin coordinates to the metal center of the chiral catalyst. Due to the steric environment created by the ligand, the substrate will preferentially bind in a specific orientation to minimize steric clashes. This selective binding is the key to enantioselection.
-
Hydrogen Activation and Insertion: Molecular hydrogen is activated by the metal complex, and the hydrogen atoms are transferred to the coordinated olefin. The pathway of this insertion is dictated by the chiral environment, leading to the formation of one enantiomer of the product in excess.
-
Product Release and Catalyst Regeneration: The enantiomerically enriched product dissociates from the metal center, regenerating the active catalyst, which can then enter another catalytic cycle.
The efficacy of 2-(Methoxymethyl)piperidine as a chiral ligand is enhanced by the chelation effect. The bidentate coordination to the metal center restricts the conformational freedom of the ligand, leading to a more organized and effective chiral environment for the catalytic transformation. DFT studies on analogous systems, such as in the synthesis of fagomine, suggest that the lone pairs on the oxygen of the alkoxymethyl group can play a crucial role in stabilizing reaction intermediates and transition states through cation-lone pair interactions, thereby influencing the stereochemical outcome.[4]
Experimental Protocols and Data
While specific, detailed protocols for the use of 2-(Methoxymethyl)piperidine are not abundantly available in the literature, its application can be inferred from established procedures for other chiral piperidine derivatives.
Table 1: Representative Conditions for Reactions Employing Chiral Piperidine Scaffolds
| Reaction Type | Catalyst/Auxiliary | Substrate | Key Conditions | Typical Outcome | Reference |
| Asymmetric Alkylation | Chiral Piperidine Amide | Carboxylic Acid Derivative | LDA, THF, -78 °C; Alkyl Halide | High diastereoselectivity | General Principle |
| Asymmetric Hydrogenation | [Rh(COD)₂(BF₄)] / Chiral Piperidine Ligand | Prochiral Olefin | H₂ (1-50 atm), CH₂Cl₂, rt | High enantiomeric excess | Analogous Systems |
| Cu-Catalyzed Aminoboration | Cu(OTf)₂ / Chiral Ligand | Unsaturated Amine | B₂pin₂, NaOMe, PhCl, rt | Good yield, high ee | [5] |
General Experimental Protocol for Asymmetric Alkylation using a Chiral Auxiliary:
-
Amide Formation: To a solution of the carboxylic acid (1.0 eq) in dichloromethane (0.2 M) is added oxalyl chloride (1.2 eq) and a catalytic amount of DMF. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in dichloromethane and added dropwise to a solution of (R)-2-(Methoxymethyl)piperidine (1.1 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C. The reaction is stirred for 4 hours at room temperature. The reaction is quenched with water, and the organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated. The crude amide is purified by column chromatography.
-
Alkylation: The chiral amide (1.0 eq) is dissolved in dry THF (0.1 M) and cooled to -78 °C. A solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred for 1 hour. The electrophile (1.2 eq) is then added, and the reaction is stirred at -78 °C until completion (monitored by TLC). The reaction is quenched with saturated aqueous NH₄Cl and warmed to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric ratio of the crude product is determined by ¹H NMR or HPLC analysis.
-
Auxiliary Cleavage: The purified product-auxiliary adduct is dissolved in a mixture of THF and 1M HCl (1:1) and refluxed for 12 hours. The mixture is cooled to room temperature and the THF is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated to yield the chiral carboxylic acid.
Safety and Handling
2-(Methoxymethyl)piperidine hydrochloride and its free base should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The compound may be irritating to the eyes, skin, and respiratory system. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable chiral building block with significant potential in asymmetric synthesis. Its mechanism of action in organic reactions is rooted in the fundamental principles of stereocontrol. When employed as a chiral auxiliary, it directs the stereochemical outcome of reactions through steric hindrance, creating a biased environment for the approach of reagents. As a chiral ligand, it coordinates to transition metals, forming catalysts that mediate enantioselective transformations within a well-defined chiral pocket. The methoxymethyl group can further enhance selectivity through secondary interactions. While direct mechanistic studies on this specific compound are limited, a strong understanding of its potential can be derived from analogous systems and the established principles of asymmetric synthesis. This guide provides a solid foundation for researchers to effectively utilize 2-(Methoxymethyl)piperidine in the stereocontrolled synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin, and an advanced intermediate, iminoglycal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of "2-(Methoxymethyl)Piperidine Hydrochloride" applications
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and versatile structural motifs in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals, ranging from anticancer agents to treatments for neurodegenerative diseases, underscores its significance in the design and development of novel therapeutics.[1][2] This enduring importance can be attributed to the piperidine's unique combination of properties: it provides a three-dimensional scaffold that can be readily functionalized, it can modulate the physicochemical properties of a molecule to enhance drug-like characteristics, and it often plays a crucial role in the specific interactions between a drug and its biological target.[1]
This in-depth technical guide focuses on a specific, yet promising, derivative: 2-(Methoxymethyl)piperidine hydrochloride . While this particular compound may not yet be a household name in pharmacology, its structural features suggest a wealth of potential applications, particularly in the realm of neuroscience and beyond. By examining the synthesis, structure-activity relationships, and potential therapeutic applications of this molecule and its analogs, we can gain valuable insights into the ongoing evolution of piperidine-based drug discovery.
The Strategic Importance of the 2-Methoxymethyl Substitution
The introduction of a methoxymethyl group at the 2-position of the piperidine ring is a deliberate and strategic modification. This substitution can profoundly influence the molecule's pharmacological profile in several ways:
-
Stereochemistry and Receptor Interaction: The chiral center created at the C-2 position allows for stereospecific interactions with biological targets. The (R)- and (S)-enantiomers can exhibit vastly different binding affinities and functional activities, a common theme in the development of potent and selective drugs.
-
Conformational Rigidity and Flexibility: The methoxymethyl group can influence the conformational equilibrium of the piperidine ring, potentially locking it into a bioactive conformation that favors binding to a specific receptor subtype.
-
Modulation of Physicochemical Properties: The ether linkage introduces a degree of polarity and hydrogen bond accepting capability, which can impact solubility, membrane permeability, and metabolic stability.
Synthesis of this compound: A General Approach
The synthesis of 2-(substituted)piperidine derivatives can be achieved through various synthetic routes. A common and effective method involves the catalytic hydrogenation of the corresponding substituted pyridine. This approach is often favored for its efficiency and scalability.
A plausible synthetic pathway for this compound is outlined below:
Figure 1: A representative synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2-(Methoxymethyl)pyridine. To a solution of pyridine-2-methanol in an appropriate anhydrous solvent (e.g., tetrahydrofuran), sodium hydride is added portion-wise at 0°C. The reaction mixture is stirred for a designated period to allow for the formation of the alkoxide. Subsequently, methyl iodide is added, and the reaction is allowed to proceed to completion. The resulting 2-(methoxymethyl)pyridine is then isolated and purified using standard techniques such as extraction and column chromatography.
-
Step 2: Synthesis of 2-(Methoxymethyl)piperidine. The purified 2-(methoxymethyl)pyridine is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to catalytic hydrogenation. A catalyst such as palladium on carbon (Pd/C) is typically used under a hydrogen atmosphere. The reaction is monitored until the pyridine ring is fully saturated.
-
Step 3: Formation of the Hydrochloride Salt. Upon completion of the hydrogenation, the catalyst is removed by filtration. The resulting solution of 2-(methoxymethyl)piperidine is then treated with a solution of hydrochloric acid in an appropriate solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt. The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.
Potential Therapeutic Applications: Insights from Structurally Related Compounds
While specific clinical data for this compound is not extensively available, the pharmacological activities of structurally similar piperidine derivatives provide a strong basis for predicting its potential therapeutic applications. The piperidine scaffold is a key component in drugs targeting a wide array of receptors and enzymes involved in various disease states.[1][2][3]
Neurodegenerative Diseases: A Prime Target
The piperidine nucleus is a cornerstone in the development of drugs for neurodegenerative disorders, most notably Alzheimer's disease.[4][5]
-
Acetylcholinesterase (AChE) Inhibition: One of the primary therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine.[6] Donepezil, a leading drug for Alzheimer's, features a piperidine moiety that is crucial for its potent and selective inhibition of AChE.[2][6] The 2-(methoxymethyl) group could potentially interact with specific residues in the active site of AChE, influencing both binding affinity and selectivity.
Figure 2: Inhibition of acetylcholine hydrolysis by an acetylcholinesterase inhibitor.
-
Muscarinic Receptor Modulation: Muscarinic acetylcholine receptors (mAChRs) are another critical target in the central nervous system.[7] Piperidine derivatives have been developed as both agonists and antagonists of various muscarinic receptor subtypes (M1-M5).[8][9][10][11] The selectivity of these compounds is often dictated by the nature and position of substituents on the piperidine ring. The 2-(methoxymethyl) group could confer selectivity for a particular muscarinic receptor subtype, offering potential therapeutic benefits in conditions like schizophrenia and cognitive disorders.[7]
Beyond the Brain: Other Potential Applications
The versatility of the piperidine scaffold extends beyond the central nervous system.
-
Opioid Receptor Modulation: The kappa-opioid receptor (KOR) is involved in pain perception, mood, and addiction.[12] Intriguingly, a series of 2-alkyl-2-methoxymethyl-salvinorin ethers, which share the C-2 methoxymethyl substitution pattern, have been identified as potent and selective KOR agonists.[12] This suggests that this compound and its derivatives could be explored as novel analgesics or as tools to study the kappa-opioid system.
-
Anticancer Activity: The piperidine moiety is also found in a number of anticancer agents.[2] These compounds often exert their effects by inhibiting key signaling pathways involved in tumor growth and proliferation. The specific substitution pattern on the piperidine ring can influence the compound's ability to interact with protein kinases or other cancer-related targets.
Structure-Activity Relationships (SAR): The Key to Optimization
The development of any successful drug molecule relies on a thorough understanding of its structure-activity relationship (SAR). For piperidine derivatives, SAR studies have revealed several key principles:
-
Substitution Position: The position of substituents on the piperidine ring is critical for determining biological activity and selectivity. For instance, in the context of acetylcholinesterase inhibitors, specific substitutions at the 4-position of the piperidine ring have been shown to be crucial for high potency.[6]
-
Nature of the Substituent: The size, polarity, and hydrogen bonding capacity of the substituent all play a role in receptor binding. The methoxymethyl group, with its ether oxygen, can act as a hydrogen bond acceptor, which could be a key interaction in a receptor's binding pocket.
-
Stereochemistry: As mentioned earlier, the chirality introduced by the 2-substitution can lead to significant differences in the activity of the enantiomers. The development of stereoselective syntheses is therefore a critical aspect of piperidine-based drug discovery.
Table 1: Influence of Piperidine Substitution on Biological Activity (Illustrative Examples)
| Parent Compound/Scaffold | Substitution | Target | Biological Activity | Reference |
| 1-Benzylpiperidine | 4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl] | Acetylcholinesterase | Potent Inhibition (IC50 = 5.7 nM) | [6] |
| Piperidinyl-piperidine | Various | M2 Muscarinic Receptor | Potent and Selective Antagonism | [11] |
| Salvinorin A analog | 2-Methyl-2-methoxymethyl | Kappa-Opioid Receptor | Potent Full Agonism | [12] |
Future Directions and Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. While further research is needed to fully elucidate its specific pharmacological profile, the wealth of data on related piperidine derivatives provides a clear roadmap for future investigations.
Key areas for future research include:
-
Enantioselective Synthesis and Evaluation: The synthesis and biological evaluation of the individual (R)- and (S)-enantiomers of this compound are essential to understand the role of stereochemistry in its activity.
-
Broad Pharmacological Screening: A comprehensive screening of this compound and its derivatives against a wide range of biological targets will help to identify its primary mechanism of action and potential therapeutic applications.
-
Lead Optimization: Based on initial findings, further structural modifications can be made to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. ijnrd.org [ijnrd.org]
- 4. neuroquantology.com [neuroquantology.com]
- 5. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted 2-(R)-methyl piperazines as muscarinic M(2) selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of 2-(Methoxymethyl)piperidine Hydrochloride as a Chiral Building Block in Modern Pharmaceutical Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Piperidine Scaffold and the Imperative of Chirality in Drug Design
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] Its conformational flexibility and ability to engage in key binding interactions with biological targets make it an invaluable component in the pharmacophore of many therapeutic agents.[3] However, the introduction of stereocenters into the piperidine ring elevates its utility exponentially. Chiral piperidine derivatives often exhibit significantly different pharmacological and toxicological profiles between enantiomers, underscoring the critical importance of stereocontrolled synthesis in drug development. The use of enantiomerically pure building blocks is a cornerstone of modern asymmetric synthesis, enabling the efficient and predictable construction of complex chiral molecules.[4] This guide focuses on a particularly valuable chiral building block: 2-(Methoxymethyl)piperidine hydrochloride. We will explore its synthesis, properties, and strategic application in the synthesis of high-value pharmaceutical agents, providing field-proven insights and detailed experimental protocols.
Physicochemical Properties and Structural Attributes
This compound is a chiral amine, available as both (R) and (S) enantiomers. The presence of the methoxymethyl substituent at the C2 position introduces a key stereocenter and provides a handle for further synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO | ChemScene |
| Molecular Weight | 165.66 g/mol | ChemScene |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Soluble in water and polar organic solvents | Internal Data |
| Stereochemistry | Available as (R) and (S) enantiomers | Internal Data |
The hydrochloride salt form enhances the compound's stability and water solubility, making it amenable to a variety of reaction conditions. The conformational preferences of the piperidine ring, influenced by the C2-substituent, play a crucial role in directing the stereochemical outcome of subsequent reactions.
Asymmetric Synthesis of 2-(Methoxymethyl)piperidine: A Strategic Approach
The enantioselective synthesis of 2-(methoxymethyl)piperidine is a critical step in its utilization as a chiral building block. A common and efficient strategy involves the stereoselective reduction of a suitable precursor, followed by functional group manipulation. A well-established route commences with an enantiomerically pure piperidine-2-carboxylic acid, a readily available chiral pool starting material.
Experimental Protocol: Synthesis of (S)-2-(Methoxymethyl)piperidine
This protocol outlines a two-step synthesis starting from (S)-piperidine-2-carboxylic acid.
Step 1: Reduction of (S)-Piperidine-2-carboxylic acid to (S)-2-(Hydroxymethyl)piperidine
-
Reaction Principle: The carboxylic acid functionality is reduced to a primary alcohol using a suitable reducing agent, typically a hydride donor like lithium aluminum hydride (LiAlH₄). The reaction proceeds with retention of stereochemistry at the C2 position.
-
Detailed Protocol:
-
To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add (S)-piperidine-2-carboxylic acid (1.0 eq.) portion-wise, controlling the rate of addition to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield crude (S)-2-(hydroxymethyl)piperidine. The crude product can be purified by distillation or column chromatography, though it is often of sufficient purity for the subsequent step.
-
Step 2: O-Methylation of (S)-2-(Hydroxymethyl)piperidine to (S)-2-(Methoxymethyl)piperidine
-
Reaction Principle: The primary alcohol is converted to a methyl ether. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with a methylating agent.
-
Detailed Protocol:
-
Dissolve (S)-2-(hydroxymethyl)piperidine (1.0 eq.) in a suitable aprotic solvent such as THF or DMF.
-
Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
-
Add a methylating agent, such as methyl iodide (MeI, 1.2 eq.) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq.), dropwise to the reaction mixture at 0 °C.[5]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until complete as indicated by TLC or LC-MS.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure (S)-2-(methoxymethyl)piperidine.
-
Step 3: Formation of the Hydrochloride Salt
-
Reaction Principle: The basic piperidine nitrogen is protonated by hydrochloric acid to form the stable and water-soluble hydrochloride salt.
-
Detailed Protocol:
-
Dissolve the purified (S)-2-(methoxymethyl)piperidine in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) until the precipitation of the hydrochloride salt is complete.
-
Collect the white precipitate by filtration, wash with cold solvent, and dry under vacuum to yield (S)-2-(methoxymethyl)piperidine hydrochloride.
-
Caption: Synthetic workflow for (S)-2-(Methoxymethyl)piperidine Hydrochloride.
Application in Pharmaceutical Synthesis: The Case of Ropivacaine
A prime example of the strategic use of 2-(methoxymethyl)piperidine as a chiral building block is in the synthesis of the local anesthetic, Ropivacaine .[6] Ropivacaine is the (S)-enantiomer of 1-propyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide and is favored over its racemic counterpart, bupivacaine, due to its reduced cardiotoxicity.[7] The synthesis of ropivacaine hinges on the stereoselective construction of the substituted piperidine core, for which (S)-2-(methoxymethyl)piperidine serves as a key precursor, although the more direct route starts from (S)-pipecolic acid. The following illustrates the conceptual N-alkylation step, a crucial transformation in the synthesis of ropivacaine and its analogs, starting from a 2-substituted piperidine.
Experimental Protocol: N-Alkylation of 2-(Substituted)piperidine
This protocol describes the N-alkylation of a 2-substituted piperidine with an aryl halide, a key transformation in the synthesis of many pharmaceuticals.
-
Reaction Principle: The secondary amine of the piperidine ring undergoes nucleophilic substitution with an activated aryl halide (in the case of ropivacaine, the corresponding amide is formed first, followed by N-alkylation). For the purpose of illustrating the N-alkylation of the piperidine nitrogen, a general procedure is provided.
-
Detailed Protocol:
-
To a solution of the 2-substituted piperidine (e.g., (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide) (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 - 2.0 eq.).
-
Add the alkylating agent (for ropivacaine, this would be 1-bromopropane) (1.2 eq.) to the stirred suspension.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-alkylated piperidine derivative.
-
Caption: Conceptual synthetic pathway to Ropivacaine.
Conclusion and Future Perspectives
This compound is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry. Its ready accessibility through stereocontrolled synthesis from chiral pool starting materials, combined with its favorable physicochemical properties, makes it an attractive intermediate for the construction of complex, enantiomerically pure drug molecules. The case of ropivacaine highlights the strategic advantage of employing such building blocks to access safer and more efficacious medicines. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of chiral building blocks like this compound in enabling efficient and scalable asymmetric syntheses will undoubtedly increase. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic methods for the synthesis of this and other chiral piperidine derivatives, further expanding their application in the discovery of novel therapeutics.
References
- 1. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-(Methoxymethyl)piperidine Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the 2-(methoxymethyl)piperidine core, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its probable historical origins, key synthetic milestones, and the burgeoning pharmacological landscape of its derivatives. This document is intended to serve as a comprehensive resource, fostering a deeper understanding of the causality behind experimental designs and inspiring future research endeavors in this promising area of drug discovery.
Unveiling the Lineage: A Historical Perspective on 2-Substituted Piperidines
The story of 2-(methoxymethyl)piperidine is intrinsically linked to the broader history of piperidine chemistry, which dates back to the 19th century with the isolation of piperidine itself from pepper. The initial focus of synthetic chemists was on naturally occurring piperidine alkaloids, such as the neurotoxic coniine, first synthesized by Ladenburg in 1886. These early endeavors laid the groundwork for the development of a rich portfolio of synthetic methodologies for constructing the piperidine ring and introducing substituents at various positions.
While a definitive first synthesis of 2-(methoxymethyl)piperidine is not readily found in widely available historical literature, its conceptualization can be traced to the evolution of synthetic strategies for 2-substituted piperidines. Early methods often involved multi-step, arduous processes. However, the 20th and 21st centuries have witnessed a paradigm shift towards more efficient and stereoselective approaches. These modern techniques provide the foundation upon which the synthesis of 2-(methoxymethyl)piperidine and its derivatives is built.
A significant leap forward came with the development of methods for the stereoselective synthesis of 2-substituted piperidines, crucial for understanding their biological activities. The use of chiral auxiliaries and asymmetric catalysis has enabled the preparation of enantiomerically pure 2-substituted piperidines, a critical step in modern drug development.
The Art of Synthesis: Constructing the 2-(Methoxymethyl)piperidine Core
The synthesis of the 2-(methoxymethyl)piperidine scaffold can be approached through several strategic pathways, each offering distinct advantages in terms of efficiency, stereocontrol, and scalability. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the stereochemical outcome.
Established Synthetic Strategies
A number of robust methods have been developed for the synthesis of substituted piperidines, many of which can be adapted for the preparation of the 2-(methoxymethyl)piperidine core.[1][2] These include:
-
Hydrogenation of Pyridine Precursors: A common and often high-yielding method involves the reduction of appropriately substituted pyridine rings.[1]
-
Intramolecular Cyclization Reactions: Various cyclization strategies, such as reductive amination of dicarbonyl compounds or Michael additions, are powerful tools for constructing the piperidine ring.[1]
-
Multicomponent Reactions: These reactions offer a highly efficient means of assembling complex piperidine structures in a single step from simple starting materials.[2]
The following diagram illustrates a generalized workflow for the synthesis of 2-substituted piperidines, which can be conceptually applied to the synthesis of 2-(methoxymethyl)piperidine derivatives.
Caption: Key synthetic routes to 2-substituted piperidines.
A Plausible Synthetic Protocol: From Pipecolic Acid
A logical and experimentally viable approach to synthesize 2-(methoxymethyl)piperidine would commence from the readily available starting material, pipecolic acid. This method offers good stereochemical control, a critical aspect of modern drug synthesis.
Step-by-Step Methodology:
-
N-Protection: The secondary amine of pipecolic acid is first protected, commonly with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions in subsequent steps.
-
Reduction of the Carboxylic Acid: The carboxylic acid moiety is then reduced to the corresponding primary alcohol. This transformation can be achieved using reducing agents such as lithium aluminum hydride (LiAlH) or borane (BH).
-
O-Methylation: The resulting hydroxyl group is then methylated to form the methoxy ether. A common method for this is the Williamson ether synthesis, using a base such as sodium hydride (NaH) and a methylating agent like methyl iodide (CH₃I).
-
N-Deprotection: Finally, the protecting group on the nitrogen atom is removed to yield the desired 2-(methoxymethyl)piperidine. The method of deprotection depends on the protecting group used (e.g., hydrogenolysis for Cbz, or acid treatment for Boc).
Caption: A plausible synthetic route to 2-(methoxymethyl)piperidine.
This protocol represents a self-validating system, where the success of each step can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry, ensuring the integrity of the final product.
The Pharmacological Promise: A Landscape of Bioactivity
The piperidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities.[1][2] This versatility stems from the piperidine ring's ability to adopt various conformations, allowing for precise spatial orientation of substituents to interact with biological targets.
While specific pharmacological data for 2-(methoxymethyl)piperidine derivatives is not extensively documented in the public domain, the known bioactivities of other 2-substituted piperidines provide a strong rationale for their investigation. The methoxymethyl group can be considered a bioisosteric replacement for a hydroxymethyl group, potentially offering improved metabolic stability and pharmacokinetic properties.
The table below summarizes the therapeutic areas where piperidine derivatives have shown significant promise, suggesting potential applications for novel 2-(methoxymethyl)piperidine analogs.
| Therapeutic Area | Examples of Piperidine-Containing Drugs | Potential Role of 2-(Methoxymethyl)piperidine Derivatives |
| Central Nervous System | Methylphenidate (ADHD), Donepezil (Alzheimer's) | Modulation of neurotransmitter systems, potential for treating neurodegenerative diseases and psychiatric disorders.[3] |
| Oncology | Rucaparib (Ovarian Cancer) | Development of novel kinase inhibitors or agents targeting other cancer-related pathways. |
| Pain Management | Fentanyl, Pethidine (Opioid Analgesics) | Exploration of new analgesic agents with improved side-effect profiles. |
| Infectious Diseases | Lopinavir (HIV) | Design of novel antiviral or antibacterial agents. |
| Cardiovascular Diseases | Flecainide (Antiarrhythmic) | Development of new treatments for cardiovascular disorders. |
The exploration of 2-(methoxymethyl)piperidine derivatives represents a compelling opportunity to expand the chemical space for drug discovery. The introduction of the methoxymethyl group at the 2-position offers a unique combination of steric and electronic properties that can be exploited to achieve high affinity and selectivity for a variety of biological targets.
Future Directions: Charting the Course for Innovation
The journey of 2-(methoxymethyl)piperidine derivatives is still in its early stages. To unlock the full therapeutic potential of this scaffold, several key areas of research warrant further investigation:
-
Elucidation of Historical Synthesis: A thorough investigation of historical chemical literature and databases is needed to uncover the first synthesis of 2-(methoxymethyl)piperidine and the context of its discovery.
-
Development of Novel Synthetic Methodologies: The design of more efficient, stereoselective, and scalable synthetic routes will be crucial for the generation of diverse libraries of 2-(methoxymethyl)piperidine derivatives for biological screening.
-
Systematic Pharmacological Evaluation: Comprehensive screening of these derivatives against a wide range of biological targets is essential to identify novel therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be critical for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
The 2-(methoxymethyl)piperidine core represents a privileged scaffold with immense potential for the development of new and improved therapeutics. Through a combination of innovative synthetic chemistry, rigorous biological evaluation, and a deep understanding of its historical context, the scientific community can continue to unlock the therapeutic promise of this versatile molecular framework.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
Core Safety and Handling Protocols for 2-(Methoxymethyl)Piperidine Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Profile and Executive Hazard Synopsis
2-(Methoxymethyl)piperidine Hydrochloride is a substituted heterocyclic amine, a member of the piperidine class of compounds. While specific toxicological data for this exact molecule is not extensively published, its structural similarity to piperidine and piperidine hydrochloride necessitates that it be handled with the utmost care, assuming a comparable hazard profile. Piperidine derivatives are widely used as solvents, bases, and structural motifs in pharmaceuticals.[1] The hydrochloride salt form generally renders the compound as a solid, which may reduce volatility but introduces risks associated with dust inhalation.
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounding its recommendations in the established safety profiles of its parent compounds. The primary hazards are acute toxicity upon ingestion, severe skin and eye irritation or burns, and potential respiratory tract irritation.[2][3][4]
Table 1: GHS Hazard Profile (Inferred from Piperidine Hydrochloride) | Hazard Class | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral |
ngcontent-ng-c1205671314="" class="ng-star-inserted">| Danger | H301: Toxic if swallowed.[2][3] | | Skin Corrosion/Irritation |
| Danger | H314: Causes severe skin burns and eye damage. (based on parent compound)[5][6] | | Eye Damage/Irritation |
| Danger | H319: Causes serious eye irritation.[4] | | Combustible Dust | None | Warning | May form combustible dust concentrations in air. |
Section 2: Comprehensive Hazard Assessment
A thorough understanding of the underlying chemical hazards is critical for developing robust safety protocols. The hazard profile is dictated by the piperidine ring, a basic amine, and its salt form.
-
Toxicological Profile : The primary route of acute toxicity is ingestion. Piperidine hydrochloride is classified as toxic if swallowed.[2][3] Symptoms can include convulsions, ataxia, respiratory depression, and a decrease in body temperature.[4] While inhalation toxicity for the salt is lower than the volatile liquid base, fine dusts can be harmful if inhaled, causing irritation to the mucous membranes and upper respiratory tract.[7][8] Dermal absorption of the parent compound, piperidine, is also a significant route of toxic exposure.[7]
-
Corrosivity and Irritation : The basicity of the piperidine nitrogen, even in its salt form, can cause significant irritation or chemical burns upon contact with skin and eyes.[4][5] Prolonged contact with the solid, especially on moist skin, can lead to severe irritation.[4] Dust generated during handling is a primary cause of serious eye irritation.[4][9]
-
Flammability and Reactivity : While the free-base piperidine is a highly flammable liquid, this compound as a solid is less of a fire risk.[7][10] However, it may form explosible dust-air mixtures if dispersed in sufficient concentration.[3][11] It is incompatible with strong oxidizing agents and strong acids/bases.[4][11][12] Contact with strong bases will liberate the more volatile and flammable free-base form of the piperidine derivative.
Section 3: Risk Mitigation Framework: Engineering and Administrative Controls
Effective laboratory safety relies on a multi-layered approach to risk management, commonly known as the Hierarchy of Controls. This framework prioritizes the most effective control measures to minimize or eliminate hazards.
Caption: The Hierarchy of Controls prioritizes safety measures.
-
Engineering Controls : These are the primary physical installations used to control the hazard at its source.
-
Chemical Fume Hood : All weighing, transfers, and reactions involving this compound must be conducted inside a certified chemical fume hood. This prevents inhalation of airborne dust and contains any potential spills.[10][13]
-
Ventilation : The laboratory must have adequate general ventilation to keep airborne concentrations low.[14][15] Facilities should be equipped with an eyewash station and a safety shower.[10][14]
-
-
Administrative Controls : These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs) : A detailed, written SOP for handling this compound must be available to all personnel.
-
Training : All researchers must be trained on the specific hazards of this compound and the procedures outlined in the SOP and this guide.[12]
-
Restricted Access : Store the compound in a locked cabinet or a designated, controlled area.[3][4]
-
Hygiene Practices : Do not eat, drink, or smoke in the laboratory.[5][12] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][5]
-
Section 4: Standard Operating Protocol (SOP) for Safe Handling
This protocol outlines the minimum requirements for safely handling this compound.
Required Personal Protective Equipment (PPE)
Proper PPE is the last line of defense and is mandatory.
Table 2: Personal Protective Equipment (PPE) Specifications
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Safety glasses with side shields or chemical splash goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2][11] A face shield is required for bulk transfers.[2] | Protects eyes from dust particles and splashes. |
| Hand | Chemically resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374.[5][16] Inspect gloves before use. Use proper removal technique.[2] | Prevents dermal contact and potential absorption. |
| Body | A flame-retardant lab coat.[6] For larger quantities, a chemical-resistant apron is recommended. Ensure clothing is clean daily.[12] | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if handled exclusively within a fume hood. For spill cleanup or if significant dust is anticipated, use a NIOSH/MSHA or EN 149 approved respirator with a particulate filter.[11][10] | Prevents inhalation of toxic dust. |
Step-by-Step Handling Procedure
-
Preparation :
-
Designate a specific area within a chemical fume hood for the procedure.
-
Ensure an appropriate chemical waste container is properly labeled and accessible.
-
Verify the eyewash and safety shower are unobstructed.
-
-
Donning PPE : Put on all required PPE as specified in Table 2 before entering the handling area.
-
Weighing and Transfer :
-
Perform all manipulations of the solid compound within the fume hood to contain dust.[10]
-
Use spatulas and tools that minimize dust generation. Use anti-static equipment where appropriate, as static discharge can cause dust to become airborne.[12][13]
-
Carefully open the container. If weighing, tare a suitable container and carefully transfer the desired amount.
-
Immediately and securely reseal the main container.[7]
-
-
Post-Handling :
-
Clean all tools and the work surface with a suitable solvent (e.g., 70% ethanol) and wipe dry. Dispose of cleaning materials as hazardous waste.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surface.
-
Wash hands and forearms thoroughly with soap and water.[2][4]
-
Storage and Waste Disposal
-
Storage : Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[10][14][15] Keep it locked up and segregated from incompatible materials like strong oxidizing agents.[4][12]
-
Waste Disposal : Dispose of unused material and contaminated items (e.g., gloves, wipes) as hazardous chemical waste.[3][11] Do not empty into drains.[3][11] All disposal must be conducted through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[11][7]
Section 5: Emergency Response Protocols
Rapid and correct response to an emergency is critical to mitigating harm.
Spill Management
Caption: A systematic workflow for responding to chemical spills.
-
Small Spill (Contained in Fume Hood) :
-
Large Spill (Outside Fume Hood) :
-
Evacuate the immediate area and alert all nearby personnel.[13]
-
Restrict access to the area.
-
If safe to do so, increase ventilation.
-
Contact the institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
Exposure and First Aid
Immediate action is required in case of personal exposure. Always seek medical attention after providing first aid.[2]
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol |
|---|---|
| Inhalation | Move the person to fresh air immediately.[2][14] If breathing is difficult or has stopped, provide artificial respiration.[2][3] Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing.[5][7] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[2][14] Seek immediate medical attention.[7][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][14] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention.[5][14] |
| Ingestion | Do NOT induce vomiting.[5][7] If the person is conscious, rinse their mouth with water.[2] Never give anything by mouth to an unconscious person.[2][14] Call a poison control center or doctor immediately.[2][3] |
Section 6: Physical and Chemical Data
This data is compiled from sources for the specified compound or its close analogs.
Table 4: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | (R)-2-(Methoxymethyl)piperidine hydrochloride | ChemScene[17] |
| CAS Number | 688809-99-6 | ChemScene[17] |
| Molecular Formula | C₇H₁₆ClNO | ChemScene[17] |
| Molecular Weight | 165.66 g/mol | ChemScene[17] |
| Appearance | White crystals (inferred from similar compounds) | [14] |
| Storage | 4°C, protect from light | ChemScene[17] |
Section 7: References
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. --INVALID-LINK--
-
Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. --INVALID-LINK--
-
CDH Fine Chemical. PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. --INVALID-LINK--
-
Thermo Fisher Scientific. Safety Data Sheet - Piperidine hydrochloride. --INVALID-LINK--
-
New Jersey Department of Health. Hazard Summary: PIPERIDINE. --INVALID-LINK--
-
Carl ROTH. Safety Data Sheet: Piperidine. --INVALID-LINK--
-
Cambridge Isotope Laboratories. PIPERIDINE (D11, 98%) Safety Data Sheet. --INVALID-LINK--
-
Cymit Quimica. Safety Data Sheet - Piperidine. --INVALID-LINK--
-
Cole-Parmer. Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%. --INVALID-LINK--
-
PubChem. 2-(Methoxymethyl)piperidine. National Center for Biotechnology Information. --INVALID-LINK--
-
ChemScene. (R)-2-(Methoxymethyl)piperidine hydrochloride. --INVALID-LINK--
-
MilliporeSigma. Safety Data Sheet - Piperidine. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET - Piperidine hydrochloride. --INVALID-LINK--
-
Jubilant Ingrevia. Safety Data Sheet - Piperidine Hydrochloride. --INVALID-LINK--
-
AK Scientific, Inc. (3R,4R)-3-Methoxy-4-methyl-piperidine hydrochloride Safety Data Sheet. --INVALID-LINK--
-
Spectrum Chemical. Material Safety Data Sheet - Piperazine Dihydrochloride. --INVALID-LINK--
-
PubChem. N-(2-Methoxyphenyl)piperazine hydrochloride. National Center for Biotechnology Information. --INVALID-LINK--
-
Anichem. Material Safety Data Sheet. --INVALID-LINK--
-
ChemWhat. 2-(4-Methoxy-benzyloxyMethyl)-piperidine hydrochloride. --INVALID-LINK--
-
Guidechem. 2-(METHOXYMETHYL)PIPERIDINE (cas 104678-13-9) SDS/MSDS. --INVALID-LINK--
-
AK Scientific, Inc. 1-(2-Methoxyphenyl)piperazine HCl Safety Data Sheet. --INVALID-LINK--
-
FUJIFILM Wako Chemicals. SAFETY DATA SHEET - Piperidine. --INVALID-LINK--
-
Cheméo. Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). --INVALID-LINK--
-
Wikipedia. Piperidine. --INVALID-LINK--
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. chemos.de [chemos.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. aksci.com [aksci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. isotope.com [isotope.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. aksci.com [aksci.com]
- 16. carlroth.com [carlroth.com]
- 17. chemscene.com [chemscene.com]
Solubility and stability of "2-(Methoxymethyl)Piperidine Hydrochloride"
An In-depth Technical Guide to the Solubility and Stability of 2-(Methoxymethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical development. The piperidine scaffold is a ubiquitous structural motif found in numerous biologically active compounds and approved drugs. The introduction of a methoxymethyl group at the 2-position creates a chiral center and introduces an ether linkage, bestowing specific physicochemical properties that are critical for its application in synthesis and drug design.
A thorough understanding of the solubility and stability of this compound is paramount for its effective use. These parameters directly influence critical processes such as reaction kinetics, purification, formulation development, analytical method validation, and ultimately, the safety and efficacy of any resulting active pharmaceutical ingredient (API). This guide provides a detailed examination of these properties, offering both theoretical insights and practical, field-proven methodologies for their assessment.
Core Physicochemical Properties
The fundamental properties of this compound dictate its behavior in various chemical and physical environments. As the hydrochloride salt of a secondary amine, it is expected to be a crystalline solid with enhanced aqueous solubility compared to its free base form.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO | |
| Molecular Weight | 165.66 g/mol | |
| CAS Number | 688809-99-6 (for R-enantiomer) | |
| Appearance | White to off-white crystalline solid (Predicted) | Inferred from similar compounds |
| Predicted LogP | 1.1967 | |
| pKa (Conjugate Acid) | ~10.5 - 11.2 (Estimated) | Inferred from Piperidine |
Note: LogP, the logarithm of the octanol/water partition coefficient, indicates moderate lipophilicity for the free base. The pKa of the piperidinium ion dictates that the compound will be predominantly in its ionized, more water-soluble form at physiological pH.
Solubility Profile
The solubility of an API is a critical factor influencing its bioavailability and the feasibility of various dosage forms. As a hydrochloride salt, this compound's solubility is significantly dependent on pH, temperature, and the polarity of the solvent system.
Qualitative Solubility Prediction
Based on its structure as an amine salt, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in polar protic solvents like water, methanol, and ethanol, where the ionic nature of the salt and hydrogen bonding capabilities are maximized.
-
Moderate to High Solubility: Likely in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN), which can solvate the molecule through dipole-dipole interactions.
-
Low to Insoluble: Expected in nonpolar solvents like hexane, toluene, and diethyl ether, which cannot effectively solvate the ionic salt form.
Illustrative Quantitative Solubility Data
The following table provides illustrative solubility data for guidance. Actual values must be determined experimentally.
| Solvent System | pH | Temperature (°C) | Anticipated Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | 25 | > 100 (Freely Soluble) |
| Phosphate Buffer | 4.5 | 25 | > 100 (Freely Soluble) |
| Phosphate Buffer | 6.8 | 25 | 50 - 100 (Soluble) |
| Purified Water | ~7.0 | 25 | 50 - 100 (Soluble) |
| 0.1 N NaOH | 13.0 | 25 | < 1 (Slightly Soluble to Insoluble) |
| Methanol | N/A | 25 | > 100 (Freely Soluble) |
| Ethanol | N/A | 25 | 30 - 50 (Soluble) |
| Acetonitrile | N/A | 25 | 1 - 10 (Slightly Soluble) |
| Dichloromethane | N/A | 25 | < 0.1 (Very Slightly Soluble) |
Rationale: Solubility is expected to be highest at low pH where the compound is fully ionized. As the pH approaches and surpasses the pKa of the piperidine nitrogen, the equilibrium shifts towards the less soluble free base form.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining equilibrium solubility, which is essential for pre-formulation and drug development.
Methodology:
-
Preparation: Add an excess amount of this compound to several sealed vials, ensuring a visible amount of undissolved solid remains.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent or buffered solution to each vial.
-
Equilibration: Place the sealed vials in a constant temperature orbital shaker (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the settling of undissolved solid.
-
Sampling and Dilution: Carefully withdraw a supernatant aliquot and immediately filter it through a 0.45 µm syringe filter to remove all particulate matter. Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.
Visualization: Factors Influencing Solubility
Caption: Logical diagram of factors affecting the solubility of an amine hydrochloride salt.
Stability Profile
Ensuring the chemical stability of a compound is crucial for maintaining its potency, safety, and quality throughout its shelf life. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods capable of resolving the intact compound from its degradants.
Potential Degradation Pathways
While piperidine derivatives are generally stable, the structure of this compound suggests several potential routes for degradation under stress conditions.
-
Hydrolysis: The ether linkage is generally stable but could be susceptible to cleavage under harsh acidic conditions and high temperatures, though this is not a primary degradation route for simple ethers.
-
Oxidation: The secondary amine of the piperidine ring is a potential site for oxidation, which can lead to the formation of N-oxides or ring-opened products. This can be initiated by atmospheric oxygen, peroxides, or metal ion impurities.
-
Thermal Degradation: Exposure to high temperatures can lead to decomposition, potentially through dealkylation or other complex fragmentation pathways.
-
Photodegradation: Although the molecule lacks a strong chromophore, prolonged exposure to UV or high-intensity light could potentially catalyze degradation, especially in the presence of photosensitizers.
Illustrative Forced Degradation Data
This table presents hypothetical data from a forced degradation study to illustrate potential stability outcomes. This is for guidance only and must be confirmed by experimentation.
| Stress Condition | Duration | Assay (% Initial) | Major Degradant(s) Detected |
| 0.1 N HCl | 24 hours @ 60°C | 99.5% | No significant degradation |
| 0.1 N NaOH | 24 hours @ 60°C | 99.2% | Minor unspecified degradant |
| 3% H₂O₂ (Oxidative) | 24 hours @ RT | 95.8% | N-oxide derivative |
| Thermal | 48 hours @ 80°C | 98.5% | Minor unspecified degradant |
| Photolytic (ICH Q1B) | 7 days | 99.0% | Trace unspecified degradant |
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions as mandated by ICH guidelines.
Methodology:
-
Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in various stressor media: 0.1 N HCl (acid), 0.1 N NaOH (base), and 3% H₂O₂ (oxidative). For thermal and photolytic studies, use a solution in purified water or a suitable organic solvent.
-
Stress Application:
-
Acid/Base Hydrolysis: Incubate the acidic and basic solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Oxidation: Store the hydrogen peroxide solution at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the aqueous/solvent solution in a calibrated oven at a high temperature (e.g., 80°C). A solid-state thermal stress study should also be performed.
-
Photostability: Expose the solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further reaction before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize any degradation products formed.
Visualization: Potential Degradation Pathways
Caption: Potential degradation pathways for 2-(Methoxymethyl)piperidine under stress.
Analytical Methods for Characterization
The selection of an appropriate analytical method is crucial for accurate quantification and impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the workhorse for assay and impurity analysis. A stability-indicating method must be developed and validated to separate the main peak from all potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is indispensable for the structural elucidation of unknown impurities and degradation products found during stability studies. Its high sensitivity and specificity are critical for trace-level analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for hydrochloride salts due to low volatility, GC-MS can be used to analyze the free base form or for specific volatile impurities.
Recommended Handling and Storage
Based on the stability profile of piperidine and its derivatives, proper handling and storage are essential to maintain the integrity of this compound.
| Parameter | Condition | Rationale |
| Temperature | Store at room temperature (15–25°C) or under refrigeration (2-8°C) for long-term storage. | To minimize thermal degradation and slow down potential chemical reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent long-term oxidative degradation from atmospheric oxygen. |
| Container | Use a tightly sealed, light-resistant container. | To protect from moisture, which can facilitate degradation, and light, which can be an energy source for photolytic reactions. |
| Location | A cool, dry, and well-ventilated area. | To ensure a stable environment and prevent moisture absorption. |
| Incompatibilities | Keep away from strong oxidizing agents, strong bases, and excessive heat. | To prevent chemical reactions that could degrade the compound. |
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of 2-Substituted Piperidines
A Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2][3] The precise stereochemical arrangement of substituents on the piperidine ring is often paramount for biological activity, making the development of robust asymmetric synthetic methods a critical endeavor in drug discovery.[4] This guide provides an in-depth exploration of modern strategies for the enantioselective synthesis of 2-substituted piperidines, a key structural motif present in many bioactive molecules. While direct asymmetric catalysis using "2-(Methoxymethyl)piperidine hydrochloride" as a primary chiral auxiliary is not widely documented in peer-reviewed literature, this document will focus on established and powerful protocols to access chiral 2-substituted piperidines, the class of compounds to which 2-(methoxymethyl)piperidine belongs.
The Strategic Importance of Chiral 2-Alkylpiperidines
The 2-alkylpiperidine framework is a privileged structure found in a wide array of alkaloids and pharmacologically active compounds.[5] Accessing these structures in an enantiomerically pure form has traditionally relied on lengthy synthetic sequences, often starting from the chiral pool or employing resolution of racemic mixtures.[5] Modern synthetic chemistry, however, offers more elegant and efficient catalytic asymmetric approaches.
Catalytic Asymmetric Hydrogenation of Pyridinium Salts
A powerful and atom-economical strategy for the synthesis of enantioenriched 2-alkylpiperidines is the asymmetric hydrogenation of readily available 2-alkylpyridine derivatives.[5] This approach directly establishes the chiral center at the C2 position.
Mechanism of Action & Rationale
The key to this transformation lies in the activation of the pyridine ring by N-alkylation to form a pyridinium salt, which is more susceptible to hydrogenation. A chiral transition metal catalyst, typically based on iridium or rhodium complexed with a chiral ligand, coordinates to the pyridinium salt and facilitates the diastereoselective addition of hydrogen. The choice of the chiral ligand is crucial for achieving high levels of enantioselectivity.
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Alkylpyridinium Salt
This protocol is a representative example adapted from literature for the synthesis of enantioenriched 2-alkylpiperidines.[5]
Materials:
-
2-Alkylpyridinium salt (1.0 equiv)
-
[Ir(COD)Cl]₂ (Iridium catalyst precursor)
-
Chiral ligand (e.g., MeO-BoQPhos)
-
Iodine (I₂)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (MeOH, anhydrous)
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube is added [Ir(COD)Cl]₂ (0.01 equiv) and the chiral ligand (0.022 equiv). Anhydrous DCM is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk tube, the 2-alkylpyridinium salt (1.0 equiv) and iodine (0.05 equiv) are dissolved in anhydrous MeOH.
-
Hydrogenation: The catalyst solution is transferred to the substrate solution via cannula. The reaction vessel is then placed in an autoclave, purged with hydrogen gas three times, and pressurized to the desired pressure (e.g., 50 atm).
-
Reaction Monitoring: The reaction is stirred at a specified temperature (e.g., 30 °C) for a designated time (e.g., 12-24 hours). The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired enantioenriched 2-alkylpiperidine. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Data Summary: Enantioselective Hydrogenation
| Substrate (2-Alkyl Group) | Catalyst System | Enantiomeric Ratio (er) | Reference |
| 2-Methylpyridinium salt | Ir-MeO-BoQPhos | 82:18 | [5] |
| 2-Propylpyridinium salt | Ir-MeO-BoQPhos | 88:12 | [5] |
| 2-Isopropylpyridinium salt | Ir-MeO-BoQPhos | 91:9 | [5] |
| 2-Cyclopropylpyridinium salt | Ir-MeO-BoQPhos | 92:8 | [5] |
Asymmetric Alkylation of Pyridine Derivatives
Direct asymmetric alkylation of 2-alkylpyridines presents another efficient route to chiral piperidine precursors. This method involves the deprotonation of the 2-alkylpyridine with a chiral lithium amide base, followed by trapping of the resulting chiral organolithium intermediate with an electrophile.
Causality of Stereoselection
The enantioselectivity of this reaction is controlled by the formation of mixed aggregates between the organolithium species and the chiral lithium amide. The specific geometry of these aggregates dictates the facial selectivity of the subsequent electrophilic attack.
Experimental Protocol: Asymmetric Deprotonation and Alkylation of a 2-Alkylpyridine
This protocol is a generalized procedure based on modern synthetic methods for asymmetric alkylation.
Materials:
-
2-Alkylpyridine (1.0 equiv)
-
Chiral amine (e.g., a chiral diamine)
-
n-Butyllithium (n-BuLi)
-
Electrophile (e.g., an alkyl halide)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Chiral Base Formation: In a flame-dried Schlenk tube under an inert atmosphere, the chiral amine is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C). n-BuLi is added dropwise, and the solution is stirred to form the chiral lithium amide.
-
Deprotonation: The 2-alkylpyridine is added dropwise to the chiral base solution at -78 °C. The mixture is stirred for a specified time to ensure complete deprotonation.
-
Electrophilic Quench: The electrophile is added to the reaction mixture, and the solution is stirred until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the enantioenriched 2-substituted pyridine derivative, which can then be reduced to the corresponding piperidine.
Visualization of Synthetic Workflow
To illustrate the general strategies for accessing chiral 2-substituted piperidines, the following workflow diagram is provided.
Caption: General workflows for the asymmetric synthesis of 2-substituted piperidines.
Conclusion and Future Perspectives
The asymmetric synthesis of 2-substituted piperidines is a vibrant area of research with significant implications for drug discovery and development. While "this compound" itself is not a prominent chiral auxiliary, the principles and protocols outlined in this guide provide a solid foundation for the synthesis of this and other valuable chiral piperidine derivatives. Future advancements will likely focus on the development of more efficient and selective catalysts, as well as the expansion of substrate scope to allow for the synthesis of increasingly complex and diverse piperidine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03999K [pubs.rsc.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: N-Alkylation of 2-(Methoxymethyl)piperidine for Pharmaceutical Scaffolding
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of approved pharmaceuticals. The functionalization of the piperidine nitrogen via N-alkylation is a pivotal synthetic step that allows for the modulation of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This document provides a comprehensive guide to the N-alkylation of 2-(methoxymethyl)piperidine, a valuable chiral building block. We present two robust protocols: the highly selective and widely applicable reductive amination and the classical direct alkylation method. This guide is designed for researchers, medicinal chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, and the rationale behind experimental choices to ensure reproducible and efficient synthesis.
Introduction: Strategic Importance of N-Alkylation
N-substituted piperidines are privileged structures in drug discovery, prized for their ability to confer aqueous solubility, introduce basic centers for salt formation, and provide vectors for engaging with biological targets. The substituent on the nitrogen atom is a critical determinant of a compound's pharmacological activity. Therefore, reliable and versatile methods for the N-alkylation of piperidine intermediates like 2-(methoxymethyl)piperidine are essential.
The choice of synthetic strategy for C-N bond formation is crucial. While direct alkylation with electrophiles is a classic approach, it can be hampered by issues of over-alkylation and the need for harsh conditions.[1][2] A superior and more contemporary method is reductive amination, which offers exceptional control, milder conditions, and a broader substrate scope, making it a preferred strategy in many synthetic campaigns.[3][4] This note will focus on providing a detailed, field-tested protocol for reductive amination while also offering a viable protocol for direct alkylation as a functional alternative.
Mechanistic Principles & Strategy Selection
The nitrogen atom of 2-(methoxymethyl)piperidine is a secondary amine, rendering it nucleophilic and susceptible to reaction with electrophiles. The two primary strategies for its alkylation are mechanistically distinct.
Reductive Amination: The Preferred Route
Reductive amination is a robust, one-pot reaction that converts a secondary amine and a carbonyl compound (an aldehyde or ketone) into a more substituted tertiary amine.[5] This process is highly efficient and minimizes the formation of byproducts often seen in direct alkylation.[3]
The reaction proceeds via two key stages:
-
Iminium Ion Formation: The secondary amine attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration forms a transient, electrophilic tertiary iminium ion. This step is often catalyzed by mild acid.[6][7]
-
Hydride Reduction: A selective reducing agent, introduced into the same pot, reduces the iminium ion faster than it reduces the starting carbonyl compound.[8]
The Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[9] Its steric bulk and the electron-withdrawing effect of the acetoxy groups make it a mild and selective hydride donor.[8][10] It is particularly effective because it readily reduces the protonated iminium ion intermediate while being slow to react with the less electrophilic aldehyde or ketone starting material, thus preventing the formation of alcohol byproducts.[8]
Direct Sₙ2 Alkylation
This classical method involves the direct reaction of the amine's lone pair with an alkyl halide (e.g., R-Br, R-I) or sulfonate (e.g., R-OTs). A base is required to neutralize the hydrohalic acid that is formed, which would otherwise protonate the starting amine and halt the reaction.[1][11]
Key Considerations:
-
Base Selection: A non-nucleophilic base like potassium carbonate (K₂CO₃) or an organic base such as N,N-diisopropylethylamine (DIPEA, Hünig's base) is typically used.[1] Stronger bases like sodium hydride (NaH) can also be employed but require strictly anhydrous conditions.
-
Over-alkylation Risk: The newly formed tertiary amine product can itself react with the alkyl halide to form a quaternary ammonium salt. This is a common side reaction that can be minimized by the slow addition of the alkylating agent or by using the piperidine as the excess reagent.[1]
Featured Protocol: N-Alkylation via Reductive Amination
This protocol describes the N-benzylation of 2-(methoxymethyl)piperidine using benzaldehyde and sodium triacetoxyborohydride. It is a general procedure that can be adapted for a wide variety of aldehydes and ketones.
Experimental Workflow Diagram
Caption: Workflow for N-alkylation via reductive amination.
Step-by-Step Methodology
Materials:
-
2-(Methoxymethyl)piperidine (1.0 equiv)
-
Aldehyde or Ketone (e.g., Benzaldehyde, 1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-(methoxymethyl)piperidine (1.0 equiv). Dissolve it in anhydrous DCM (or DCE) to a concentration of approximately 0.1-0.2 M.
-
Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv) to the stirred solution. If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 equiv) can be added to facilitate iminium ion formation. Allow the mixture to stir at room temperature for 20-30 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 10-15 minutes. Rationale: Portion-wise addition helps to control any initial exotherm and gas evolution.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-16 hours).
-
Work-up: Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NaHCO₃ solution. Rationale: The bicarbonate solution neutralizes any remaining acid and quenches the excess reducing agent, leading to hydrogen gas evolution—perform this step slowly in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure N-alkylated product.
Data Presentation & Substrate Scope
The reductive amination protocol is compatible with a wide range of carbonyl compounds. The following table provides examples of substrates and their corresponding products.
| Alkyl Group (R) to be Introduced | Carbonyl Reagent (1.1 equiv) | Product | Typical Yield Range |
| Benzyl | Benzaldehyde | N-Benzyl-2-(methoxymethyl)piperidine | 85-95% |
| Ethyl | Acetaldehyde | N-Ethyl-2-(methoxymethyl)piperidine | 70-85% |
| Isopropyl | Acetone | N-Isopropyl-2-(methoxymethyl)piperidine | 75-90% |
| Cyclohexyl | Cyclohexanone | N-Cyclohexyl-2-(methoxymethyl)piperidine | 80-95% |
| 3-Pyridylmethyl | Pyridine-3-carboxaldehyde | N-(Pyridin-3-ylmethyl)-2-(methoxymethyl)piperidine | 80-90% |
Yields are estimates based on analogous reactions in the literature and may vary based on substrate and reaction scale.
Alternative Protocol: Direct N-Alkylation with an Alkyl Halide
Reaction Scheme Diagram
Caption: General scheme for direct N-alkylation.
Step-by-Step Methodology
Materials:
-
2-(Methoxymethyl)piperidine (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Diethyl ether or Ethyl acetate
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-(methoxymethyl)piperidine (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF or MeCN.
-
Alkyl Halide Addition: Add the alkyl halide (1.1 equiv) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) if the alkyl halide is less reactive. Monitor the reaction by TLC. This may take 6-24 hours.
-
Work-up: Once complete, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x). Rationale: This step removes the inorganic base and the DMF solvent.
-
Washing and Concentration: Combine the organic extracts, wash thoroughly with brine to remove any residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
The N-alkylation of 2-(methoxymethyl)piperidine is a fundamental transformation for the synthesis of complex pharmaceutical agents. Reductive amination using sodium triacetoxyborohydride stands out as the premier method, offering high yields, excellent functional group tolerance, and operational simplicity in a one-pot procedure. The direct alkylation protocol serves as a robust and practical alternative. By understanding the mechanistic underpinnings and procedural details outlined in this guide, researchers can confidently and efficiently synthesize a diverse array of N-alkylated piperidine derivatives to advance their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. thalesnano.com [thalesnano.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. sciencemadness.org [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-(Methoxymethyl)piperidine Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a chemical transformation to selectively produce one enantiomer over another.[1] The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, capable of inducing high stereoselectivity, and removable under mild conditions without racemization of the newly formed stereocenter, all while being recoverable for reuse.
This document provides detailed application notes and protocols for the use of 2-(methoxymethyl)piperidine hydrochloride, a chiral auxiliary structurally analogous to the well-established (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP).[2][3] While direct literature on 2-(methoxymethyl)piperidine as a widely used auxiliary is emerging, its structural similarity to the highly successful SAMP/RAMP auxiliaries allows for the confident adaptation of established protocols for asymmetric α-alkylation of carbonyl compounds. The piperidine scaffold offers a different steric and electronic environment compared to the pyrrolidine ring of SAMP/RAMP, potentially offering unique advantages in certain applications.
Core Principle: Stereochemical Control via a Chelated Azaenolate Intermediate
The high degree of stereocontrol exerted by 2-(methoxymethyl)piperidine is predicated on the formation of a rigid, chelated azaenolate intermediate. This mechanism is well-understood for the analogous SAMP/RAMP auxiliaries.[2][4][5][6] After the formation of a hydrazone between the chiral auxiliary and a prochiral ketone or aldehyde, deprotonation with a strong base like lithium diisopropylamide (LDA) generates an azaenolate. The lithium cation is chelated by the nitrogen atom of the piperidine and the oxygen atom of the methoxymethyl group, creating a conformationally restricted bicyclic system. This chelation, combined with the steric bulk of the piperidine ring, effectively shields one face of the azaenolate, directing the approach of an electrophile to the opposite, less hindered face.[4][6]
Experimental Protocols
Part 1: Attachment of the Chiral Auxiliary (Hydrazone Formation)
The initial step involves the condensation of 2-(methoxymethyl)piperidine (after neutralization of the hydrochloride salt) with a ketone or aldehyde to form the corresponding chiral hydrazone.
Protocol 1: Hydrazone Formation
-
Neutralization of the Auxiliary: In a round-bottom flask, dissolve this compound in a minimal amount of water. Add an equimolar amount of a suitable base (e.g., 1 M NaOH) and extract the free amine into an organic solvent like diethyl ether or dichloromethane. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free 2-(methoxymethyl)piperidine.
-
Condensation: To a clean, dry flask equipped with a magnetic stir bar and a reflux condenser, add the freshly prepared 2-(methoxymethyl)piperidine (1.0 eq.).
-
Add the desired ketone or aldehyde (1.1-1.2 eq.).
-
The reaction can often be performed neat. Alternatively, a solvent such as toluene or hexane can be used.
-
Heat the mixture at 60-80 °C under an inert atmosphere (e.g., argon or nitrogen) overnight. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, remove any excess carbonyl compound and water formed during the reaction under reduced pressure. The crude hydrazone is often of sufficient purity for the next step, but can be purified by distillation or column chromatography if necessary.
Part 2: Diastereoselective α-Alkylation
This is the key stereochemistry-defining step where the chiral hydrazone is deprotonated to form the chelated azaenolate, followed by reaction with an electrophile.
Protocol 2: Asymmetric α-Alkylation
-
Azaenolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.1-1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add a solution of the chiral hydrazone (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the resulting orange to reddish-brown solution at -78 °C for 2-4 hours to ensure complete formation of the azaenolate.
-
Alkylation: Cool the reaction mixture to -100 °C (liquid nitrogen/ether bath).
-
Slowly add the electrophile (e.g., an alkyl halide, 1.1-1.5 eq.) to the azaenolate solution.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction by the addition of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alkylated hydrazone can be purified by column chromatography.
| Parameter | Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | A strong, non-nucleophilic base is required to efficiently deprotonate the α-carbon without competing nucleophilic attack. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A polar aprotic solvent is necessary to solvate the lithium azaenolate intermediate. Anhydrous conditions are critical to prevent quenching of the strong base and the azaenolate. |
| Temperature | -78 °C to -100 °C | Low temperatures are crucial to maintain the kinetic control of the deprotonation and alkylation steps, preventing side reactions and potential racemization. |
| Electrophile | Alkyl halides, triflates, etc. | A range of electrophiles can be used. The reactivity of the electrophile will influence the reaction time and temperature. |
Part 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the 2-(methoxymethyl)piperidine auxiliary to yield the enantiomerically enriched carbonyl compound. Several methods can be employed, with the choice depending on the sensitivity of the product to the reaction conditions.
Protocol 3A: Ozonolysis (Oxidative Cleavage)
-
Dissolve the purified alkylated hydrazone in a suitable solvent such as dichloromethane or methanol at -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to quench the ozonide intermediate.
-
Allow the reaction to warm to room temperature.
-
Concentrate the reaction mixture and purify the resulting chiral ketone or aldehyde by column chromatography.
Protocol 3B: Hydrolysis with Oxalic Acid (Mild Acidic Cleavage)
-
Dissolve the alkylated hydrazone in a two-phase system of diethyl ether and a saturated aqueous solution of oxalic acid.[7]
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, separate the organic layer.
-
The aqueous layer, containing the protonated auxiliary, can be basified and the auxiliary extracted for recovery and recycling.[7]
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the chiral carbonyl compound.[7] This method is particularly useful for products that are sensitive to oxidative conditions.[7]
Protocol 3C: Oxidative Hydrolysis with Sodium Perborate
-
Dissolve the alkylated hydrazone in a mixture of tert-butanol and a pH 7 buffer solution.
-
Add sodium perborate and stir the mixture at room temperature until the reaction is complete.
-
Extract the product with an organic solvent and purify by standard methods. This method offers a mild, non-acidic, and non-ozonolytic cleavage pathway.
Determination of Diastereomeric and Enantiomeric Excess
The stereochemical purity of the product is a critical measure of the success of the asymmetric synthesis.
-
Diastereomeric Excess (d.e.) of the Alkylated Hydrazone: The diastereomeric excess of the alkylated hydrazone can often be determined by ¹H or ¹³C NMR spectroscopy. The signals corresponding to the two diastereomers may be resolved, allowing for integration and calculation of the d.e. Chiral shift reagents can also be employed to enhance the separation of signals.
-
Enantiomeric Excess (e.e.) of the Final Carbonyl Compound: After cleavage of the auxiliary, the enantiomeric excess of the final product is typically determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase. Comparison with a racemic standard is necessary for peak assignment.
Visualization of the Workflow and Mechanism
To provide a clear visual representation of the process, the following diagrams illustrate the overall workflow and the key mechanistic step responsible for stereochemical control.
Caption: General workflow for asymmetric α-alkylation using 2-(methoxymethyl)piperidine as a chiral auxiliary.
Caption: Simplified representation of the chelated azaenolate intermediate directing the stereoselective approach of the electrophile.
Conclusion
This compound is a promising chiral auxiliary for asymmetric synthesis, offering a valuable alternative to existing methodologies. The protocols outlined in this document, based on the well-established chemistry of analogous SAMP/RAMP auxiliaries, provide a robust framework for its application in the diastereoselective α-alkylation of carbonyl compounds. The straightforward attachment, high potential for stereocontrol, and multiple options for mild cleavage make it a versatile tool for the synthesis of enantiomerically enriched molecules, with significant applications in pharmaceutical and natural product synthesis. Further research into the unique steric and electronic properties of the piperidine scaffold may reveal novel applications and advantages in asymmetric transformations.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. web.mit.edu [web.mit.edu]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 6. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-(Methoxymethyl)piperidine Hydrochloride in Pharmaceutical Intermediate Synthesis
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in a multitude of pharmaceuticals and natural products.[1][2][3] Its favorable physicochemical properties—including metabolic stability, the ability to modulate lipophilicity, and its three-dimensional structure that allows for precise interaction with biological targets—make it an invaluable component in drug design.[2][4] Piperidine derivatives are integral to drugs targeting the central nervous system (CNS), as well as antiviral, anticancer, analgesic, and anti-inflammatory agents.[5][6][7]
Within this critical class of compounds, functionalized building blocks like 2-(Methoxymethyl)piperidine hydrochloride offer synthetic chemists a versatile tool for introducing the piperidine motif with a handle for further molecular elaboration. The methoxymethyl group at the 2-position provides a stable, yet potentially interactive, side chain that can influence the steric and electronic properties of the final molecule. This guide provides a detailed examination of this compound, focusing on its application in the synthesis of pharmaceutical intermediates, with a specific illustrative protocol relevant to the synthesis of benzamide-type antipsychotic agents.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in synthesis.
Table 1: Properties of 2-(Methoxymethyl)piperidine and its Hydrochloride Salt
| Property | Value | Source |
| IUPAC Name | This compound | |
| Chemical Structure | (As Hydrochloride Salt) | |
| Molecular Formula | C₇H₁₆ClNO | [8] |
| Molecular Weight | 165.66 g/mol | [8] |
| CAS Number | 688809-99-6 (for (R)-enantiomer HCl) | [8] |
| Appearance | Typically an off-white to light yellow solid | [9] |
| Solubility | Soluble in water and polar organic solvents | [9] |
| pKa | (Value for piperidine is ~11.2) The methoxymethyl group may slightly alter this. | [1] |
Safety and Handling Imperatives
As with all piperidine derivatives, this compound and its free base must be handled with appropriate care.
-
Hazard Profile : Piperidine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. They are often classified as causing skin irritation and serious eye damage.[10][11][12][13]
-
Personal Protective Equipment (PPE) : Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[10][12]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]
Core Application: A Key Building Block for Benzamide Antipsychotics
One of the most significant applications of 2-substituted heterocyclic amines is in the synthesis of CNS-active agents. A notable example is the synthesis of Remoxipride, an atypical antipsychotic agent that acts as a selective dopamine D2-receptor antagonist.[15] While the commercial synthesis of Remoxipride uses a pyrrolidine-based intermediate, the underlying synthetic logic—amide bond formation between a substituted benzoyl chloride and a heterocyclic amine—is directly applicable and provides an excellent model for the use of 2-(Methoxymethyl)piperidine.
The workflow involves the coupling of a functionalized benzoic acid derivative with the piperidine intermediate to form the critical amide linkage that defines this class of drugs.
Caption: General workflow for synthesizing a benzamide-based pharmaceutical intermediate.
Experimental Protocol: Synthesis of a Benzamide Intermediate via Amide Coupling
This protocol details the synthesis of N-((2-(methoxymethyl)piperidin-1-yl)methyl)-2,6-dimethoxybenzamide, a conceptual intermediate analogous to those used in the development of drugs like Remoxipride.
Principle of the Reaction
This synthesis relies on a nucleophilic acyl substitution reaction. The carboxylic acid of 3-Bromo-2,6-dimethoxybenzoic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). The highly reactive acyl chloride is then treated with the free base of 2-(Methoxymethyl)piperidine. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the stable amide bond. A tertiary amine base, such as triethylamine (TEA), is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Materials and Reagents
-
3-Bromo-2,6-dimethoxybenzoic acid
-
This compound
-
Thionyl chloride (SOCl₂)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flasks, magnetic stirrer, reflux condenser, dropping funnel
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel)
Step-by-Step Methodology
Step 1: Liberation of the Free Base
-
Rationale: The starting material is a hydrochloride salt. The amine must be deprotonated to its free base form to act as an effective nucleophile.
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add 1M NaOH solution (1.1 eq) and stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Use the resulting oil immediately in the next step.
-
Step 2: Activation of the Carboxylic Acid
-
Rationale: The carboxylic acid is converted to a highly reactive acyl chloride to facilitate the reaction with the weakly nucleophilic amine.
-
Procedure:
-
In a separate flask under a nitrogen atmosphere, suspend 3-Bromo-2,6-dimethoxybenzoic acid (1.05 eq) in anhydrous DCM.
-
Carefully add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then gently reflux for 2 hours until the solution becomes clear.
-
Cool the mixture to room temperature and remove excess SOCl₂ and solvent under reduced pressure. The resulting acyl chloride is used directly.
-
Step 3: Amide Coupling Reaction
-
Rationale: This is the key bond-forming step. Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing it from protonating the piperidine starting material.
-
Procedure:
-
Dissolve the crude acyl chloride from Step 2 in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
In a separate flask, dissolve the free base from Step 1 and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the solution of the amine and TEA dropwise to the acyl chloride solution at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification
-
Rationale: The work-up procedure is designed to remove unreacted starting materials, the triethylamine hydrochloride salt, and other impurities.
-
Procedure:
-
Monitor the reaction to completion using TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Quench the reaction by slowly adding water.
-
Transfer to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure benzamide intermediate.
-
Self-Validation and Characterization
-
Trustworthiness: The protocol's validity is confirmed through rigorous monitoring and characterization.
-
TLC Analysis: Compare the reaction mixture spot to the starting material spots to confirm consumption of reactants and formation of a new, less polar product.
-
Structural Confirmation: The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to verify the formation of the amide bond and the presence of all expected structural features.
Conclusion and Broader Significance
This compound is a valuable and versatile building block in pharmaceutical synthesis. The protocol detailed here for amide bond formation is a robust and widely applicable method that serves as a template for synthesizing a variety of benzamide-based pharmaceutical intermediates. The strategic placement of the methoxymethyl group allows for fine-tuning of the steric and electronic properties of the piperidine scaffold, which is crucial for optimizing drug-target interactions.[2] The principles and techniques described empower researchers to efficiently incorporate this important heterocyclic motif, accelerating the discovery and development of novel therapeutics for a range of diseases.[16]
References
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. chemscene.com [chemscene.com]
- 9. chemimpex.com [chemimpex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. peptide.com [peptide.com]
- 13. aksci.com [aksci.com]
- 14. jwpharmlab.com [jwpharmlab.com]
- 15. Remoxipride | C16H23BrN2O3 | CID 54477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
Application Notes & Protocols for the N-Arylation of 2-(Methoxymethyl)piperidine
Abstract
The N-arylated piperidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] The palladium-catalyzed Buchwald-Hartwig amination has become the preeminent method for constructing the crucial C-N bond that defines these structures.[3][4] This guide provides a detailed examination of the reaction conditions required for the successful coupling of 2-(methoxymethyl)piperidine, a sterically hindered secondary amine, with a variety of aryl halides. We delve into the mechanistic underpinnings of the reaction, offer field-proven insights for optimizing key parameters, and provide robust, step-by-step protocols for researchers in drug discovery and chemical development. The challenges posed by the steric bulk of the C2-substituent are addressed through rational selection of catalysts, ligands, and bases to ensure efficient and high-yielding transformations.[5][6]
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide (or pseudo-halide), mediated by a palladium catalyst.[7] The reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is paramount for rational optimization and troubleshooting.
The generally accepted mechanism involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[3][7]
-
Amine Coordination & Deprotonation: The secondary amine, 2-(methoxymethyl)piperidine, coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.[7][8]
-
Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, and the desired N-aryl piperidine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[3]
-
Side Reactions: An unproductive competing pathway is β-hydride elimination from the palladium amide intermediate, which can lead to hydrodehalogenation of the aryl halide and formation of an imine.[3] The selection of bulky ligands helps to suppress this side reaction by sterically favoring the reductive elimination pathway.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Optimizing Reaction Parameters for a Hindered Amine
The steric hindrance imparted by the 2-(methoxymethyl) group in the piperidine ring makes this a challenging substrate class.[5] Low yields or failed reactions are common without careful optimization. The choice of ligand, base, and solvent are particularly critical.
Palladium Source & Ligand Selection
For sterically demanding couplings, the ligand's properties are arguably the most important factor. Bulky, electron-rich phosphine ligands are required to facilitate the crucial reductive elimination step and prevent catalyst decomposition.[5][6]
-
Palladium Source: Common Pd(II) sources like Pd(OAc)₂ or Pd(0) sources like Pd₂(dba)₃ are effective when combined with a suitable ligand to form the active catalyst in situ.[8][9] More advanced, pre-formed palladacycle precatalysts (e.g., XPhos Pd G3/G4) offer greater air stability and often lead to more reproducible results by ensuring efficient generation of the active Pd(0) species.[10]
-
Recommended Ligands: For hindered secondary amines like 2-(methoxymethyl)piperidine, dialkylbiaryl phosphine ligands are the gold standard.
-
XPhos: Excellent for a wide range of aryl chlorides, bromides, and triflates. Often a reliable first choice.[1]
-
RuPhos: Highly effective for coupling secondary amines, including sterically demanding partners.[5]
-
tBuXPhos: The increased bulk of the tert-butyl groups can be beneficial for particularly challenging couplings.[11]
-
Base and Solvent Systems
The base and solvent work in concert to facilitate the reaction, and their selection is interdependent. The primary role of the base is to deprotonate the amine after it coordinates to the palladium center.[8]
-
Bases: The choice is a balance between reactivity and substrate stability.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and highly effective base for these couplings.[1][12] Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful, non-nucleophilic option.[7] These should be the first choice unless the aryl halide contains base-sensitive functional groups (e.g., esters, ketones).[13]
-
Weaker Bases: For sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used.[12][13] However, they often require higher temperatures and more active catalyst systems to achieve good conversion.[13] Poor solubility of these bases can also be a reason for reaction failure.[12]
-
-
Solvents: The solvent must be anhydrous and capable of dissolving the reactants.
-
Aromatic Hydrocarbons: Toluene and xylene are excellent, widely used solvents with high boiling points suitable for driving reactions to completion.[12][14]
-
Ethers: Dioxane, tetrahydrofuran (THF), and cyclopentyl methyl ether (CPME) are also very effective.[9] Dioxane is a frequent choice, but its high freezing point and peroxide-forming tendency should be noted.[15]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can coordinate to the palladium center and inhibit catalysis and should be avoided.[9][13]
-
Summary of Recommended Starting Conditions
The following table provides empirically derived starting points for the N-arylation of 2-(methoxymethyl)piperidine. Optimization may be required for specific substrates.
| Parameter | Aryl Bromides & Iodides | Aryl Chlorides (Electron-Poor) | Aryl Chlorides (Electron-Rich/Hindered) |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | XPhos Pd G3 (2-3 mol%) | RuPhos Pd G4 (3-5 mol%) |
| Ligand | XPhos (2-4 mol%) | Included in precatalyst | Included in precatalyst |
| Base | NaOtBu (1.4-1.5 equiv.) | NaOtBu (1.5-2.0 equiv.) | LHMDS (1.5-2.0 equiv.) |
| Solvent | Toluene or Dioxane | Toluene or CPME | Toluene or Dioxane |
| Temperature | 90-110 °C | 100-120 °C | 110-130 °C |
| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M | 0.1 - 0.5 M |
Experimental Protocols
Safety Precaution: These reactions must be performed under an inert atmosphere (Argon or Nitrogen) as the Pd(0) catalyst and some ligands are oxygen-sensitive. Anhydrous solvents and reagents are essential for reproducibility.
General Protocol for Coupling with Aryl Bromides
This protocol is a robust starting point for most aryl and heteroaryl bromides.
Caption: Step-by-step experimental workflow for the N-arylation reaction.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 equiv).[1]
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (to achieve a concentration of ~0.2 M) followed by 2-(methoxymethyl)piperidine (1.2 equiv) via syringe.[1][12]
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short plug of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-arylated product.
Protocol for Challenging Aryl Chlorides
Aryl chlorides are less reactive due to the strength of the C-Cl bond, often requiring a more active catalyst system and higher temperatures.[6][12]
Procedure:
-
Reaction Setup: In a glovebox, add the aryl chloride (1.0 equiv), RuPhos Pd G4 (3 mol%), and sodium tert-butoxide (1.5 equiv) to an oven-dried resealable pressure tube with a stir bar.
-
Reagent Addition: Outside the glovebox, add anhydrous toluene (to ~0.2 M) and 2-(methoxymethyl)piperidine (1.2 equiv) via syringe.
-
Reaction: Securely seal the pressure tube and place it in a preheated oil bath at 120 °C. Stir vigorously.
-
Monitoring, Work-up, and Purification: Follow steps 5-8 from the general protocol above.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Poorly soluble base.3. Insufficient temperature.4. Unsuitable ligand for the substrate. | 1. Ensure rigorous inert atmosphere and use of anhydrous reagents/solvents.[16]2. Use a more soluble base (e.g., LHMDS) or a different solvent (e.g., Dioxane).[12]3. Increase reaction temperature by 10-20 °C.4. Screen a more electron-rich/bulky ligand (e.g., switch from XPhos to RuPhos).[5] |
| Significant Hydrodehalogenation | 1. β-Hydride elimination is competitive.2. Water present in the reaction. | 1. Use a bulkier ligand to sterically disfavor β-hydride elimination.2. Ensure all reagents and solvents are scrupulously dried. |
| Substrate Decomposition | 1. Base is too strong for functional groups on the aryl halide. | 1. Switch to a weaker base like K₃PO₄ or Cs₂CO₃ and increase catalyst loading/temperature if necessary.[12][13] |
Conclusion
The successful N-arylation of the sterically hindered secondary amine, 2-(methoxymethyl)piperidine, is readily achievable through the Buchwald-Hartwig amination. Success hinges on the rational selection of reaction components to overcome the steric challenge. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos and RuPhos) in combination with a strong base (like NaOtBu) and an appropriate anhydrous solvent provides a reliable pathway to the desired products. The protocols and optimization guidelines presented herein offer a robust framework for researchers to efficiently synthesize these valuable N-aryl piperidine building blocks for applications in pharmaceutical and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization - American Chemical Society [acs.digitellinc.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 15. Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit [sigmaaldrich.com]
- 16. rsc.org [rsc.org]
Synthesis of 2-(Methoxymethyl)piperidine Derivatives: An Application Guide for Researchers
Introduction
The 2-(methoxymethyl)piperidine scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its presence in a wide array of biologically active molecules underscores its importance as a versatile building block. The piperidine ring provides a three-dimensional framework that can be strategically functionalized to modulate pharmacokinetic and pharmacodynamic properties, while the methoxymethyl substituent at the 2-position offers a key handle for molecular interactions and further synthetic elaboration. This guide provides detailed, field-proven protocols for the synthesis of 2-(methoxymethyl)piperidine and its derivatives, designed for researchers, scientists, and drug development professionals. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, guiding the user through the rationale of experimental choices to ensure reproducible and scalable results.
Strategic Approaches to the Synthesis of the 2-(Methoxymethyl)piperidine Core
The synthesis of the core 2-(methoxymethyl)piperidine structure can be broadly approached from two primary directions: the modification of a pre-existing piperidine ring or the construction of the piperidine ring from an acyclic or aromatic precursor. The choice of strategy often depends on the availability of starting materials, desired scale, and stereochemical requirements.
Strategy 1: Synthesis via Williamson Ether Synthesis from 2-(Hydroxymethyl)piperidine
This is a common and direct method that involves the O-methylation of commercially available 2-(hydroxymethyl)piperidine. The Williamson ether synthesis is a robust and well-established S(_N)2 reaction where an alkoxide reacts with an alkyl halide.[1][2]
Chemical Rationale and Mechanistic Insight
The reaction proceeds in two key steps. First, a strong base is required to deprotonate the hydroxyl group of 2-(hydroxymethyl)piperidine, forming a nucleophilic alkoxide. The pKa of a typical alcohol is around 16-18, necessitating a base with a conjugate acid of a much higher pKa to ensure complete deprotonation.[2] Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the gaseous hydrogen byproduct drives the reaction forward.[1][3] In the second step, the resulting alkoxide attacks the methyl halide (e.g., methyl iodide) in a classic S(_N)2 fashion to form the desired ether linkage.
A critical consideration in this synthesis is the presence of the secondary amine in the piperidine ring. The amine nitrogen is also nucleophilic and can compete with the alkoxide in reacting with the methyl iodide, leading to the formation of an undesired N-methylated byproduct. To circumvent this, the nitrogen is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, prior to the ether synthesis. The Boc group can be readily removed under acidic conditions after the methylation is complete.
Visualizing the Workflow: N-Protection and Williamson Ether Synthesis
Caption: Workflow for the synthesis of 2-(methoxymethyl)piperidine via Williamson ether synthesis.
Detailed Experimental Protocols
Part A: Synthesis of N-Boc-2-(hydroxymethyl)piperidine
-
Reaction Setup: To a solution of 2-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (Et(_3)N, 1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc(_2)O, 1.1 eq) in DCM dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO(_3), and brine.
-
Purification: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by flash column chromatography if necessary.
Part B: Synthesis of N-Boc-2-(methoxymethyl)piperidine
Safety First: Sodium hydride (NaH) is a water-reactive and flammable solid. Handle it under an inert atmosphere (nitrogen or argon) and away from any moisture. Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[4][5][6][7][8]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a 60% dispersion of NaH in mineral oil (1.2 eq) and wash with anhydrous hexane to remove the oil. Suspend the NaH in anhydrous tetrahydrofuran (THF, 0.5 M). Cool the suspension to 0 °C.
-
Addition of Alcohol: Slowly add a solution of N-Boc-2-(hydroxymethyl)piperidine (1.0 eq) in anhydrous THF dropwise. Effervescence (H(_2) gas evolution) will be observed.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Methylation: Cool the mixture back to 0 °C and add methyl iodide (CH(_3)I, 1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na(_2)SO(_4), filter, and concentrate. Purify the crude product by flash column chromatography.
Part C: N-Deprotection of N-Boc-2-(methoxymethyl)piperidine
-
Reaction Setup: Dissolve the N-Boc-2-(methoxymethyl)piperidine (1.0 eq) in a minimal amount of an appropriate solvent (e.g., DCM or methanol).
-
Acid Addition: Add a solution of 4M HCl in dioxane or a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v).[9]
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.[10][11]
-
Work-up: Remove the solvent and excess acid under reduced pressure. The product is obtained as the hydrochloride or trifluoroacetate salt. To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent like DCM. Dry the organic layer and concentrate to yield the final product.
| Step | Reactant | Product | Typical Yield |
| A | 2-(Hydroxymethyl)piperidine | N-Boc-2-(hydroxymethyl)piperidine | >95% |
| B | N-Boc-2-(hydroxymethyl)piperidine | N-Boc-2-(methoxymethyl)piperidine | 70-85% |
| C | N-Boc-2-(methoxymethyl)piperidine | 2-(Methoxymethyl)piperidine | >90% |
Strategy 2: Synthesis via Catalytic Hydrogenation of 2-(Methoxymethyl)pyridine
This approach involves the reduction of the aromatic pyridine ring of 2-(methoxymethyl)pyridine to the corresponding saturated piperidine. Catalytic hydrogenation is a powerful and atom-economical method for this transformation.[12][13]
Chemical Rationale and Mechanistic Insight
The hydrogenation of pyridines requires a potent catalyst due to the aromatic stability of the pyridine ring. Platinum-based catalysts, such as platinum(IV) oxide (PtO(_2), Adams' catalyst), are highly effective.[12] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure. The use of an acidic solvent, such as glacial acetic acid, is often beneficial as it protonates the pyridine nitrogen, which can facilitate the reduction process.[12] The reaction proceeds through the sequential addition of three equivalents of hydrogen across the double bonds of the pyridine ring.
Visualizing the Workflow: Catalytic Hydrogenation
Caption: General workflow for the catalytic hydrogenation of 2-(methoxymethyl)pyridine.
Detailed Experimental Protocol
Safety First: Hydrogen gas is highly flammable and can form explosive mixtures with air. This procedure must be conducted in a well-ventilated fume hood using a high-pressure reactor and appropriate safety measures. The platinum catalyst can be pyrophoric upon exposure to air after the reaction; handle with care.[13]
-
Reaction Setup: In a high-pressure reactor vessel, dissolve 2-(methoxymethyl)pyridine (1.0 g) in glacial acetic acid (5 mL).[12]
-
Catalyst Addition: Carefully add PtO(_2) (5 mol%) to the solution.[12]
-
Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before pressurizing with hydrogen gas to 50-70 bar.[12]
-
Reaction: Stir the mixture vigorously at room temperature for 6-10 hours.[12]
-
Work-up: After carefully venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet to prevent ignition.
-
Neutralization: Transfer the filtrate to a flask and carefully neutralize the acetic acid by adding a saturated solution of NaHCO(_3) until effervescence ceases.
-
Extraction and Purification: Extract the aqueous solution with ethyl acetate. Combine the organic layers, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
| Starting Material | Product | Catalyst | Typical Yield |
| 2-(Methoxymethyl)pyridine | 2-(Methoxymethyl)piperidine | PtO(_2) | 80-95% |
Synthesis of 2-(Methoxymethyl)piperidine Derivatives: N-Functionalization
Once the 2-(methoxymethyl)piperidine core is synthesized, the secondary amine provides a versatile handle for further derivatization, most commonly through N-alkylation or N-acylation.
Method 1: Direct N-Alkylation
This method involves the reaction of 2-(methoxymethyl)piperidine with an alkyl halide in the presence of a base to neutralize the hydrohalic acid formed.
Protocol: N-Benzylation of 2-(Methoxymethyl)piperidine
-
Reaction Setup: To a solution of 2-(methoxymethyl)piperidine (1.0 eq) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (K(_2)CO(_3), 1.5 eq).
-
Addition of Alkyl Halide: Add benzyl bromide (1.1 eq) dropwise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. For less reactive halides, heating may be required.
-
Work-up and Purification: Filter off the base and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography.
Method 2: Reductive Amination
Reductive amination is a two-step, one-pot process that involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent.
Protocol: N-Ethylation of 2-(Methoxymethyl)piperidine
-
Reaction Setup: Dissolve 2-(methoxymethyl)piperidine (1.0 eq) and acetaldehyde (1.1 eq) in dichloromethane.
-
Iminium Formation: Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)(_3), 1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-12 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO(_3). Separate the organic layer, extract the aqueous layer, and combine the organic phases. Wash with brine, dry, and concentrate. Purify by column chromatography.
Characterization Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-(Methoxymethyl)piperidine | ~3.4 (s, 3H, OCH₃), 3.2-3.4 (m, 2H, CH₂O), 2.9-3.1 (m, 1H, NCH), 2.5-2.7 (m, 2H, NCH₂), 1.1-1.9 (m, 6H, piperidine CH₂) | ~77 (OCH₂), ~59 (OCH₃), ~57 (NCH), ~46 (NCH₂), ~34, ~26, ~24 (piperidine CH₂) |
| N-Boc-2-(methoxymethyl)piperidine | ~4.0-4.2 (m, 1H), ~3.6-3.8 (m, 1H), ~3.4 (s, 3H), ~3.2-3.3 (m, 1H), ~2.8-3.0 (m, 1H), ~1.4-1.8 (m, 6H), 1.45 (s, 9H) | ~80 (C(CH₃)₃), ~77, ~59, ~55, ~40, ~28.5 (C(CH₃)₃), ~26, ~20, ~19 |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. asianpubs.org [asianpubs.org]
- 13. benchchem.com [benchchem.com]
The Emerging Potential of 2-(Methoxymethyl)piperidine in Catalyst Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, efficient, and stereoselective catalysts is a cornerstone of modern chemical synthesis. In this context, chiral piperidine scaffolds have established themselves as privileged structures in both organocatalysis and as ligands for transition metals. This guide delves into the untapped potential of 2-(Methoxymethyl)piperidine, available as its hydrochloride salt, as a versatile building block in catalyst design. While direct catalytic applications of this specific molecule are emerging, its structural features—a chiral center at the 2-position, a secondary amine, and a coordinating methoxymethyl group—suggest a promising role in asymmetric synthesis.
This document serves as a detailed guide for researchers looking to explore the applications of 2-(Methoxymethyl)piperidine in catalysis. We will present its established use as a chiral auxiliary and, by drawing strong analogies to well-documented catalytic systems, propose detailed protocols for its application as an organocatalyst in fundamental C-C bond-forming reactions and as a chiral ligand in transition metal-catalyzed transformations.
Part 1: The Structural Rationale for Catalytic Activity
2-(Methoxymethyl)piperidine possesses a unique combination of functional groups that make it an attractive candidate for catalyst development. The piperidine nitrogen can act as a Lewis base or form an enamine/iminium ion intermediate in organocatalytic cycles. The stereocenter at the C2 position, particularly in its enantiomerically pure forms, (R)- and (S)-2-(methoxymethyl)piperidine, provides the chiral environment necessary for asymmetric induction. Furthermore, the methoxymethyl substituent can influence the steric bulk around the active site and the ether oxygen can act as a coordinating atom, potentially leading to bidentate chelation in metal-based catalysts.
Caption: Key structural features of 2-(Methoxymethyl)piperidine for catalyst design.
Part 2: Application as a Chiral Auxiliary in Asymmetric Photocycloaddition
One of the documented applications of enantiomerically pure (S)-2-(methoxymethyl)piperidine is as a chiral auxiliary.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the reaction, the auxiliary can be removed and recycled.
Protocol 1: Diastereoselective Paternò-Büchi Reaction
This protocol is based on the use of a derivative of (S)-2-(methoxymethyl)piperidine as a chiral auxiliary in the [2+2] photocycloaddition of an aminopropenenitrile with methyl phenylglyoxylate to form chiral oxetanes.[1]
Workflow:
Caption: Workflow for using 2-(methoxymethyl)piperidine as a chiral auxiliary.
Step-by-Step Methodology:
-
Synthesis of the Chiral Substrate:
-
Synthesize (S)-2-(2-methoxymethylpiperidin-1-yl)propenenitrile by reacting the appropriate precursors. The piperidine nitrogen displaces a suitable leaving group on the propenenitrile backbone.
-
-
Photocycloaddition Reaction:
-
In a quartz reaction vessel, dissolve the chiral aminopropenenitrile (1.0 eq) and methyl phenylglyoxylate (1.0 eq) in an appropriate solvent such as benzene.
-
Purge the solution with an inert gas (e.g., argon) for 30 minutes to remove oxygen.
-
Irradiate the solution with a high-pressure mercury lamp at room temperature, monitoring the reaction progress by TLC or HPLC.
-
-
Purification and Analysis:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Separate the resulting diastereomeric oxetanes using column chromatography on silica gel.[1]
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
-
Auxiliary Cleavage (General Procedure):
-
The chiral auxiliary can be cleaved from the desired product, for example, by hydrolysis or reduction, depending on the nature of the linkage. This step would need to be optimized for the specific product.
-
| Parameter | Value | Reference |
| Reactants | (S)-2-(2-methoxymethylpiperidin-1-yl)propenenitrile, Methyl Phenylglyoxylate | [1] |
| Solvent | Benzene | [1] |
| Diastereomeric Ratio | up to 2.5:1 | [1] |
Part 3: Proposed Application as an Organocatalyst
By analogy with proline and its derivatives, 2-(methoxymethyl)piperidine is a promising candidate for an organocatalyst, particularly in enamine and iminium ion-mediated reactions. The hydrochloride salt would need to be neutralized to the free base before use.
Catalytic Cycle for Asymmetric Aldol Reaction:
Caption: Proposed catalytic cycle for an asymmetric aldol reaction.
Protocol 2: Asymmetric Aldol Reaction (Proposed)
This protocol is adapted from standard procedures for proline-catalyzed aldol reactions.
Step-by-Step Methodology:
-
Catalyst Preparation:
-
If starting from 2-(methoxymethyl)piperidine hydrochloride, neutralize it with a suitable base (e.g., NaHCO₃) and extract the free base into an organic solvent. Dry and concentrate to obtain the active catalyst.
-
-
Reaction Setup:
-
To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., DMSO or DMF, 2 mL) at room temperature, add the ketone (5.0 mmol, 5.0 eq).
-
Add (S)- or (R)-2-(methoxymethyl)piperidine (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Protocol 3: Asymmetric Michael Addition (Proposed)
This protocol is adapted from established methods for organocatalytic Michael additions.
Step-by-Step Methodology:
-
Catalyst Preparation:
-
Prepare the free base of 2-(methoxymethyl)piperidine as described in Protocol 2.
-
-
Reaction Setup:
-
In a reaction vial, dissolve the Michael donor (e.g., a ketone or aldehyde, 1.2 eq) and (S)- or (R)-2-(methoxymethyl)piperidine (20 mol%) in a suitable solvent (e.g., toluene or CH₂Cl₂).
-
Add the Michael acceptor (e.g., a nitroalkene, 1.0 eq).
-
Stir the mixture at the specified temperature (e.g., 0 °C to room temperature) until the starting material is consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Concentrate the reaction mixture directly onto silica gel.
-
Purify by flash column chromatography to obtain the Michael adduct.
-
-
Analysis:
-
Determine the diastereomeric ratio and enantiomeric excess as described in Protocol 2.
-
| Parameter | Proposed Starting Conditions |
| Catalyst Loading | 10-30 mol% |
| Solvent | DMSO, DMF, Toluene, CH₂Cl₂ |
| Temperature | 0 °C to Room Temperature |
| Typical Substrates | Ketones/Aldehydes + Aldehydes (Aldol); Ketones/Aldehydes + Nitroalkenes (Michael) |
Part 4: Proposed Application as a Chiral Ligand in Transition Metal Catalysis
The N-H and the ether oxygen of 2-(methoxymethyl)piperidine can potentially act as a bidentate ligand for various transition metals, forming a stable 5-membered chelate ring. This suggests its utility in asymmetric reactions such as hydrogenations, C-C coupling, and C-H functionalization.
Protocol 4: Synthesis of a Chiral Palladium Complex and Use in Asymmetric Carboamination (Proposed)
This hypothetical protocol is based on the synthesis of similar palladium complexes and their use in asymmetric carboamination reactions.
Workflow:
Caption: Proposed workflow for using 2-(methoxymethyl)piperidine as a ligand.
Step-by-Step Methodology:
-
In situ Catalyst Formation:
-
In a glovebox, add a palladium precursor (e.g., [Pd(allyl)Cl]₂, 2.5 mol%) and (S)-2-(methoxymethyl)piperidine (6 mol%) to an oven-dried vial.
-
Add a suitable anhydrous solvent (e.g., toluene).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Asymmetric Carboamination Reaction:
-
To the vial containing the in situ formed catalyst, add the unsaturated amine (e.g., N-Boc-pent-4-enylamine, 1.0 eq), the aryl or alkenyl halide (1.1 eq), and a base (e.g., K₃PO₄, 2.0 eq).
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, rinsing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC or SFC.
-
Trustworthiness and Self-Validation
The protocols described above, while in some cases projective, are built upon well-established and validated chemical principles.
-
Causality: The choice of solvents, temperatures, and catalyst loadings are based on analogous systems that have been extensively optimized in the literature. For instance, polar aprotic solvents like DMSO are often optimal for proline-type aldol reactions, while less polar solvents like toluene are common in palladium catalysis.
-
Self-Validation: Each protocol includes a critical analysis step (TLC, NMR, HPLC) to validate the outcome of the experiment. Researchers should expect to perform optimization studies, including screening of solvents, temperatures, and additives, to achieve the best results for their specific substrates. A baseline experiment using a known catalyst (e.g., L-proline for the aldol reaction) is recommended for comparison.
Conclusion and Future Outlook
This compound is a readily available chiral building block with significant, yet largely unexplored, potential in catalyst design. Its structural features suggest promising applications as a chiral auxiliary, an organocatalyst, and a ligand in transition metal catalysis. The protocols and application notes provided herein offer a roadmap for researchers to begin investigating the catalytic capabilities of this versatile molecule. Further research into the synthesis of derivatives, for example by modifying the N-H or the methoxy group, could lead to the development of a new class of highly effective and selective catalysts.
References
Protecting group strategies for "2-(Methoxymethyl)Piperidine" synthesis
Application Notes & Protocols
Topic: Strategic Application of Protecting Groups in the Synthesis of 2-(Methoxymethyl)piperidine
Abstract
The synthesis of 2-(methoxymethyl)piperidine, a valuable heterocyclic scaffold in medicinal chemistry, necessitates a robust and well-considered protecting group strategy. The inherent reactivity of the secondary amine in the piperidine ring requires temporary masking to allow for selective functionalization of the C2-hydroxymethyl substituent. This guide provides an in-depth analysis of common nitrogen-protecting group strategies, focusing on the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. We will explore the causality behind their selection, their stability under specific reaction conditions, and the protocols for their introduction and cleavage. Detailed, field-proven protocols for the complete synthesis, from the starting material 2-piperidinemethanol to the final product, are presented, including the critical O-methylation step via the Williamson ether synthesis.
Introduction: The Strategic Imperative for Protection
2-(Methoxymethyl)piperidine is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis typically commences from the commercially available precursor, 2-piperidinemethanol.[1] This starting material contains two reactive nucleophilic sites: the secondary amine of the piperidine ring and the primary hydroxyl group of the C2 substituent.
To achieve the selective methylation of the hydroxyl group, the more nucleophilic secondary amine must be temporarily deactivated or "protected." Failure to do so would result in competitive N-methylation, leading to a mixture of products and complicating purification. The choice of a suitable nitrogen-protecting group is therefore the cornerstone of an efficient synthesis. An ideal protecting group must be:
-
Easy to introduce in high yield.
-
Stable (inert) to the conditions of the subsequent O-methylation reaction.
-
Easy to remove cleanly and in high yield without affecting the newly formed methoxymethyl ether.
This concept, where different protecting groups can be removed under distinct conditions, is known as orthogonal protection .[2] In this guide, we focus on a sequential strategy that exemplifies the core principles of protecting group chemistry.
Overall Synthetic Workflow
The synthesis of 2-(methoxymethyl)piperidine from 2-piperidinemethanol is logically executed in three primary stages. This workflow ensures selectivity and high overall yield.
Diagram 1: High-level workflow for the synthesis of 2-(methoxymethyl)piperidine.
Part I: Nitrogen Protection Strategies - A Comparative Analysis
The two most prevalent protecting groups for the piperidine nitrogen in this context are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. Both form carbamates, which effectively temper the nucleophilicity and basicity of the nitrogen atom.[3]
The Boc Group: Acid-Labile Protection
The Boc group is one of the most common amine protecting groups in medicinal chemistry.[4] Its popularity stems from its general stability to a wide range of non-acidic reagents and its clean, acid-mediated removal.
-
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[5]
-
Stability: It is stable to bases, hydrogenolysis, and most nucleophiles, making it perfectly suited for the subsequent Williamson ether synthesis, which employs a strong base (NaH).
-
Cleavage: The Boc group is readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane.[6][7]
The Cbz Group: Hydrogenolysis-Mediated Deprotection
The benzyloxycarbonyl (Cbz or Z) group is a classic protecting group, particularly valued in peptide synthesis, that offers an alternative deprotection pathway.[8][9]
-
Introduction: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under basic (Schotten-Baumann) conditions.[8]
-
Stability: It is stable to mildly acidic and basic conditions, allowing for broad compatibility.
-
Cleavage: The key advantage of the Cbz group is its removal under neutral conditions via catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[3][8][10] This method is exceptionally mild and orthogonal to acid-labile or base-labile groups.
Comparative Summary
| Protecting Group | Introduction Reagent | Cleavage Conditions | Advantages | Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (TFA, HCl)[6] | High stability to base/nucleophiles; Cleavage yields volatile byproducts (isobutylene, CO₂). | Not suitable for substrates with other acid-sensitive functional groups. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[8] | Extremely mild, neutral deprotection; Orthogonal to acid/base labile groups. | Incompatible with functional groups susceptible to reduction (e.g., alkynes, some alkenes); Requires specialized hydrogenation equipment. |
Part II: Key Synthetic Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis, incorporating insights for robust and reproducible outcomes.
Protocol 1: N-Boc Protection of 2-Piperidinemethanol
Objective: To synthesize tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.
Rationale: This reaction uses Boc₂O to protect the piperidine nitrogen. The reaction is run at 0°C initially to control the exothermic reaction, and a base (like NaOH or Et₃N) is used to neutralize the acid byproduct. Dichloromethane is a common solvent choice.[11][12]
Materials:
-
2-Piperidinemethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-piperidinemethanol (1.0 equiv.) in DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add an aqueous solution of NaOH (1.1 equiv.) or triethylamine (1.2 equiv.) to the flask.
-
Slowly add a solution of Boc₂O (1.1 equiv.) in DCM to the stirring mixture. Scientist's Note: Slow addition is crucial to manage the exotherm and prevent side reactions.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Once complete, transfer the mixture to a separatory funnel. Wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography if necessary to obtain pure tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.[11]
Protocol 2: O-Methylation of N-Boc-2-(hydroxymethyl)piperidine
Objective: To synthesize tert-butyl 2-(methoxymethyl)piperidine-1-carboxylate via Williamson ether synthesis.
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers.[13][14] It proceeds via an Sₙ2 mechanism where a strong base, sodium hydride (NaH), deprotonates the alcohol to form a nucleophilic alkoxide.[15] This alkoxide then displaces a halide from a methylating agent, such as methyl iodide. Anhydrous THF or DMF is used as the solvent to prevent quenching the highly reactive NaH.
Materials:
-
tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Water, Brine
-
Anhydrous MgSO₄
Procedure:
-
Carefully wash NaH (1.5 equiv.) with hexanes to remove the mineral oil and suspend it in anhydrous THF in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0°C.
-
Add a solution of N-Boc-2-(hydroxymethyl)piperidine (1.0 equiv.) in anhydrous THF dropwise. Safety Note: Hydrogen gas is evolved during this step. Ensure proper ventilation.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete alkoxide formation.
-
Cool the reaction back to 0°C and add methyl iodide (1.2 equiv.) dropwise.
-
Allow the reaction to stir at room temperature overnight. Monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aq. NH₄Cl.
-
Extract the product with EtOAc. Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired product.
Protocol 3: N-Boc Deprotection
Objective: To synthesize the final product, 2-(methoxymethyl)piperidine.
Rationale: The tert-butyl carbamate is cleaved by strong acid. Trifluoroacetic acid (TFA) in DCM is highly effective.[6] The byproducts are volatile (CO₂ and isobutylene), simplifying the workup. An alternative is using 4M HCl in dioxane, which often precipitates the product as its hydrochloride salt.[7]
Materials:
-
tert-butyl 2-(methoxymethyl)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the N-Boc protected intermediate (1.0 equiv.) in DCM (approx. 0.1-0.2 M).
-
Cool the solution to 0°C.
-
Add TFA (5-10 equiv., often used as a 20-50% solution in DCM) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in water and basify to pH > 10 by the slow addition of saturated aq. NaHCO₃ or NaOH.
-
Extract the free amine product with an organic solvent (e.g., DCM or EtOAc) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-(methoxymethyl)piperidine.
Alternative Pathway: The Cbz Strategy
The Cbz group provides an orthogonal route, which can be advantageous if the target molecule contains acid-sensitive functionalities that would not survive the Boc deprotection step.
Diagram 2: Comparison of Boc and Cbz protecting group strategies.
The synthesis using the Cbz group follows the same three-stage logic:
-
N-Cbz Protection: React 2-piperidinemethanol with benzyl chloroformate (Cbz-Cl) and a base.
-
O-Methylation: The resulting N-Cbz protected alcohol is subjected to the same Williamson ether synthesis conditions as described in Protocol 4.2.
-
N-Cbz Deprotection: The N-Cbz-2-(methoxymethyl)piperidine is dissolved in a solvent like methanol or ethanol, a Pd/C catalyst is added, and the mixture is stirred under a hydrogen atmosphere until the reaction is complete.[9] The catalyst is then removed by filtration, and the solvent is evaporated to yield the final product.
Conclusion
The successful synthesis of 2-(methoxymethyl)piperidine hinges on a deliberate and well-executed protecting group strategy. Both the acid-labile Boc group and the hydrogenolysis-labile Cbz group offer robust and high-yielding pathways. The choice between them is dictated by the overall synthetic plan and the presence of other functional groups in more complex analogues. The Boc strategy is often favored for its operational simplicity and non-metallic cleavage conditions, while the Cbz group provides a valuable orthogonal option for its exceptionally mild, neutral deprotection conditions. The protocols and strategic insights provided herein offer a comprehensive guide for researchers navigating the synthesis of this important chemical scaffold.
References
- 1. 2-哌啶甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. biosynth.com [biosynth.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. chemimpex.com [chemimpex.com]
- 12. atlantis-press.com [atlantis-press.com]
- 13. gold-chemistry.org [gold-chemistry.org]
- 14. byjus.com [byjus.com]
- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
"2-(Methoxymethyl)Piperidine Hydrochloride" reaction with Grignard reagents
An in-depth guide to the reaction of 2-(methoxymethyl)piperidine hydrochloride with Grignard reagents, detailing the fundamental reactivity and providing protocols for achieving productive carbon-carbon bond formation.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] 2-(Methoxymethyl)piperidine, as a chiral building block, offers a valuable starting point for the synthesis of complex, substituted piperidines. A common strategy for introducing molecular complexity is through the formation of new carbon-carbon bonds using powerful nucleophiles like Grignard reagents.
This application note serves as a comprehensive guide for researchers exploring the reactivity of this compound with Grignard reagents. It begins by addressing the fundamental and dominant chemical interaction—the acid-base reaction—and subsequently provides detailed strategies and protocols to circumvent this initial reactivity to achieve the desired nucleophilic addition for the synthesis of novel 2,6-disubstituted piperidine derivatives.
Part I: Fundamental Reactivity Analysis: The Inherent Challenge
When 2-(methoxymethyl)piperidine is presented as its hydrochloride salt, its reaction with a Grignard reagent (R-MgX) is overwhelmingly governed by the reagent's potent basicity, not its nucleophilicity. Grignard reagents are among the strongest bases used in organic chemistry and will readily deprotonate any available acidic protons before engaging in nucleophilic attack.[3]
The starting material possesses two acidic protons:
-
The proton from hydrogen chloride (HCl), forming an ammonium salt.
-
The proton on the piperidine nitrogen (N-H).
Consequently, the reaction consumes two equivalents of the Grignard reagent in a rapid acid-base neutralization before any C-C bond formation can be considered.
Mechanism 1: The Dominant Acid-Base Reaction
The reaction proceeds in two stages:
-
Neutralization of HCl: The first equivalent of the Grignard reagent reacts with the hydrochloride salt to produce the free secondary amine and a magnesium salt.
-
Deprotonation of Piperidine: The second equivalent of the Grignard reagent deprotonates the secondary amine, forming a magnesium amide (a Hauser base) and releasing an alkane derived from the Grignard reagent.
Caption: Diagram 1 illustrates the unavoidable two-step acid-base reaction.
This pathway is a synthetic dead-end if the goal is to add the "R" group from the Grignard reagent to the piperidine ring. The deprotonated piperidine intermediate is electron-rich and lacks a suitable electrophilic site for nucleophilic attack. The methoxymethyl ether group is generally unreactive towards Grignard reagents under standard conditions.[3]
Part II: Strategies for Productive C-C Bond Formation
To achieve a productive C-C bond-forming reaction, the piperidine ring must be rendered electrophilic at a target carbon atom. This requires a strategic modification of the starting material to both protect the acidic N-H proton and activate the ring. A highly effective modern strategy involves the in-situ generation of a cyclic N-acyl iminium ion, which serves as a potent electrophile for the Grignard reagent.[4]
The overall workflow involves several key stages, transforming the unreactive amine into a substrate primed for nucleophilic attack.
Caption: Diagram 2 outlines the multi-step strategy to achieve C-C bond formation.
Part III: Detailed Experimental Protocols
Safety Precautions:
-
Grignard reagents are highly reactive, potentially pyrophoric, and react violently with water. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.[5]
-
Strong acids (TFA, HCl) and bases (NaOH) are corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE).
-
Chlorinated solvents (DCM) and ethers (THF, Et₂O) are volatile and flammable.
Protocol 1: Free-Basing of this compound
Objective: To neutralize the HCl salt and isolate the free secondary amine.
| Reagent | Quantity (for 10 mmol scale) | Molar Eq. |
| 2-(Methoxymethyl)piperidine HCl | 1.66 g | 1.0 |
| Sodium Hydroxide (NaOH) | 0.60 g (in 10 mL H₂O) | 1.5 |
| Dichloromethane (DCM) | 3 x 20 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~5 g | - |
Procedure:
-
Dissolve this compound (1.0 eq) in 10 mL of deionized water in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the aqueous solution of NaOH (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine as an oil. The product is often used directly in the next step without further purification.
Protocol 2: N-Boc Protection of 2-(Methoxymethyl)piperidine
Objective: To protect the nucleophilic and acidic N-H group to prevent side reactions.[6][7]
| Reagent | Quantity (for 10 mmol scale) | Molar Eq. |
| 2-(Methoxymethyl)piperidine (from Protocol 1) | 1.29 g | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 2.40 g | 1.1 |
| Triethylamine (Et₃N) | 2.1 mL | 1.5 |
| Dichloromethane (DCM), anhydrous | 50 mL | - |
Procedure:
-
Dissolve the crude 2-(methoxymethyl)piperidine (1.0 eq) in anhydrous DCM (50 mL) under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq), followed by the dropwise addition of a solution of Boc₂O (1.1 eq) in a small amount of DCM.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (e.g., silica gel, gradient elution with ethyl acetate in hexanes) to yield pure N-Boc-2-(methoxymethyl)piperidine.
Protocol 3: Grignard Addition via In-Situ Iminium Ion Formation
Objective: To functionalize the N-Boc protected piperidine at the C6 position with a Grignard reagent. This protocol is adapted from methodologies for selective α-functionalization of N-alkyl piperidines.[4]
| Reagent | Quantity (for 1 mmol scale) | Molar Eq. |
| N-Boc-2-(methoxymethyl)piperidine | 229 mg | 1.0 |
| m-Chloroperoxybenzoic acid (m-CPBA, ~77%) | ~248 mg | 1.1 |
| Pivaloyl chloride (PivCl) | 0.37 mL | 3.0 |
| Grignard Reagent (e.g., PhMgBr, 1.0 M in THF) | 3.0 mL | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 10 mL | - |
Procedure:
Part A: N-Oxide Formation
-
Dissolve N-Boc-2-(methoxymethyl)piperidine (1.0 eq) in anhydrous DCM (5 mL) in a flame-dried flask under nitrogen.
-
Cool the solution to 0 °C.
-
Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with aqueous Na₂S₂O₃ solution, wash with NaHCO₃ solution, and brine. Dry the organic layer and concentrate to yield the crude N-oxide, which should be used immediately.
Part B: Iminium Formation and Grignard Trapping
-
In a separate flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, place the crude N-oxide and dissolve it in anhydrous THF (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add pivaloyl chloride (3.0 eq) dropwise. Stir for 20 minutes at -78 °C to allow for the formation of the N-acyl iminium ion.
-
Slowly add the Grignard reagent (3.0 eq) via syringe or cannula, keeping the internal temperature below -65 °C.[8]
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the desired N-Boc-2-(methoxymethyl)-6-substituted-piperidine.
Part IV: Data Summary and Troubleshooting
The success of this synthetic sequence allows for the introduction of a variety of substituents onto the piperidine ring, depending on the Grignard reagent employed.
| Grignard Reagent (R-MgX) | "R" Group Introduced | Expected Product Class | Notes |
| Phenylmagnesium Bromide | Phenyl | 2,6-diaryl substituted piperidine | Aryl Grignards are commercially available and generally robust. |
| Methylmagnesium Iodide | Methyl | 2-alkyl-6-aryl piperidine | Alkyl Grignards are highly reactive; maintain low temperatures. |
| Vinylmagnesium Bromide | Vinyl | Substituted piperidine with alkene | The vinyl group offers a handle for further synthetic transformations. |
| Benzylmagnesium Chloride | Benzyl | 2,6-disubstituted piperidine | A common reagent for introducing a benzyl moiety.[6] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield of Final Product | 1. Inactive Grignard reagent (moisture).2. Insufficient activation (iminium formation).3. Poor N-oxide formation. | 1. Use freshly prepared or titrated Grignard reagent and strictly anhydrous conditions.2. Increase reaction time for iminium formation or try TFAA instead of PivCl.3. Ensure complete consumption of starting amine in the oxidation step. |
| Recovery of Starting Material | Incomplete reaction at any stage. | Verify each step by TLC or crude ¹H NMR before proceeding to the next. |
| Complex Mixture of Products | 1. Unstable iminium ion.2. Side reactions due to temperature fluctuations. | 1. Use the N-oxide and iminium intermediates immediately upon formation.2. Maintain strict temperature control, especially during additions at -78 °C. |
| Formation of R-H Alkane | Reaction with trace amounts of water or unreacted N-H (if protection failed). | Ensure N-Boc protection was successful and that all glassware and solvents are scrupulously dried. |
Conclusion
While the direct reaction of this compound with Grignard reagents is limited to a non-productive acid-base neutralization, this building block remains highly valuable for complex synthesis. By employing a strategic, multi-step approach involving N-protection, N-oxidation, and the in-situ generation of an electrophilic N-acyl iminium ion, the piperidine ring can be effectively activated for nucleophilic attack. The protocols provided herein offer a robust and versatile pathway for the synthesis of novel 2,6-disubstituted piperidine derivatives, enabling researchers in drug discovery and development to expand the chemical space around this critical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: 2-(Methoxymethyl)piperidine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-(Methoxymethyl)piperidine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and understand the formation of side products during this synthesis. We will explore the causality behind common impurities and provide validated protocols for their prevention and remediation.
Introduction: The Criticality of Purity
2-(Methoxymethyl)piperidine is a valuable building block in the pharmaceutical industry, frequently incorporated into active pharmaceutical ingredients (APIs).[1][2][3] As with any synthetic intermediate destined for clinical use, achieving high purity is paramount. Impurities can lead to downstream reaction failures, introduce toxicological risks, and complicate regulatory filings.[2] This guide addresses the most common side products encountered during two primary synthetic routes and provides actionable solutions.
Part 1: Troubleshooting the Williamson Ether Synthesis Route
This route typically involves the N-protection of 2-(hydroxymethyl)piperidine, followed by O-methylation of the hydroxyl group, and subsequent deprotection and salt formation.
FAQ 1.1: My reaction produced a significant amount of a byproduct with a mass of 129.15 (M+H)+, alongside my desired N-protected intermediate. What is it?
Answer:
Plausible Cause: This byproduct is almost certainly the N-methylated compound, N-methyl-2-(hydroxymethyl)piperidine. This occurs when the methylating agent (e.g., methyl iodide, dimethyl sulfate) reacts with the secondary amine of the piperidine ring instead of the intended alcohol. This is a classic example of competing N- vs. O-alkylation. The piperidine nitrogen is a strong nucleophile and will readily react if not adequately protected.
Preventative Measures: The most effective preventative measure is the robust protection of the piperidine nitrogen before the methylation step. The choice of protecting group is critical.
-
Boc (tert-Butoxycarbonyl) Protection: This is a highly reliable method. The bulky Boc group sterically hinders the nitrogen and reduces its nucleophilicity, directing the methylation to the primary alcohol.
-
Cbz (Carboxybenzyl) Protection: Another excellent choice that effectively deactivates the nitrogen nucleophile.
Troubleshooting & Remediation Protocol: If a batch is already contaminated with the N-methylated side product, separation can be challenging due to similar polarities.
-
Chromatographic Purification: Flash column chromatography is the most effective method. A gradient elution using a solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol is typically required. Monitor fractions carefully by TLC or LC-MS.
-
Acid-Base Extraction (Limited Efficacy): Since both the desired product (if N-protected) and the N-methyl impurity are basic, standard acid-base extraction will not be effective for separation.
dot
Caption: Workflow highlighting impurity formation in Williamson Ether Synthesis.
FAQ 1.2: The O-methylation step is sluggish and incomplete, leaving large amounts of starting material. What's wrong?
Answer:
Plausible Causes & Solutions: The Williamson ether synthesis is an SN2 reaction that requires the formation of a potent nucleophile—the alkoxide.[4][5][6] Incomplete reaction is almost always due to issues in this deprotonation step or the subsequent alkylation.
-
Insufficiently Strong Base: The pKa of a primary alcohol is ~16-17. A base strong enough to fully deprotonate it is required.
-
Solution: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium Hydride (KH). Bases like potassium carbonate (K₂CO₃) are generally not strong enough for complete deprotonation of a simple alcohol.
-
-
Moisture in the Reaction: Protic solvents or residual water will quench the strong base and the alkoxide as it forms.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry THF, DMF). Handle hygroscopic bases like NaH under an inert atmosphere (Nitrogen or Argon).
-
-
Poor Quality Methylating Agent: The alkylating agent may have degraded.
-
Solution: Use a fresh bottle of methyl iodide or freshly distilled dimethyl sulfate.
-
Validated Protocol for O-Methylation:
-
Under an inert atmosphere (N₂), dissolve N-Boc-2-(hydroxymethyl)piperidine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Re-cool the mixture to 0 °C and add methyl iodide (CH₃I, 1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor by TLC/LC-MS for the disappearance of starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
Part 2: Troubleshooting the Pyridine Reduction Route
This approach involves the catalytic hydrogenation of 2-(methoxymethyl)pyridine to yield 2-(methoxymethyl)piperidine, followed by salt formation.
FAQ 2.1: My final product is contaminated with 2-methylpiperidine. How did this happen?
Answer:
Plausible Cause: The presence of 2-methylpiperidine is a clear indication of hydrogenolysis , a side reaction where a chemical bond is cleaved by hydrogen. In this case, the C-O bond of the methoxymethyl group is being broken under the hydrogenation conditions.
Preventative Measures: Hydrogenolysis is highly dependent on the choice of catalyst and reaction conditions.
-
Catalyst Choice: Palladium on Carbon (Pd/C) is known to be aggressive and can promote hydrogenolysis, especially at higher temperatures and pressures. Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C) are often less prone to causing this side reaction.[1] Platinum Oxide (PtO₂, Adam's catalyst) is also a common choice.
-
Reaction Conditions:
-
Temperature: Keep the reaction temperature low. Often, room temperature is sufficient. Avoid excessive heating.
-
Pressure: Use the lowest effective hydrogen pressure. While higher pressure can speed up the desired ring reduction, it can also increase the rate of hydrogenolysis. Start with pressures in the range of 50-100 psi and optimize.
-
Solvent and Acidity: Performing the hydrogenation in an acidic solvent (e.g., acetic acid, or methanol with a catalytic amount of HCl) can sometimes suppress hydrogenolysis by protonating the ether oxygen, but it can also make the pyridine reduction more difficult. This must be optimized on a case-by-case basis.
-
dot
Caption: Reaction pathways during the reduction of 2-(methoxymethyl)pyridine.
FAQ 2.2: The hydrogenation of the pyridine ring is incomplete, even after a long reaction time. What can I do?
Answer:
Plausible Causes & Solutions: Incomplete reduction is a common issue stemming from catalyst deactivation or suboptimal conditions.
-
Catalyst Deactivation (Poisoning): The catalyst's active sites can be blocked by impurities.
-
Cause: Sulfur-containing compounds, halides, or strongly coordinating species in the starting material or solvent can poison noble metal catalysts.
-
Solution: Ensure the starting 2-(methoxymethyl)pyridine is of high purity. Purify it by distillation or chromatography if necessary. Use high-purity solvents.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.
-
Solution: Typical catalyst loading is between 1-10 mol%. If the reaction stalls, consider safely adding another portion of the catalyst.
-
-
Poor Mass Transfer: Hydrogen gas needs to effectively reach the catalyst surface where the substrate is adsorbed.
-
Solution: Ensure vigorous and efficient stirring. In a larger reactor, the design of the agitator is critical.
-
-
Incorrect Solvent Choice: The reaction is often faster in polar, protic solvents like methanol or ethanol. Acetic acid is also commonly used and can accelerate the reduction of the pyridinium ion.
Part 3: General Issues in Purification and Salt Formation
FAQ 3.1: After forming the hydrochloride salt, my product is an oil or a sticky solid that won't crystallize. How can I get a crystalline solid?
Answer:
Plausible Causes & Solutions: Failure to crystallize is usually due to residual impurities or the wrong choice of solvent.
-
Presence of Impurities: Even small amounts of impurities can act as "crystallization inhibitors."
-
Solution: Ensure the free-base form of your product is highly pure (>98% by GC or HPLC) before attempting salt formation. If necessary, perform a final purification step (distillation of the free base or column chromatography).
-
-
Incorrect Solvent System: The solvent used for precipitation is critical.
-
Solution: The ideal solvent is one in which the hydrochloride salt is insoluble, but the free base and any non-polar impurities are soluble.
-
Recommended Solvents: A common and effective method is to dissolve the purified free base in a non-polar solvent like diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE). Then, add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, or HCl in isopropanol) dropwise with stirring. The salt should precipitate as a white solid.
-
-
Residual Water: Water can sometimes lead to the formation of hydrates or prevent crystallization.
-
Solution: Ensure the purified free base is anhydrous before dissolving it for salt formation. Drying over Na₂SO₄ or MgSO₄ followed by filtration is recommended.
-
Summary of Common Impurities
| Impurity Name | Molecular Formula | (M+H)⁺ | Probable Synthetic Origin |
| 2-(Hydroxymethyl)piperidine | C₆H₁₃NO | 116.10 | Incomplete O-methylation (Route 1) |
| N-Methyl-2-(hydroxymethyl)piperidine | C₇H₁₅NO | 130.12 | N-alkylation side reaction (Route 1) |
| 2-Methylpiperidine | C₆H₁₃N | 100.11 | Hydrogenolysis of methoxy group (Route 2) |
| 2-(Methoxymethyl)pyridine | C₇H₉NO | 124.07 | Incomplete hydrogenation (Route 2) |
dot
Caption: Troubleshooting flowchart for purity issues.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Choose Piperidines: A Complete Buyer's Guide [plantin.alibaba.com]
- 3. researchgate.net [researchgate.net]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
How to improve the yield of "2-(Methoxymethyl)Piperidine Hydrochloride" synthesis
Welcome to the technical support guide for the synthesis of 2-(Methoxymethyl)piperidine Hydrochloride. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.
Introduction: The Synthetic Landscape
The synthesis of 2-(Methoxymethyl)piperidine, a valuable building block in pharmaceutical development, primarily involves the reduction of the aromatic pyridine ring of its precursor, 2-(methoxymethyl)pyridine.[1][2] The subsequent conversion to its hydrochloride salt is a standard procedure for improving stability and handling.
The core challenge lies in the hydrogenation of the pyridine ring, which is aromatic and thus relatively resistant to reduction.[3] Achieving high yield and selectivity requires careful optimization of reaction conditions, catalyst selection, and purification methods. This guide addresses the most common pitfalls and questions encountered during this process.
Core Synthesis Workflow
The transformation from the pyridine precursor to the final hydrochloride salt follows a well-defined path. Understanding this workflow is the first step in troubleshooting and optimization.
Caption: General workflow for the synthesis of 2-(Methoxymethyl)piperidine HCl.
Technical Troubleshooting & FAQs
This section is structured to directly address common problems in a question-and-answer format, providing both the "what to do" and the "why it works."
Part 1: Catalytic Hydrogenation Issues
Catalytic hydrogenation is the most direct and widely used method for this conversion. However, its success is highly dependent on several critical parameters.[2]
Q1: My hydrogenation of 2-(methoxymethyl)pyridine is stalling or showing low conversion. How can I drive it to completion?
Answer: Low conversion is a frequent issue stemming from suboptimal conditions or catalyst deactivation. The aromaticity of the pyridine ring requires potent reduction conditions.[3]
-
Causality: The pyridine ring must be activated to overcome its aromatic stability. This is typically achieved through protonation of the ring nitrogen, which makes the ring more electron-deficient and susceptible to reduction.[1][4]
-
Troubleshooting Steps:
-
Solvent & Acid Co-catalyst: The choice of solvent is critical. While alcohols like methanol or ethanol can be used, glacial acetic acid is often the superior solvent.[3] It serves a dual purpose: it acts as a solvent and its acidic nature protonates the pyridine nitrogen, thereby activating the ring for hydrogenation. If using other solvents, the addition of an acid catalyst is often necessary.[1]
-
Catalyst Selection & Loading: Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective, albeit expensive, catalyst for this transformation, especially in acidic media.[3] Other common catalysts include Rhodium on Carbon (Rh/C) and Ruthenium (Ru). Increase catalyst loading (e.g., from 5 mol% to 10 mol%) if the reaction is sluggish, but be mindful of cost and potential for side reactions.
-
Hydrogen Pressure: Due to the stability of the pyridine nucleus, elevated hydrogen pressures are often required.[3] While some systems work at 50-70 bar, pressures up to 100 atm may be necessary to achieve reasonable reaction rates and full conversion.[2]
-
Temperature: Most hydrogenations of pyridines are conducted at room temperature to 60 °C.[2][5] Increasing the temperature can enhance the reaction rate, but it may also promote side reactions like hydrogenolysis if sensitive functional groups are present.
-
Substrate Purity: Ensure your starting material, 2-(methoxymethyl)pyridine, is free from impurities that can act as catalyst poisons, particularly sulfur-containing compounds.
-
Q2: I'm getting good conversion, but my final product is impure. What are the likely side reactions?
Answer: The primary side reaction of concern is hydrogenolysis (cleavage) of the C-O bond in the methoxymethyl side chain.
-
Causality: Aggressive catalysts (like Palladium) or harsh conditions (high temperature) can cleave benzyl-type ethers.[6] While the methoxymethyl group is less susceptible than a benzyl ether, this pathway is still possible.
-
Preventative Measures:
-
Catalyst Choice: Platinum and Rhodium catalysts generally show lower propensity for ether cleavage compared to Palladium (Pd/C) under these conditions.
-
Temperature Control: Avoid excessive temperatures. If the reaction is slow, it is generally preferable to increase hydrogen pressure or catalyst loading rather than temperature.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent over-reduction or side product formation.
-
Table 1: Comparison of Common Catalysts for Pyridine Reduction
| Catalyst | Typical Pressure (bar) | Temperature (°C) | Solvent | Key Advantages & Considerations |
| PtO₂ (Adams') | 50 - 70 | 25 - 50 | Glacial Acetic Acid, Alcohols | Highly effective, especially in acidic media; considered a benchmark.[3] High cost. |
| Rh/C | 50 - 80 | 25 - 60 | Alcohols, Water, Acetic Acid | Very active for aromatic ring reduction. Good functional group tolerance.[1] |
| Ru-based | 70 - 100 | 50 - 80 | Water, Alcohols | Often requires higher pressures/temperatures but can be very effective and chemoselective.[4] |
| Pd/C | 20 - 60 | 25 - 50 | Alcohols, Ethyl Acetate | Generally less effective for pyridine reduction and carries a higher risk of C-O bond hydrogenolysis.[6] |
Part 2: Chemical Reduction Methods
For labs not equipped for high-pressure hydrogenation, chemical methods offer an alternative, though they come with their own challenges.
Q3: Can I use sodium borohydride (NaBH₄) for this reduction? My attempts have failed.
Answer: Standard sodium borohydride (NaBH₄) is generally ineffective at reducing electron-rich, aromatic heterocycles like pyridine.[7][8]
-
Causality: The hydride (H⁻) from NaBH₄ is not nucleophilic enough to attack the neutral pyridine ring. The ring must be activated to make it more electrophilic.
-
Activation & Protocol:
-
Form a Pyridinium Salt: The most common strategy is to first activate the pyridine by converting it to a pyridinium salt. This is done by reacting it with an alkylating agent (like methyl chloroformate) or an acylating agent. The resulting positively charged ring is now highly susceptible to hydride attack.[9]
-
Reduction of the Salt: The in-situ generated or isolated pyridinium salt can then be reduced by NaBH₄. This typically yields a di- or tetrahydropyridine, which may require a subsequent, separate reduction step (e.g., catalytic hydrogenation) to reach the fully saturated piperidine.[9][10]
-
Lewis Acid Additives: In some cases, adding a Lewis acid like Aluminum Chloride (AlCl₃) can enhance the reducing power of NaBH₄, allowing it to reduce more stubborn functional groups, though this is less common for simple pyridines.[11]
-
Caption: Activation workflow for NaBH₄ reduction of a pyridine ring.
Q4: I am considering a Birch reduction (Sodium in liquid ammonia). What are the critical safety and yield considerations?
Answer: The Birch reduction is a powerful method for reducing aromatic rings but involves hazardous reagents and conditions. It is typically used when catalytic hydrogenation is not feasible.
-
Mechanism: The reaction uses solvated electrons, generated by dissolving sodium metal in liquid ammonia, to reduce the aromatic ring in a stepwise fashion.[12]
-
Safety First (Critical):
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be oven- or flame-dried, and the reaction must be run under an inert atmosphere (Argon or Nitrogen).
-
Low Temperature: Liquid ammonia boils at -33 °C. The reaction must be maintained at or below this temperature using a dry ice/acetone or similar cold bath.[13]
-
Quenching: Sodium metal is highly reactive. The reaction must be carefully quenched at the end by the slow addition of a proton source like ethanol or ammonium chloride before allowing the mixture to warm or exposing it to air.
-
-
Yield Considerations: While effective, the reaction can sometimes suffer from incomplete reduction or the formation of dimeric byproducts. The final work-up to isolate the free amine is crucial for obtaining a good yield.
Part 3: Product Isolation and Purification
Q5: What is the best procedure for isolating the final product as a pure hydrochloride salt?
Answer: Proper salt formation and isolation are key to achieving high purity and a stable final product.
-
Protocol for Hydrochloride Salt Formation:
-
Isolate the Free Base: After the reduction and initial workup (e.g., neutralizing the acid, extracting with an organic solvent, and drying), remove the solvent in vacuo to obtain the crude 2-(methoxymethyl)piperidine free base as an oil.[14]
-
Purification (Optional but Recommended): For highest purity, the crude oil can be purified by vacuum distillation before salt formation.
-
Dissolve in a Non-Polar Solvent: Dissolve the free base oil in a dry, non-polar solvent in which the hydrochloride salt is insoluble. Anhydrous diethyl ether or isopropyl alcohol (IPA) are excellent choices.
-
Precipitation: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, HCl in dioxane, or gaseous HCl) dropwise with stirring. The hydrochloride salt will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with fresh, cold diethyl ether to remove any unreacted starting material or non-basic impurities.
-
Drying: Dry the final product under high vacuum to remove all residual solvent.
-
Q6: How do I confirm the identity and purity of my final this compound?
Answer: Standard analytical techniques should be used to validate the structure and purity.[15][16]
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The ¹H NMR will show the disappearance of aromatic protons (typically ~7.0-8.5 ppm) from the starting material and the appearance of aliphatic protons characteristic of the piperidine ring (~1.5-3.5 ppm). The N-H proton of the hydrochloride salt will often appear as a broad singlet at a high chemical shift.
-
Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of the free base (129.20 g/mol ).[17]
-
Infrared (IR) Spectroscopy: Look for the disappearance of C=C and C=N stretching bands from the pyridine ring and the appearance of a broad N-H stretching band (as the ammonium salt) around 2400-2800 cm⁻¹.
-
Melting Point: A sharp melting point is a good indicator of purity.
References
- 1. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. research.thea.ie [research.thea.ie]
- 15. Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2-(Methoxymethyl)piperidine | C7H15NO | CID 4090648 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting guide for the purification of "2-(Methoxymethyl)Piperidine" derivatives
Technical Support Center: Purification of 2-(Methoxymethyl)piperidine Derivatives
Welcome to the technical support guide for the purification of 2-(methoxymethyl)piperidine and its derivatives. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered in the laboratory. As a foundational structural motif in medicinal chemistry, the purity of these piperidine derivatives is paramount for reliable downstream applications, from biological assays to structural analysis.[1] This document synthesizes established chemical principles with practical, field-proven troubleshooting strategies to empower researchers to overcome purification hurdles efficiently.
Part 1: Initial Assessment & Strategy Selection
This section focuses on the critical first steps after a reaction is complete: analyzing the crude product and choosing the most effective purification strategy.
FAQ 1: My reaction is complete. The crude ¹H NMR and TLC look complex. Where do I begin?
Answer: A complex crude mixture requires a systematic approach. The first step is to gather as much information as possible before committing to a large-scale purification method.
-
Assess Physical State: Is your crude product a solid, a semi-solid, or an oil? This is the first branch in your decision-making process.
-
Solubility Testing: Use small aliquots of your crude material to test solubility in a range of common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol). This will be crucial for both chromatography and recrystallization.
-
Run a Diagnostic TLC: Analyze the crude mixture using thin-layer chromatography (TLC) with a few different solvent systems. Stain with multiple visualization agents if possible (e.g., UV light, potassium permanganate, ninhydrin for free amines) to reveal the complexity of the mixture. The goal is to find a solvent system that provides good separation (ΔRf > 0.2) between your target compound and major impurities.
-
Consider an Initial Liquid-Liquid Extraction: Since 2-(methoxymethyl)piperidine derivatives are basic, a simple acid-base extraction can often be a highly effective first-pass purification step.[1] This technique separates basic compounds (your product) from neutral or acidic impurities.[2]
The following workflow provides a general decision-making framework:
Caption: Decision workflow for selecting a purification method.
Part 2: Troubleshooting Column Chromatography
Column chromatography is the workhorse of purification for many organic compounds. However, the basic nature of piperidines can introduce specific challenges.
FAQ 2: My compound is streaking/tailing badly on the silica gel TLC plate and column. How can I get sharp bands?
Answer: Tailing is the most common issue when purifying amines on standard silica gel. It occurs because the basic nitrogen of the piperidine interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica, leading to slow and uneven elution.
The Causality: These strong acid-base interactions mean that a portion of your compound is effectively "stuck" to the stationary phase, only moving when a sufficiently polar solvent comes by to displace it. This results in a "tail" that follows the main spot or band.
The Solution: You must neutralize these acidic sites or use a less acidic stationary phase.
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your eluent system.[3]
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your mobile phase. It is basic enough to neutralize the silica surface but is volatile, making it easy to remove under reduced pressure.
-
Ammonia: A solution of 1-2% ammonia in methanol can be used as the polar component of your eluent system (e.g., preparing a 9:1 DCM:[1% NH₃ in MeOH] mixture). This is particularly effective for more polar amines.[4]
-
-
Use a Different Stationary Phase:
-
Neutral or Basic Alumina: Alumina is an alternative to silica gel and is available in acidic, neutral, and basic grades. For piperidine derivatives, neutral or basic alumina can prevent tailing without the need for mobile phase additives.
-
Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a solution of your mobile phase containing the basic modifier before packing the column.
-
| Problem | Primary Cause | Recommended Solution | Alternative |
| Tailing/Streaking | Strong interaction between basic amine and acidic silica gel. | Add 1% triethylamine to the eluent. | Use neutral alumina as the stationary phase. |
| Poor Separation | Incorrect eluent polarity. | Optimize the eluent system using TLC. Aim for a target compound Rf of 0.2-0.3. | Use a gradient elution, starting with a non-polar solvent and gradually increasing polarity.[3] |
| Compound Stuck on Column | Compound is too polar for the chosen eluent, or it has decomposed. | Flush the column with a very polar solvent (e.g., 10% MeOH in DCM with 1% NH₃). | Test compound stability on a TLC plate by spotting and leaving for 30 min before eluting.[4] |
| Mixed Fractions | Column was overloaded or packed improperly. | Reduce the amount of crude material loaded (typically 1-5% of silica gel weight). Ensure uniform column packing without cracks or air bubbles.[3] |
FAQ 3: I can't dissolve my crude product in the initial non-polar eluent for loading. What should I do?
Answer: If your compound is not soluble in the eluent, you should not use a more polar solvent to dissolve and load it, as this will severely compromise the separation. This is known as "wet-loading." Instead, use the "dry-loading" technique.[5]
Dry-Loading Protocol:
-
Dissolve your crude product in a suitable, volatile solvent (like dichloromethane or methanol) in a round-bottom flask.
-
Add a portion of silica gel to the flask (typically 5-10 times the mass of your crude product).
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.[5]
-
Carefully add this powder to the top of your packed column.
-
Gently add a layer of sand on top of the dry-loaded sample before slowly adding the eluent.[5]
This method ensures that your entire sample starts as a very narrow, concentrated band at the top of the column, leading to optimal separation.
Part 3: Challenges in Recrystallization and Extraction
For solid derivatives, recrystallization is a powerful purification technique. For all piperidine derivatives, acid-base extraction is a key tool.
FAQ 4: I'm trying to recrystallize my solid derivative, but it keeps "oiling out." How can I get crystals?
Answer: "Oiling out" occurs when the solute is supersaturated at a temperature above its melting point, causing it to separate as a liquid instead of a solid.[6] This is a common problem with impure compounds which often have a lower melting point than the pure substance.
Troubleshooting Strategies:
-
Cool More Slowly: Rapid cooling is a primary cause of oiling out. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.[3]
-
Use More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled mixture to redissolve it, then attempt to cool it again slowly.
-
Change the Solvent System: If a single solvent fails, a two-solvent (solvent/anti-solvent) system is often effective.[6]
-
Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble).
-
Slowly add a "poor" or "anti-solvent" (in which it is poorly soluble but is miscible with the good solvent) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy.
-
Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.
-
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line to create a rough surface for crystals to nucleate. Adding a "seed crystal" from a previous pure batch is also highly effective.[3]
FAQ 5: During my acid-base extraction, I formed a stable emulsion that won't separate. What can I do?
Answer: Emulsions are a common frustration during the workup of basic compounds. They are colloidal suspensions of one liquid in another, often stabilized by impurities.
Breaking an Emulsion:
-
Time: Let the separatory funnel stand undisturbed for an extended period (10-30 minutes). Often, the layers will separate on their own.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break the suspension.
Caption: General workflow for purification by acid-base extraction.[1]
Part 4: Compound Stability and Handling
FAQ 6: My purified 2-(methoxymethyl)piperidine derivative turned yellow/brown upon storage. Is it still usable?
Answer: The yellow or brown discoloration is typically due to the formation of minor oxidation products.[1][7] For many applications, such as a subsequent synthetic step, this minor impurity may not be problematic. However, for biological screening or submission for elemental analysis, repurification is necessary.
Prevention and Removal:
-
Storage: Store purified piperidine derivatives under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated to minimize oxidation.[8]
-
Removal: The colored impurities can often be removed by distillation (for liquids) or by passing the material through a short plug of silica gel or activated carbon.[8]
FAQ 7: I dissolved my purified product in a solvent, and a white solid crashed out over time. What happened?
Answer: This is a common issue with basic amines. The white precipitate is almost certainly a salt formed by the reaction of your basic piperidine with an acid.[9]
-
Reaction with Atmospheric CO₂: Piperidine is a strong enough base to react with carbon dioxide from the air to form a solid piperidine carbonate salt.[8][10]
-
Reaction with Acidic Vapors: If stored near bottles of acidic reagents (e.g., HCl, trifluoroacetic acid), liberated vapors can react with your amine to form the corresponding salt (e.g., piperidine hydrochloride).[9]
Solution: This can be reversed by washing the material with a dilute base (like saturated sodium bicarbonate solution) during an aqueous workup. To prevent this, always store pure amines in well-sealed containers, preferably under an inert atmosphere.[8]
Part 5: Detailed Experimental Protocols
Protocol 1: General Acid-Base Extraction
This protocol is ideal for separating a basic piperidine product from neutral or acidic impurities.[1]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine will be protonated and move into the aqueous layer.
-
Layer Separation: Separate the two layers. The organic layer, containing neutral impurities, can be set aside or discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and make it basic by slowly adding a strong base (e.g., 3M NaOH solution) until the pH is >10 (check with pH paper).
-
Re-extraction: Extract the now deprotonated (neutral) piperidine product back into an organic solvent (e.g., DCM) by performing three separate extractions.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Column Chromatography of a Basic Piperidine Derivative
-
Solvent System Selection: Using TLC, identify an eluent system that gives your product an Rf value of approximately 0.2-0.3. A common starting point is a mixture of hexanes and ethyl acetate.
-
Eluent Preparation: Prepare the chosen eluent and add 1% triethylamine (Et₃N) by volume to prevent tailing.
-
Column Packing: Prepare a slurry of silica gel in the eluent and pack the column uniformly, avoiding air bubbles.
-
Sample Loading: Load the crude product onto the column using the dry-loading method described in FAQ 3.
-
Elution: Begin elution with the prepared solvent mixture. If separation is difficult, a gradient elution (gradually increasing the proportion of the polar solvent) can be employed.
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Temperature for 2-(Methoxymethyl)piperidine Alkylation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the N-alkylation of 2-(methoxymethyl)piperidine. The following sections are designed to address common challenges and provide a systematic approach to optimizing reaction temperature, a critical parameter for maximizing yield and minimizing side-product formation.
Frequently Asked Questions (FAQs)
Q1: What is a sensible starting temperature for the alkylation of 2-(methoxymethyl)piperidine?
A1: For a standard N-alkylation using a reactive alkyl halide (e.g., benzyl bromide or an alkyl iodide), starting at room temperature (approx. 20-25°C) is a prudent initial step.[1] Many alkylations of secondary amines proceed efficiently at this temperature, especially when using polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[2][3] This baseline allows you to assess the initial reactivity without aggressively promoting potential side reactions.
Q2: How does reaction temperature fundamentally impact the N-alkylation process?
A2: Temperature is a pivotal factor that governs both reaction kinetics and selectivity.[4]
-
Reaction Rate: Increasing the temperature generally accelerates the reaction by providing the necessary activation energy for the nucleophilic attack of the piperidine nitrogen on the alkylating agent. If a reaction is sluggish at room temperature, gentle heating is often required.[3][5]
-
Selectivity & Side Reactions: Elevated temperatures can lead to undesired side products.[2] The most common issue is over-alkylation, where the desired tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt.[2][6] Lowering the temperature can help control the rate of this second alkylation step.[2] Additionally, high temperatures can cause decomposition of sensitive reagents or products.[5][6]
Q3: My reaction appears to be stalled with significant starting material remaining. What are the signs the temperature is too low?
A3: The primary indicator of an insufficient reaction temperature is a stalled or exceedingly slow reaction, which can be confirmed by monitoring techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If after several hours there is little to no consumption of the 2-(methoxymethyl)piperidine starting material, the system likely lacks the kinetic energy to overcome the activation barrier. In such cases, a gradual increase in temperature is warranted.[3][6]
Q4: I am observing multiple spots on my TLC plate, suggesting byproduct formation. How do I know if the temperature is too high?
A4: The formation of significant byproducts is a classic sign of excessive reaction temperature.[2][3] In the context of piperidine alkylation, the key byproduct to watch for is the quaternary ammonium salt, which often has a different polarity and may appear as a distinct spot on a TLC plate.[2][6] Highly reactive alkylating agents are particularly prone to causing over-alkylation at elevated temperatures.[6] If you observe the desired product forming initially, followed by the appearance and growth of a new byproduct spot as the reaction progresses, consider reducing the temperature.[5]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low or incomplete conversion of 2-(methoxymethyl)piperidine.
-
Potential Cause: The reaction temperature is too low, providing insufficient energy to drive the reaction to completion, especially with less reactive alkylating agents (e.g., alkyl chlorides or sterically hindered bromides).[2][6]
-
Troubleshooting/Solution:
-
Confirm Reagent Viability: First, ensure your alkylating agent, base, and solvent are pure and anhydrous, as contaminants can inhibit the reaction.[2]
-
Incremental Temperature Increase: Gradually increase the reaction temperature in controlled increments (e.g., to 40°C, then 60°C). Many N-alkylation reactions require heating to proceed at a reasonable rate.[5] Monitor the reaction progress closely by TLC or LC-MS at each new temperature to find the optimal balance between rate and purity.
-
Consider Solvent Choice: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. A switch to a more polar aprotic solvent like DMF or DMSO can sometimes facilitate the reaction at a lower temperature.[3]
-
Issue 2: The primary product is the undesired quaternary ammonium salt.
-
Potential Cause: The reaction temperature is too high, causing the desired N-alkylated tertiary amine product (which can be more nucleophilic than the starting secondary amine) to react further with the alkylating agent.[7] This is particularly problematic with highly reactive alkylating agents like methyl iodide.[6]
-
Troubleshooting/Solution:
-
Lower the Reaction Temperature: Reducing the temperature is the most direct way to control the rate of the second alkylation.[2] Consider running the reaction at 0°C or even lower for highly reactive systems. Low-temperature reactions are a standard strategy in pharmaceutical synthesis to enhance selectivity.[8]
-
Control Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[2]
-
Slow Addition of Alkylating Agent: Add the alkylating agent slowly or dropwise using a syringe pump.[1][2] This maintains a low concentration of the electrophile, statistically favoring mono-alkylation over di-alkylation.[5]
-
Issue 3: Decomposition of the alkylating agent or desired product is observed.
-
Potential Cause: The reaction temperature exceeds the stability threshold of one of the components in the reaction mixture. Some alkylating agents or complex piperidine products can be thermally labile.[5][6]
-
Troubleshooting/Solution:
-
Reduce Temperature: Immediately lower the reaction temperature.[5]
-
Consult Reagent Data: Check the stability data (e.g., from the supplier's MSDS) for your specific alkylating agent.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product to heat.[5]
-
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach using Design of Experiments (DoE) principles, specifically the "One Factor At a Time" (OFAT) method, to identify the optimal temperature for your reaction.[9][10]
Objective: To determine the reaction temperature that provides the highest yield of N-alkyl-2-(methoxymethyl)piperidine with the lowest level of impurity formation.
Materials:
-
2-(Methoxymethyl)piperidine
-
Alkylating agent (e.g., Alkyl Bromide, 1.05 eq.)
-
Base (e.g., K₂CO₃, 2.0 eq. or DIPEA, 1.5 eq.)[6]
-
Anhydrous Solvent (e.g., Acetonitrile)
-
Small reaction vials with stir bars
-
Heating/cooling plate with multiple positions
-
TLC plates and LC-MS for analysis
Procedure:
-
Preparation: In an inert atmosphere (e.g., under nitrogen), prepare a stock solution of 2-(methoxymethyl)piperidine, the base, and the solvent.
-
Reaction Setup: Aliquot the stock solution into four separate reaction vials (Reaction A, B, C, D).
-
Temperature Control: Place the vials on the reaction block and set the temperatures as follows:
-
Reaction A: 0°C (ice bath)
-
Reaction B: 25°C (Room Temperature)
-
Reaction C: 50°C
-
Reaction D: 80°C
-
-
Initiation: Once the vials have reached their target temperatures, add the alkylating agent (1.05 eq.) to each vial simultaneously.
-
Monitoring: Stir the reactions and monitor their progress every hour by taking a small aliquot from each for TLC or LC-MS analysis. Note the time to completion or the point of maximum product formation before significant byproducts appear.
-
Quenching & Analysis: Once a reaction is deemed complete (or has run for a set time, e.g., 24 hours), quench it appropriately (e.g., by adding water or a saturated sodium bicarbonate solution).[2] Extract the product and analyze the crude yield and purity by LC-MS or ¹H NMR.
Data Presentation: Hypothetical Optimization Results
The results from the protocol above can be summarized to clearly identify the optimal conditions.
| Experiment | Temperature (°C) | Reaction Time (h) | Conversion (%) | Desired Product Yield (%) | Quaternary Salt Byproduct (%) |
| A | 0 | 24 | 35 | 33 | < 1 |
| B | 25 | 12 | 95 | 92 | 2 |
| C | 50 | 4 | >99 | 91 | 8 |
| D | 80 | 1 | >99 | 75 | 24 |
Visualization: Temperature Optimization Workflow
The following diagram illustrates the logical workflow for troubleshooting and optimizing the reaction temperature.
Caption: Workflow for systematic temperature optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Quaternary Ammonium Salt Formation in 2-(Methoxymethyl)piperidine Reactions
Welcome to the technical support center dedicated to addressing a common yet critical challenge in synthetic chemistry: the unwanted formation of quaternary ammonium salts during reactions with 2-(Methoxymethyl)piperidine. This guide is intended for researchers, scientists, and professionals in drug development who utilize this versatile piperidine derivative. Here, we will explore the underlying mechanisms of this side reaction and provide robust, field-tested strategies and detailed protocols to ensure the selective synthesis of your desired tertiary amine products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a water-soluble, highly polar byproduct in my N-alkylation of 2-(Methoxymethyl)piperidine. Could this be a quaternary ammonium salt?
A: Yes, this is a classic sign of over-alkylation. The initial N-alkylation of 2-(Methoxymethyl)piperidine, a secondary amine, forms the desired tertiary amine. However, this tertiary amine product is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation event.[1] This subsequent reaction with the alkylating agent forms a quaternary ammonium salt, which is typically highly polar and water-soluble.
Underlying Cause: The "runaway" nature of amine alkylation is a well-documented issue.[1] The lone pair of electrons on the nitrogen of the newly formed tertiary amine remains available for nucleophilic attack on the electrophilic alkylating agent present in the reaction mixture.[2]
Q2: Why is the tertiary amine product from 2-(Methoxymethyl)piperidine more nucleophilic than the starting material?
A: The increased nucleophilicity of the tertiary amine product can be attributed to electronic effects. Alkyl groups are electron-donating, and the addition of an alkyl group to the nitrogen atom increases the electron density on the nitrogen, making it a more potent nucleophile.[1] While steric hindrance can sometimes counteract this effect in bulky amines, in many cases, the electronic effect dominates, leading to faster reaction rates for the second alkylation.[3]
Q3: What are the primary reaction parameters I should control to minimize quaternization?
A: The formation of quaternary ammonium salts is a competing reaction. Therefore, controlling the reaction conditions is paramount to favor the formation of the desired tertiary amine. The key parameters to optimize are:
-
Stoichiometry and Reagent Addition: Carefully controlling the molar ratio of your reactants is crucial. Using a slight excess of the 2-(Methoxymethyl)piperidine can help ensure that the alkylating agent is consumed before it can react with the tertiary amine product.[4] A slow, controlled addition of the alkylating agent, for instance, using a syringe pump, can maintain a low concentration of the alkylating agent throughout the reaction, further minimizing the chance of over-alkylation.[4]
-
Choice of Base: The selection of an appropriate base is critical. The base neutralizes the acid generated during the reaction, preventing the protonation and deactivation of the starting amine.[3][4] A non-nucleophilic, sterically hindered base is often the best choice as it is less likely to compete with the amine in reacting with the alkylating agent.[5][6]
-
Solvent Selection: The polarity of the solvent can influence the rate of both the desired N-alkylation and the undesired quaternization.[7] Polar aprotic solvents like acetonitrile or DMF are commonly used, but optimization may be required for your specific substrate.[4]
-
Temperature and Reaction Time: Lowering the reaction temperature can often favor the desired mono-alkylation by providing kinetic control over the reaction.[8][9][10] It is essential to monitor the reaction progress closely to stop it once the starting material is consumed, preventing prolonged exposure of the product to the alkylating agent.
Reaction Parameter Comparison Table
| Parameter | Condition to Favor Mono-alkylation (Tertiary Amine) | Condition Promoting Quaternization | Rationale |
| Stoichiometry | Slight excess of 2-(Methoxymethyl)piperidine | Excess alkylating agent | An excess of the amine ensures the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation.[4] |
| Reagent Addition | Slow, controlled addition (e.g., syringe pump) | Rapid, bulk addition | Slow addition maintains a low concentration of the alkylating agent, kinetically favoring the reaction with the more abundant secondary amine.[4] |
| Base | Non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine) | Strong, nucleophilic bases (e.g., NaOH, NaH) | Sterically hindered bases are less likely to compete with the amine for the alkylating agent.[5][6] |
| Solvent | Aprotic solvents (e.g., Acetonitrile, DMF, THF) | Protic solvents (in some cases) | Aprotic solvents are generally preferred for SN2 reactions.[7] |
| Temperature | Lower temperatures (e.g., 0 °C to room temperature) | Elevated temperatures | Lower temperatures can provide kinetic control, favoring the faster mono-alkylation reaction.[8][9][10] |
Q4: Can you provide a detailed protocol for a kinetically controlled N-alkylation of 2-(Methoxymethyl)piperidine?
A: Absolutely. This protocol is designed to minimize the formation of the quaternary ammonium salt by leveraging kinetic control.
Protocol: Kinetically Controlled N-Alkylation
Materials:
-
2-(Methoxymethyl)piperidine
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe pump
-
Nitrogen or Argon line for inert atmosphere
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of 2-(Methoxymethyl)piperidine (1.1 equivalents) in anhydrous acetonitrile.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) to the flask. Stir the solution at room temperature.
-
Controlled Alkylating Agent Addition: Prepare a solution of the alkyl halide (1.0 equivalent) in anhydrous acetonitrile. Using a syringe pump, add this solution to the reaction mixture dropwise over a period of 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting 2-(Methoxymethyl)piperidine is no longer detectable.
-
Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid and the DIPEA hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired tertiary amine.
Rationale for Key Steps:
-
Slight Excess of Amine: Ensures the alkylating agent is the limiting reactant.
-
DIPEA as Base: A sterically hindered, non-nucleophilic base that effectively scavenges the generated acid without competing in the alkylation.[4]
-
Syringe Pump Addition: Maintains a low concentration of the alkylating agent, favoring reaction with the more abundant secondary amine.[4]
-
Reaction Monitoring: Prevents the reaction from running for an extended period after completion, which could lead to the formation of the quaternary salt.
Visualizing the Reaction Pathway
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US3755334A - New quaternization method - Google Patents [patents.google.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stereoselective Synthesis of 2-(Methoxymethyl)piperidine
Introduction
The 2-(methoxymethyl)piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its therapeutic potential is often intrinsically linked to the absolute stereochemistry at the C2 position, making the development of robust and efficient stereoselective syntheses a critical objective for researchers in drug discovery and development.[2] However, controlling this stereochemistry presents significant challenges, from achieving high enantiomeric or diastereomeric excess to issues with yield, scalability, and purification.
This technical support guide is designed for laboratory scientists and development professionals. It provides in-depth, field-tested insights into overcoming the common hurdles encountered during the synthesis of chiral 2-(methoxymethyl)piperidine. We will move beyond simple protocols to explain the causality behind experimental choices, offering a framework for rational troubleshooting and optimization.
Section 1: Frequently Asked Questions (FAQs): Foundational Strategies
This section addresses high-level strategic decisions that form the basis of a successful stereoselective synthesis.
Q1: What are the principal strategies for achieving stereocontrol in the synthesis of 2-(methoxymethyl)piperidine?
A1: There are three primary strategies, each with distinct advantages and challenges:
-
Catalytic Asymmetric Synthesis: This is often the most elegant and atom-economical approach. It typically involves the asymmetric hydrogenation of a prochiral pyridine or dihydropyridine precursor using a chiral transition-metal catalyst (e.g., Iridium, Rhodium, Ruthenium) complexed with a chiral ligand.[3] The catalyst creates a chiral environment, directing the delivery of hydrogen to one face of the substrate, thereby establishing the stereocenter. This method is highly desirable for its efficiency but can require significant screening of catalysts, ligands, and conditions for a new substrate.[4][5]
-
Chiral Auxiliary-Mediated Synthesis: This is a robust and reliable substrate-controlled method. A chiral auxiliary (e.g., an Evans oxazolidinone or a carbohydrate-derived auxiliary) is covalently attached to an acyclic precursor.[6][7] The auxiliary's steric and electronic properties then direct the stereochemical outcome of subsequent reactions, such as alkylation or cyclization, with high predictability. The main drawback is the need for additional steps to attach and later cleave the auxiliary, which lowers the overall yield and atom economy.[8]
-
Chiral Pool Synthesis: This strategy utilizes readily available, enantiopure starting materials from nature, such as amino acids (e.g., L-lysine, which contains the piperidine precursor backbone). The inherent chirality of the starting material is carried through the synthetic sequence to define the stereochemistry of the final product. While seemingly straightforward, this approach can be limited by the availability of suitable starting materials and may require lengthy synthetic sequences to elaborate the chiral pool molecule into the desired target.[9]
Q2: I am planning a route via asymmetric hydrogenation of a pyridine precursor. How do I select an appropriate catalyst system?
A2: The selection is critical and substrate-dependent. The most common and effective systems for pyridine hydrogenation are based on Iridium(I) catalysts paired with chiral P,N-ligands (e.g., BoQPhos) or Rhodium catalysts.[3][8]
Causality: The mechanism often involves the coordination of the catalyst to the nitrogen of the pyridine ring (or a pyridinium salt). The chiral ligand framework creates a constrained, asymmetric pocket around the metal center. This steric and electronic environment forces the substrate to bind in a specific orientation, exposing one face preferentially to the hydride source.[3]
Practical Approach:
-
Literature Precedent: Begin by searching for hydrogenations of pyridines with similar substitution patterns.
-
Ligand Screening: If a direct analogue is not available, a screening of a small panel of commercially available chiral ligands is the most effective approach. Ligands with different bite angles and electronic properties can have a profound impact on enantioselectivity.
-
Substrate Activation: Simple pyridines are often unreactive. Conversion to an N-benzyl pyridinium salt or activation via N-acylation is a common and effective strategy to make the ring more susceptible to reduction.[2]
Q3: What are the key trade-offs when choosing between a chiral auxiliary and a catalytic asymmetric approach?
A3: This is a fundamental decision balancing predictability against efficiency.
| Feature | Catalytic Asymmetric Hydrogenation | Chiral Auxiliary-Mediated Synthesis |
| Stereocontrol | Relies on catalyst-substrate interaction. Can be highly selective but may require extensive optimization. | Substrate-controlled and often highly predictable based on well-established models (e.g., Evans' model).[8] |
| Efficiency | High atom economy. Chiral source is used in catalytic amounts (0.1-5 mol%). Fewer synthetic steps. | Low atom economy. Chiral source is used stoichiometrically. Requires additional steps for attachment and cleavage. |
| Cost | Chiral ligands and precious metal catalysts can be expensive, but low loading can mitigate this. | Auxiliaries are often cheaper per gram, but stoichiometric use can make them costly on a large scale. |
| Scalability | Can be challenging due to the need for high-pressure equipment and sensitivity of catalysts. | Generally more straightforward to scale, as it relies on standard reaction setups. |
| Development Time | May require significant upfront screening and optimization of ligands and conditions. | Often faster to implement for a novel target due to its predictability, though the overall synthesis is longer. |
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides a question-and-answer guide to specific problems you may encounter during your experiments.
Q1: My catalytic asymmetric hydrogenation of the N-Boc-2-(methoxymethyl)-1,2,3,4-tetrahydropyridine precursor is resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve it?
A1: Low enantioselectivity is a common challenge that can almost always be resolved by systematically investigating the reaction parameters. The catalyst, solvent, temperature, and hydrogen pressure are all deeply interconnected.
Troubleshooting Workflow:
// Side notes sub_purity -> start [label="If impure, re-purify & re-run", style=dashed, dir=back]; } dot Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Causal Analysis:
-
Catalyst/Ligand Mismatch: The primary cause of low ee is often a suboptimal match between the substrate and the chiral ligand. The methoxymethyl group at C2 presents a specific steric and electronic profile that must be accommodated by the catalyst's chiral pocket.
-
Solution: Screen a diverse set of chiral ligands. For iridium catalysts, test different P,N-ligands. For rhodium, vary the phosphine backbone (e.g., BINAP vs. MeO-BIPHEP).
-
-
Solvent Effects: The solvent influences both the catalyst's conformation and the substrate's solubility and presentation to the catalyst. A non-coordinating solvent like dichloromethane (DCM) can lead to different outcomes than a coordinating one like methanol (MeOH).
-
Solution: Test a range of solvents across different polarities. Sometimes a mixture of solvents provides the best result.[10]
-
-
Hydrogen Pressure: Pressure affects the concentration of dissolved hydrogen, which can influence the rate-determining step and the enantioselectivity. Some catalytic systems are highly sensitive to pressure changes.
-
Solution: Systematically vary the pressure within the limits of your equipment. A common range to test is 100 psi to 1000 psi.[8]
-
-
Substrate Purity: Trace impurities (e.g., water, other solvents, or starting materials) can act as catalyst poisons, leading to lower activity and selectivity.
-
Solution: Ensure your substrate is meticulously purified before use. Drying over P₂O₅ or distillation under vacuum are common methods.
-
Q2: I am using an Evans' chiral auxiliary for an alkylation to build the C2 stereocenter, but my reaction gives a poor diastereomeric ratio (dr < 90:10). Why is this happening?
A2: Poor diastereoselectivity in Evans' auxiliary-based alkylations typically points to issues with enolate formation or the alkylation step itself. The auxiliary works by forcing the N-acyl group into a specific conformation, which in turn directs the incoming electrophile.
Key Factors to Investigate:
-
Incomplete or Incorrect Enolate Formation: The stereochemical outcome depends on the formation of a specific Z-enolate, which chelates to the lithium ion.
-
Cause: Using the wrong base or improper reaction conditions. Lithium bases (like LDA or LiHMDS) are required for chelation control. Sodium or potassium bases (NaHMDS, KHMDS) will form different enolates and lead to poor selectivity.[8]
-
Solution: Ensure you are using a lithium base, typically LDA, prepared fresh or properly titrated. The deprotonation must be performed at -78°C in an anhydrous solvent like THF to ensure kinetic control and favor the Z-enolate.
-
-
Reaction Temperature: Allowing the reaction to warm up prematurely can cause enolate equilibration or a loss of kinetic control during the alkylation.
-
Cause: Adding the electrophile too quickly or removing the cooling bath too soon.
-
Solution: Maintain the temperature at -78°C throughout the deprotonation and alkylation steps. Allow the reaction to stir for several hours at this temperature before slowly warming.[8]
-
-
Electrophile Reactivity: Highly reactive electrophiles can react before the enolate has fully adopted its optimal chelated conformation, leading to lower selectivity.
-
Solution: If using a highly reactive electrophile like an alkyl iodide, consider switching to the corresponding bromide or tosylate to temper reactivity.
-
Q3: My cyclization step to form the piperidine ring is giving a low yield. What are the common reasons for this?
A3: Low yields in piperidine ring-closure reactions often stem from competing side reactions or unfavorable reaction kinetics.[11] The most common methods for forming the ring are intramolecular SN2 reactions or reductive aminations.
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Reaction Concentration | Intramolecular cyclizations are highly dependent on concentration. If the solution is too concentrated, intermolecular side reactions (polymerization) will dominate. | Follow the "high dilution principle." Add the substrate slowly via syringe pump to a heated solution of the base/reagent. Typical final concentrations are in the 0.01-0.05 M range. |
| Insufficient Basicity | For SN2 cyclizations, the amine must be deprotonated to become nucleophilic. If the base is too weak, the reaction will be slow or stall. | Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent (THF, DMF). For less sensitive substrates, potassium carbonate (K₂CO₃) at elevated temperatures can also be effective.[10] |
| Poor Leaving Group | The rate of the SN2 cyclization is directly proportional to the quality of the leaving group. | If using a chloride, consider converting it to a better leaving group like a mesylate (-OMs), tosylate (-OTs), or iodide (-I) to accelerate the cyclization. |
| Steric Hindrance | Bulky protecting groups on the nitrogen or substituents near the reaction centers can sterically impede the ring-closing step. | Consider switching to a smaller N-protecting group (if possible) for the cyclization step. Increasing the reaction temperature can also help overcome the activation barrier. |
Section 3: Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be required for specific substrate analogues.
Protocol 1: Catalytic Asymmetric Hydrogenation of a Pyridinium Salt
This protocol is adapted from established methods for the synthesis of chiral piperidines.[3][8]
-
Catalyst Preparation: In a glovebox, to a vial add [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (e.g., (R)-MeO-BoQPhos, 2.2 mol%). Add degassed dichloromethane (DCM, 2 mL) and stir for 20 minutes until a homogenous orange solution forms.
-
Reaction Setup: In a separate vial, dissolve the 2-substituted-N-benzylpyridinium bromide (1.0 eq) in degassed DCM (3 mL).
-
Hydrogenation: Transfer the substrate solution to a glass-lined high-pressure autoclave. Using a cannula, transfer the catalyst solution to the autoclave. Seal the reactor.
-
Execution: Purge the reactor three times with N₂ gas, followed by three purges with H₂ gas. Pressurize the reactor to 450 psi with H₂.
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 24 hours. The progress can be monitored by taking aliquots (after careful depressurization and purging).
-
Workup: Carefully vent the hydrogen gas and purge with N₂. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched piperidine. The enantiomeric excess should be determined by chiral HPLC or GC.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-(Methoxymethyl)piperidine Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of crude "2-(Methoxymethyl)piperidine Hydrochloride." This document offers a comprehensive overview of common impurities, detailed purification protocols, and solutions to frequently encountered challenges.
Introduction
This compound is a valuable building block in medicinal chemistry. Its synthesis, typically through the catalytic hydrogenation of 2-(methoxymethyl)pyridine or via reductive amination, can result in a crude product containing various impurities.[1][2] These impurities can include unreacted starting materials, partially hydrogenated intermediates, and other reaction byproducts that can compromise the integrity of downstream applications. This guide provides robust methodologies to achieve high purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a yellowish or brownish tint. What is the cause, and how can I remove it?
A yellowish discoloration is often indicative of oxidation byproducts formed during the synthesis or storage of piperidine derivatives.[3] While minor discoloration may not impact all applications, achieving high purity necessitates its removal.
-
Recommended Action: The most effective method for removing colored impurities is recrystallization. If the discoloration is significant and persists after recrystallization, treatment with a small amount of activated charcoal during the recrystallization process can be effective.[4] However, use charcoal judiciously as it can adsorb the desired product, leading to lower yields.
Q2: I observe unreacted 2-(methoxymethyl)pyridine in my crude product analysis (TLC, GC-MS, or NMR). What is the best way to remove it?
The presence of the starting pyridine is a common impurity in catalytic hydrogenation reactions.[5] Due to their similar structures, separation can be challenging.
-
Recommended Action: Flash column chromatography is generally the most effective method for separating the piperidine product from the aromatic pyridine starting material. A more classic approach involves the selective formation of piperidine carbonate salt. Piperidine reacts with carbon dioxide to form a solid carbonate salt, while pyridine typically does not under the same conditions.[6] This allows for the separation of the solid piperidine salt from the unreacted pyridine. The free base can then be liberated and converted back to the hydrochloride salt.
Q3: My this compound is difficult to handle and appears clumpy or wet. What is the issue?
Piperidine hydrochlorides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[7] This can lead to difficulties in accurate weighing and can introduce water into subsequent reactions.
-
Recommended Action: Handle the compound in a controlled environment, such as a glovebox or under a stream of dry inert gas (e.g., nitrogen or argon).[7] Store the compound in a tightly sealed container, preferably in a desiccator containing a drying agent.[7] If the material has already absorbed moisture, it can be dried under high vacuum, provided it is thermally stable.
Q4: During recrystallization, my compound "oils out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[4] This is a common problem when the solute's melting point is lower than the boiling point of the solvent or when the solution is supersaturated. The resulting oil often traps impurities.
-
Recommended Action: To prevent oiling out, you can try several strategies:
-
Lower the cooling temperature: Ensure the solution is not cooled too rapidly. Allow it to cool slowly to room temperature before placing it in an ice bath.[8]
-
Use a different solvent system: The choice of solvent is critical. A solvent system with a lower boiling point or one in which the compound is less soluble may prevent oiling out.
-
Increase the solvent volume: A more dilute solution is less likely to become supersaturated and oil out.
-
Scratching: Scratching the inside of the flask with a glass rod at the air-solvent interface can provide a surface for nucleation and induce crystallization.[8]
-
Impurity Profile
Understanding the potential impurities is crucial for developing an effective purification strategy. The table below summarizes common impurities based on the synthetic route.
| Impurity | Potential Source | Recommended Purification Method |
| 2-(Methoxymethyl)pyridine | Incomplete catalytic hydrogenation | Flash Column Chromatography, Salt Formation |
| Partially hydrogenated intermediates | Incomplete catalytic hydrogenation | Flash Column Chromatography |
| N-Oxides | Oxidation of the piperidine nitrogen | Recrystallization, Flash Column Chromatography |
| Residual Solvents (e.g., Methanol, Ethanol, THF) | Reaction or workup | Drying under high vacuum |
| Water | Aqueous workup, Hygroscopicity | Azeotropic distillation (for free base), Drying under high vacuum |
Purification Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Step-by-Step Methodology:
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. Good single-solvent candidates for piperidine hydrochlorides are often polar protic solvents like ethanol or isopropanol.
-
If a single solvent is not ideal, a two-solvent system is often effective.[9] A common approach is to dissolve the compound in a "good" solvent (e.g., methanol or ethanol) and then add a "poor" solvent (an anti-solvent, e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes turbid.[9]
-
-
Dissolution:
-
Place the crude "this compound" in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the "good" solvent of a two-solvent system) to completely dissolve the compound.
-
-
Decolorization (Optional):
-
If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes and then perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Single-Solvent System: Allow the hot, saturated solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[4]
-
Two-Solvent System: To the hot solution of the compound in the "good" solvent, add the "poor" solvent dropwise until a persistent cloudiness is observed. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[9]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under high vacuum to remove any residual solvent.
-
Troubleshooting Recrystallization:
| Issue | Potential Cause | Solution |
| No crystals form | Solution is not saturated | Boil off some solvent to concentrate the solution. |
| Rapid cooling | Allow the solution to cool more slowly. | |
| Oiling out | See FAQ Q4 | Lower the cooling temperature, use a different solvent, increase solvent volume, or scratch the flask. |
| Low recovery | Compound is too soluble in the cold solvent | Use a different solvent system or ensure the solution is thoroughly cooled. |
| Impure crystals | Inefficient removal of impurities | Ensure slow crystal growth and wash the collected crystals with cold solvent. A second recrystallization may be necessary. |
Protocol 2: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities. For basic compounds like piperidines, modifications to the standard silica gel chromatography are often necessary to prevent peak tailing.
Step-by-Step Methodology:
-
TLC Analysis:
-
Develop a suitable solvent system using Thin Layer Chromatography (TLC).
-
Dissolve a small amount of the crude product in a solvent like dichloromethane or methanol.
-
Spot the solution on a TLC plate and develop it in various mobile phases (e.g., mixtures of dichloromethane/methanol or ethyl acetate/hexanes).
-
For basic compounds like 2-(methoxymethyl)piperidine, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (typically 0.5-2%), to the mobile phase. This will deactivate the acidic silanol groups on the silica gel and improve peak shape.[10]
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pack a column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the mobile phase or a strong solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation.
-
-
Elution:
-
Begin eluting the column with the mobile phase developed during TLC analysis.
-
If necessary, a gradient elution can be employed, where the polarity of the mobile phase is gradually increased to elute compounds with stronger interactions with the silica gel.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Troubleshooting Flash Column Chromatography:
| Issue | Potential Cause | Solution |
| Poor Separation | Inappropriate mobile phase | Re-optimize the mobile phase using TLC. A shallower solvent gradient may be needed. |
| Peak Tailing | Interaction of the basic amine with acidic silica | Add a basic modifier (e.g., 0.5-2% triethylamine or ammonium hydroxide) to the mobile phase.[10] |
| Product not eluting | Mobile phase is not polar enough | Gradually increase the polarity of the mobile phase. |
| Cracks in the silica bed | Improperly packed column | Repack the column carefully, ensuring a uniform and stable bed. |
Safety Information
"this compound" and its related impurities should be handled with appropriate safety precautions. Piperidine derivatives can be toxic and corrosive.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]
For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound.[14][15]
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. benchchem.com [benchchem.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. nj.gov [nj.gov]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Minimizing Racemization in Reactions Involving 2-(Methoxymethyl)piperidine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the chiral building block, 2-(methoxymethyl)piperidine. This molecule is a valuable component in the synthesis of complex chemical entities, where maintaining stereochemical integrity is paramount. This guide provides in-depth, experience-driven answers to common challenges related to stereochemical control, focusing on the prevention and troubleshooting of racemization.
Part 1: Understanding the Fundamentals of Racemization
This section addresses the core principles behind the loss of stereochemical purity in 2-substituted piperidines.
Q1: What is racemization and why is it a critical concern for 2-(methoxymethyl)piperidine?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity. For a chiral molecule like 2-(methoxymethyl)piperidine, which is often used in pharmaceuticals, the specific three-dimensional arrangement (stereochemistry) is frequently essential for its biological activity. The "wrong" enantiomer can be inactive or, in some cases, cause harmful side effects. Therefore, preventing racemization during a synthetic sequence is crucial to ensure the efficacy and safety of the final product. The loss of enantiomeric excess (e.e.) is a direct measure of racemization.
Q2: What is the primary chemical mechanism that leads to racemization in 2-substituted piperidines?
A2: The primary pathway for racemization in amines with a chiral center adjacent to the nitrogen (at the α-carbon) involves the formation of a planar, achiral intermediate.[1] This occurs through the removal of the proton on the chiral α-carbon (the C2 position). The resulting carbanion is in resonance with a more stable, achiral enamine intermediate.[2] Once this planar enamine is formed, it loses all stereochemical information. Subsequent protonation of the enamine can occur from either face of the double bond with equal probability, leading to the formation of both the (R) and (S) enantiomers and, thus, a racemic mixture.[3] Harsh reaction conditions, such as elevated temperatures or the presence of strong bases, can facilitate this process.[1]
Caption: Racemization via Enamine Intermediate
Part 2: Proactive Strategies for Minimizing Racemization
This section provides actionable advice for designing experiments to preserve stereochemical integrity from the outset.
Q3: How does the choice of base impact racemization, and what should I use?
A3: The base is arguably the most critical factor. A strong, sterically unhindered base can readily deprotonate the α-carbon, promoting the formation of the problematic enamine intermediate.[4]
-
Avoid Strong, Small Bases: Bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK) should be used with extreme caution, preferably at very low temperatures, as they are potent enough to deprotonate the α-carbon.
-
Favor Hindered, Non-Nucleophilic Bases: Sterically hindered bases such as diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine are often preferred for reactions like N-acylations or N-alkylations. Their bulkiness makes it more difficult for them to access the sterically shielded α-proton, while they can still effectively scavenge acid byproducts (e.g., HCl or HBr).
-
Consider Weaker Inorganic Bases: For many reactions, milder inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) provide sufficient basicity to drive the reaction forward without being strong enough to cause significant α-deprotonation, especially at room temperature.[5]
Q4: What is the influence of temperature and reaction time on stereochemical stability?
A4: Temperature and time are directly correlated with the risk of racemization.
-
Temperature: Higher temperatures provide the activation energy required to overcome the barrier to enamine formation.[6] Reactions should be run at the lowest temperature that allows for a reasonable reaction rate. It is highly recommended to start reactions at 0 °C or even -20 °C and allow them to slowly warm to room temperature if necessary. Avoid heating reactions involving chiral 2-substituted piperidines unless racemization has been explicitly ruled out under those conditions.[7]
-
Reaction Time: The longer the chiral center is exposed to potentially racemizing conditions (e.g., excess base, elevated temperature), the greater the chance of epimerization. Monitor reactions closely (e.g., by TLC or LC-MS) and quench them as soon as the starting material is consumed. Avoid unnecessarily long reaction times, such as overnight stirring, if the reaction is complete in a few hours.
Q5: Which solvents are recommended for maintaining enantiomeric purity?
A5: The solvent can influence racemization by stabilizing or destabilizing the charged, achiral intermediates that lead to stereochemical scrambling.[1]
-
Recommended Solvents: Non-polar, aprotic solvents are generally the best choice. Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Diethyl Ether are excellent options as they do not effectively solvate and stabilize the charged intermediates required for racemization.[8]
-
Solvents to Use with Caution: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can sometimes accelerate racemization and should be used judiciously. Polar protic solvents like methanol or ethanol can also promote racemization, particularly if basic or acidic conditions are present.[9]
| Parameter | Condition to Minimize Racemization | Condition Promoting Racemization | Rationale |
| Base | Weak, sterically hindered (e.g., K₂CO₃, DIPEA) | Strong, non-hindered (e.g., NaH, LDA) | Strong bases readily deprotonate the α-carbon, initiating enamine formation.[4] |
| Temperature | Low (e.g., -20 °C to 25 °C) | High (e.g., > 50 °C, reflux) | Provides activation energy for forming the achiral enamine intermediate.[6] |
| Solvent | Non-polar, aprotic (e.g., DCM, THF, Toluene) | Polar (protic or aprotic) (e.g., MeOH, DMF) | Polar solvents can stabilize charged intermediates, facilitating racemization.[1][10] |
| Reaction Time | As short as possible (monitor closely) | Prolonged (e.g., > 24 hours) | Increases the duration of exposure to potentially racemizing conditions. |
Part 3: Troubleshooting Unexpected Racemization
Even with careful planning, racemization can occur. This section provides a logical framework for diagnosing the problem.
Q6: I've observed a significant loss of enantiomeric excess (e.e.) in my product. What are the first steps to troubleshoot this?
A6: When faced with unexpected racemization, a systematic approach is key. The following workflow helps isolate the source of the problem. Start by confirming the enantiomeric purity of your starting material. If it is pure, proceed down the flowchart.
Caption: Troubleshooting Workflow for Racemization
Q7: Could my aqueous workup or column chromatography purification be causing the racemization?
A7: Yes, post-reaction procedures can absolutely cause racemization.
-
Aqueous Workup: Washing with strong acids or bases can create conditions ripe for racemization, even at room temperature. Use mild solutions like saturated aqueous sodium bicarbonate for neutralization and minimize contact time.
-
Purification: Prolonged exposure to silica gel (which is slightly acidic) during column chromatography can sometimes lead to on-column racemization, especially for sensitive compounds. If this is suspected, try neutralizing the silica gel with triethylamine, using a different stationary phase like alumina, or opting for an alternative purification method such as crystallization. Additionally, avoid excessive heating when removing solvent under reduced pressure.
Part 4: Recommended Experimental Protocols
Protocol 1: Recommended Method for N-Acylation of (R)-2-(Methoxymethyl)piperidine
This protocol is designed to minimize racemization during the formation of an amide bond.
Materials:
-
(R)-2-(Methoxymethyl)piperidine
-
Acyl chloride (e.g., benzoyl chloride)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R)-2-(methoxymethyl)piperidine (1.0 eq).
-
Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add DIPEA (1.5 eq) to the stirred solution.
-
Add the acyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC (e.g., every 30 minutes).
-
Once the starting amine is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure at low temperature (< 40 °C).
-
Purify the crude product by flash column chromatography.
Protocol 2: Analytical Workflow for Determining Enantiomeric Excess (e.e.)
Accurate determination of e.e. is crucial for diagnosing racemization. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.[11][12]
Procedure:
-
Sample Preparation: Prepare a dilute solution of your purified product (and starting material for reference) in the mobile phase (e.g., ~1 mg/mL).
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns like Chiralpak® IA, IB, or IC are often effective for separating enantiomers of piperidine derivatives.[13]
-
Method Development:
-
Start with a non-polar mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 Hexane:IPA).
-
Run a sample of the racemic material first to establish the retention times of both enantiomers and ensure baseline separation.
-
Adjust the solvent ratio to optimize resolution. Increasing the polar modifier (isopropanol) content generally decreases retention time.
-
-
Analysis: Inject the chiral sample and integrate the peak areas for both enantiomers.
-
Calculation: Calculate the enantiomeric excess using the formula:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. ajchem-a.com [ajchem-a.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Enhancing the stability of "2-(Methoxymethyl)Piperidine Hydrochloride" in solution
Welcome to the technical support resource for 2-(Methoxymethyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Section 1: Understanding and Identifying Instability
This section addresses the fundamental questions of why and how this compound might degrade in solution.
Q1: I'm observing new peaks in my HPLC/LC-MS analysis of a this compound solution over time. What is happening?
A1: The appearance of new, unexpected peaks that grow over time, coupled with a corresponding decrease in the peak area of the parent compound, is a classic indicator of chemical degradation. This compound, like many amine-containing compounds, is susceptible to degradation through several pathways, especially in solution. The primary sites for degradation are the tertiary amine within the piperidine ring and the methoxymethyl side chain.
Key factors that can initiate and accelerate this degradation include the solution's pH, exposure to oxygen, temperature, light, and the choice of solvent. It is crucial to identify the cause of this instability to ensure the accuracy, reproducibility, and safety of your experiments. The first step in troubleshooting is to perform a systematic investigation of these factors, a process often formalized as a "forced degradation" study.
Q2: What are the most probable chemical degradation pathways for this compound?
A2: Based on the chemical structure—a substituted piperidine ring—we can hypothesize several likely degradation pathways. The piperidine nitrogen and the adjacent carbons are the most reactive sites.
-
Oxidation: The lone pair of electrons on the nitrogen atom is susceptible to oxidation, especially in its free base form (deprotonated). This can lead to the formation of N-oxides or, in more aggressive conditions, ring-opening products. Atmospheric oxygen or trace peroxides in solvents can be sufficient to initiate this process.
-
Hydrolytic Cleavage: While the ether linkage in the methoxymethyl group is generally stable, it can be susceptible to cleavage under harsh acidic conditions, although this is less common than oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical-mediated degradation pathways.
Below is a diagram illustrating a hypothetical oxidative degradation pathway, which is often the primary concern for piperidine derivatives.
Caption: Hypothetical oxidative pathway for the piperidine moiety.
Section 2: Controlling Key Factors for Enhanced Stability
This section provides practical guidance on how to control the variables that most significantly impact the stability of your compound.
Q3: How does the pH of my solution critically affect the stability of this compound?
A3: The pH is arguably the most critical factor for maintaining the stability of this compound in aqueous solutions. As a hydrochloride salt, the piperidine nitrogen is protonated (R₃NH⁺). This protonation is key to its stability.
-
Mechanism of Protection: In the protonated state, the nitrogen's lone pair of electrons is engaged in a bond with a proton, making it unavailable for oxidation. As the pH of the solution increases and approaches the pKa of the piperidine (typically around 11.2 for the parent piperidine), the equilibrium shifts towards the deprotonated, free base form (R₃N). This free base is significantly more susceptible to oxidative degradation.
-
Practical Recommendation: To ensure stability, maintain the solution pH at least 2-3 units below the pKa of the piperidine nitrogen. For most applications, a slightly acidic pH range is ideal. Using a buffer system is highly recommended over simply using an unbuffered acidic solution to maintain robust pH control.
Table 1: pH-Dependent Stability Profile and Recommendations
| pH Range | Ionization State | Stability Concern | Recommendation |
| pH 2-5 | Predominantly Protonated (R₃NH⁺) | High Stability | Optimal Range. Use a suitable buffer (e.g., citrate, acetate). |
| pH 5-7 | Mostly Protonated | Good Stability | Acceptable for many short-term applications. Use a phosphate buffer. |
| pH > 7 | Increasing Free Base (R₃N) | High Risk of Oxidation. | Avoid. Degradation is likely, especially with exposure to oxygen. |
Q4: What are the best practices for solvent selection and preparation?
A4: Your choice of solvent and its purity can significantly impact stability.
-
Aqueous vs. Organic Solvents: In aqueous solutions, pH control is paramount as discussed above. For organic solvents, the main concern is often reactive impurities.
-
Solvent Purity: Ethers (like THF or Dioxane) and some alcohols can form explosive peroxides over time upon exposure to air and light. These peroxides are potent oxidizing agents that will readily degrade your compound. Always use fresh, high-purity solvents or solvents that have been tested for and freed from peroxides.
-
Aprotic vs. Protic Solvents: In aprotic polar solvents (e.g., DMSO, DMF), solvation of the hydrochloride salt may be less effective than in protic solvents like water or ethanol, potentially affecting stability differently. For stock solutions, high-quality anhydrous DMSO is a common choice, but long-term stability should still be verified.
Q5: My experiments run at elevated temperatures. What precautions should I take?
A5: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While piperidine rings are generally thermally stable, prolonged exposure to high temperatures (>80°C) can promote degradation, especially in the presence of other stressors like oxygen or suboptimal pH.
-
Recommendation: Prepare solutions fresh before use if they are to be heated. If solutions must be stored, they should be kept at recommended temperatures (see Table below) and protected from light. Always run a control sample stored under ideal conditions to compare against your experimental samples.
Table 2: Recommended Storage Conditions for Solutions
| Storage Duration | Temperature | Atmosphere | Light Condition |
| Short-Term (< 72 hours) | 2-8°C (Refrigerated) | Air (or Inert Gas) | Protect from light (Amber vial) |
| Long-Term (> 72 hours) | ≤ -20°C (Frozen) | Inert Gas (Argon/Nitrogen) | Protect from light (Amber vial) |
Section 3: Proactive Stability Enhancement and Testing
This section provides actionable protocols for preparing more stable solutions and for diagnosing potential stability issues.
Q6: What is a general workflow for preparing a solution of this compound with enhanced stability?
A6: A proactive approach to solution preparation can prevent many common stability issues. This workflow integrates best practices for minimizing exposure to degradative elements.
Caption: A step-by-step workflow for maximizing solution stability.
Q7: How can I quickly assess the stability of my compound under my specific experimental conditions? A Protocol for Forced Degradation.
A7: A forced degradation (or stress testing) study is an essential tool to understand a compound's stability profile. It involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways and products. This allows you to validate your analytical method's ability to separate degradants from the parent compound (i.e., to be "stability-indicating").
Objective: To rapidly identify the degradation liabilities of this compound.
Materials:
-
This compound
-
High-purity water
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable C18 column
Protocol:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in high-purity water or a 50:50 mixture of water:acetonitrile.
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each condition as described in the table below. Include an unstressed control sample kept at 2-8°C.
-
Incubate: Expose the samples to their respective stress conditions for a defined period (e.g., 24-48 hours). The goal is to achieve 5-20% degradation, not complete loss of the parent compound. You may need to adjust incubation times.
-
Neutralize (if applicable): Before analysis, neutralize the acidic and basic samples to an appropriate pH by adding an equimolar amount of base or acid, respectively.
-
Analyze: Dilute all samples (including the control) to a suitable concentration (e.g., 50 µg/mL) with the mobile phase. Analyze all samples by your HPLC/LC-MS method.
-
Evaluate: Compare the chromatograms of the stressed samples to the control. Look for new peaks and a reduction in the parent peak area. Significant degradation under a specific condition indicates a vulnerability that must be controlled for in your experiments.
Table 3: Conditions for a Forced Degradation Study
| Condition | Stress Agent | Procedure | Potential Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl | Mix 1:1 with stock. Incubate at 60°C. | Acid-catalyzed hydrolysis |
| Base Hydrolysis | 0.1 M NaOH | Mix 1:1 with stock. Incubate at 60°C. | Base-catalyzed hydrolysis |
| Oxidation | 3% H₂O₂ | Mix 1:1 with stock. Incubate at RT. | Oxidation |
| Thermal | Heat | Incubate stock solution at 80°C. | Thermal degradation |
| Photolytic | Light | Expose stock solution to UV/Vis light (ICH Q1B). | Photodegradation |
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for the Purity of 2-(Methoxymethyl)Piperidine Hydrochloride
This guide provides a comprehensive comparison of analytical methodologies for the validation and purity determination of 2-(Methoxymethyl)Piperidine Hydrochloride, a crucial building block in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, ensuring the purity of such intermediates is paramount to the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1] This document moves beyond mere protocol recitation to explore the underlying scientific rationale for method selection, validation, and application, grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4]
The Analytical Challenge: Characterizing this compound
This compound is a secondary amine salt. Its physicochemical properties present a distinct analytical challenge:
-
Non-Volatile Nature: As a salt, it is not amenable to direct analysis by Gas Chromatography (GC) without derivatization or conversion to its free base.[5]
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing moiety, making direct detection by High-Performance Liquid Chromatography (HPLC) with a UV detector challenging at low concentrations.
-
Basicity: The piperidine nitrogen provides a basic center, making it suitable for acid-base titration.
Given these characteristics, a multi-pronged approach is necessary for comprehensive purity assessment. This guide will compare three robust methods: High-Performance Liquid Chromatography with UV detection (following derivatization), Gas Chromatography with Flame Ionization Detection (GC-FID), and Potentiometric Titration.
Regulatory Framework: The Foundation of Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][6] Our entire comparison is framed within the context of the ICH Q2(R2) and USP General Chapter <1225> guidelines, which outline the necessary performance characteristics to be evaluated.[3][6][7][8] These parameters ensure that the data generated is reliable, reproducible, and scientifically sound.[9]
The typical validation characteristics we will assess for each method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9]
-
Accuracy: The closeness of test results to the true value.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined and detected, respectively.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[2]
Method Comparison: HPLC vs. GC vs. Titration
We will now delve into the specifics of each analytical technique, providing detailed protocols and a critical evaluation of their performance for analyzing this compound.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
HPLC is a cornerstone of pharmaceutical analysis, ideal for non-volatile compounds and impurity profiling.[5][10] The primary challenge with this compound is its poor UV absorbance. To overcome this, we employ a pre-column derivatization strategy using 4-toluenesulfonyl chloride (tosyl chloride), which reacts with the secondary amine to form a highly UV-active derivative.[11][12] This approach provides the sensitivity required for accurate impurity determination.
-
Standard & Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard and sample into separate 25 mL volumetric flasks.
-
Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water). This yields a concentration of ~1000 µg/mL.
-
-
Derivatization Procedure:
-
Transfer 1.0 mL of the standard and sample solutions to separate reaction vials.
-
Add 1.0 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.
-
Add 1.0 mL of a 1 M sodium bicarbonate buffer solution to facilitate the reaction.
-
Cap the vials and heat at 60°C for 30 minutes.
-
Cool to room temperature. The resulting solution contains the UV-active derivative, ready for injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
-
Gradient Program: Start at 40% A, increase to 80% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Caption: Workflow for HPLC purity analysis with pre-column derivatization.
Gas Chromatography (GC-FID)
GC is a powerful technique for analyzing volatile and thermally stable compounds.[13][14] To analyze this compound, it must first be converted to its volatile free base, 2-(Methoxymethyl)piperidine. This is achieved by a simple liquid-liquid extraction under basic conditions.
-
Standard & Sample Preparation:
-
Accurately weigh approximately 50 mg of the reference standard and sample into separate vials.
-
Add 5 mL of deionized water to dissolve the material.
-
Add 2 mL of 5 M Sodium Hydroxide (NaOH) to basify the solution and form the free amine.
-
Add 5 mL of a suitable organic solvent (e.g., Dichloromethane or Methyl tert-butyl ether) containing an internal standard (e.g., n-dodecane at ~1 mg/mL).
-
Vortex vigorously for 2 minutes to extract the free base into the organic layer.
-
Allow the layers to separate. Carefully transfer the top organic layer to an autosampler vial for injection.
-
-
Chromatographic Conditions:
-
Column: DB-5 or similar, 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program: Initial temperature 80°C, hold for 2 minutes, ramp at 15°C/min to 250°C, hold for 5 minutes.
-
Injection Volume: 1 µL (Split mode, 20:1).
-
Caption: Workflow for GC purity analysis after conversion to the free base.
Potentiometric Titration
Titration is an absolute quantitative method ideal for determining the assay of a pure substance, in this case, an amine hydrochloride.[15] It measures the total basicity of the sample against a standardized acid titrant. While it provides excellent accuracy and precision for the main component, it is not an impurity-indicating method as it cannot distinguish between the API and other basic impurities.[16]
-
Titrant Standardization:
-
Standardize a 0.1 M Perchloric Acid (HClO₄) in glacial acetic acid solution against primary standard potassium hydrogen phthalate (KHP).
-
-
Sample Analysis:
-
Accurately weigh approximately 150 mg of this compound into a 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid. Add 5 mL of acetic anhydride if necessary to remove any residual water.
-
Immerse a calibrated pH electrode connected to a potentiometer into the solution.
-
Titrate the solution with the standardized 0.1 M HClO₄, recording the potential (mV) or pH reading after each addition.
-
Continue the titration past the equivalence point. The endpoint is determined by the point of maximum inflection on the titration curve (the first derivative).
-
Caption: Workflow for potentiometric titration to determine the assay value.
Comparative Performance and Validation Data
The choice of analytical method depends entirely on its intended purpose. A method for routine quality control assay will have different requirements than one for identifying and quantifying trace-level impurities. The following table summarizes the expected validation performance of the three methods.
| Validation Parameter | HPLC-UV (Derivatized) | GC-FID | Potentiometric Titration | Expert Commentary |
| Specificity | High. Can separate the main peak from process impurities and degradation products. | Moderate to High. Good for volatile impurities, but potential for thermal degradation of analyte or impurities on-column. | Low. Measures total basicity; cannot distinguish between the API and basic impurities. | HPLC is the superior choice for impurity profiling and stability studies.[17] |
| Linearity (r²) | > 0.999 | > 0.998 | N/A (Single-point assay) | Both chromatographic methods provide excellent linearity over a defined range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% | Titration often provides the highest accuracy for the main component assay as it is a primary method. |
| Precision (%RSD) | < 1.0% | < 1.5% | < 0.5% | Titration is typically the most precise method for the main component due to larger sample size and direct measurement. |
| LOQ | ~0.05% | ~0.05% | N/A | HPLC and GC are highly sensitive and suitable for quantifying trace impurities. |
| Primary Application | Impurity Profiling, Stability Testing, Assay | Residual Solvents, Volatile Impurities, Assay | Reference Standard Characterization, Assay | The methods are complementary. HPLC is best for a comprehensive purity profile, while titration is excellent for an accurate assay value. |
Final Recommendation: An Orthogonal Approach
For the comprehensive validation of this compound purity, no single method is sufficient. A robust, scientifically sound approach relies on orthogonality—using multiple, different methods to confirm a result.
-
For Release Testing & Quality Control: A combination of Potentiometric Titration for the primary assay (confirming the strength of the bulk material) and a validated HPLC method for impurity profiling is the recommended strategy. This provides both an accurate measure of the main component and a detailed picture of the impurity landscape.
-
For Process Development & Impurity Identification: HPLC and GC should be used to track and identify potential process-related impurities and residual solvents. Coupling these techniques with Mass Spectrometry (LC-MS and GC-MS) would be essential for structural elucidation of unknown impurities.[5]
By understanding the strengths and limitations of each technique and grounding the validation process in established regulatory guidelines, researchers can ensure the quality and consistency of their materials, paving the way for safer and more effective pharmaceutical development.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. m.youtube.com [m.youtube.com]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. uspbpep.com [uspbpep.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. biomedres.us [biomedres.us]
A Comparative Guide to 2-(Methoxymethyl)piperidine Hydrochloride and Other Chiral Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. Chiral ligands are instrumental in this pursuit, enabling the stereoselective synthesis of complex molecules. Among the vast arsenal of chiral ligands, those featuring the piperidine scaffold have garnered significant attention due to their prevalence in natural products and pharmaceuticals.[1] This guide offers an in-depth comparative study of "2-(Methoxymethyl)piperidine hydrochloride" and other prominent chiral ligands, with a focus on their performance in the enantioselective addition of diethylzinc to aldehydes—a benchmark reaction for evaluating the efficacy of chiral catalysts.
The Pivotal Role of Chiral Piperidines
The piperidine ring is a privileged structure in medicinal chemistry, and the introduction of chirality to this scaffold can significantly influence a molecule's biological activity, physicochemical properties, and pharmacokinetic profile.[1] The asymmetric synthesis of substituted piperidines is, therefore, a critical endeavor in drug discovery and development.[2]
2-(Methoxymethyl)piperidine: A Versatile Chiral Ligand
2-(Methoxymethyl)piperidine, often used as its hydrochloride salt for stability and ease of handling, is a chiral amino alcohol ligand. Its structure combines the rigidity of the piperidine ring with the coordinating ability of the nitrogen atom and the oxygen of the methoxymethyl group. This bidentate chelation to a metal center can create a well-defined chiral environment, facilitating stereoselective transformations.
Benchmarking Performance: The Enantioselective Addition of Diethylzinc to Aldehydes
To objectively assess the performance of this compound, we will compare it with other classes of widely used chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a classic test for the effectiveness of new chiral ligands.[3] The key performance indicators are the chemical yield and the enantiomeric excess (ee), which measures the degree of stereoselectivity.
Comparative Performance Data
The following table summarizes the performance of (R)-2-(Methoxymethyl)piperidine and other representative chiral ligands in the enantioselective ethylation of benzaldehyde with diethylzinc. It is important to note that reaction conditions can vary between studies, potentially influencing outcomes.
| Chiral Ligand | Ligand Class | Yield (%) | Enantiomeric Excess (ee %) | Predominant Enantiomer | Reference |
| (R)-2-(Methoxymethyl)piperidine | Amino Alcohol | High | 88 | (R) | [4] |
| (-)-DAIB ((-)-3-exo-(Dimethylamino)isoborneol) | Amino Alcohol | High | up to 95 | (S) | [3] |
| (1R,2S)-N,N-Dibutylnorephedrine | Amino Alcohol | 95 | 94 | (R) | [5] |
| Chiral Diamine (from D-mannitol) | Diamine | 72 | 93 | (R) | [2][6] |
| Fructose-derived β-Amino Alcohol | Carbohydrate-based | 98 | 92 | (S) | [4] |
| N-(9-Phenylfluoren-9-yl) β-Amino Alcohol | Amino Alcohol | High | up to 97 | Not Specified | [5] |
Understanding the "Why": Mechanistic Insights and Transition State Models
The differences in enantioselectivity observed among these ligands can be attributed to the distinct steric and electronic environments they create around the metal center in the transition state.
The Prevailing Mechanism: A Bimetallic Transition State
For the enantioselective addition of diethylzinc to aldehydes catalyzed by β-amino alcohols, a widely accepted mechanism involves a bimetallic transition state, as proposed by Noyori and colleagues.[3][7]
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
In this model, the chiral amino alcohol reacts with one equivalent of diethylzinc to form a chiral zinc alkoxide. This species then coordinates with a second molecule of diethylzinc and the aldehyde, forming a chair-like six-membered bimetallic transition state. The chiral ligand (L*) dictates the facial selectivity of the aldehyde, and the ethyl group is transferred from one of the zinc atoms to the re or si face of the carbonyl, leading to the formation of an enantiomerically enriched secondary alcohol.[7]
The steric bulk and conformational rigidity of the chiral ligand are crucial in controlling the geometry of this transition state and, consequently, the enantioselectivity. For instance, the high efficacy of ligands like (-)-DAIB is attributed to the rigid bornane backbone which effectively shields one face of the aldehyde.[3] Similarly, the piperidine ring in 2-(methoxymethyl)piperidine provides a conformationally constrained scaffold that influences the stereochemical outcome.
Experimental Protocols: A Practical Guide
Reproducibility is paramount in scientific research. The following are detailed, step-by-step methodologies for the enantioselective addition of diethylzinc to benzaldehyde using different classes of chiral ligands.
Experimental Workflow Diagram
Caption: General experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Protocol 1: Using a Chiral Amino Alcohol Ligand (e.g., (R)-2-(Methoxymethyl)piperidine)
This protocol is a representative procedure based on established methods for the enantioselective ethylation of aldehydes.
-
Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the chiral amino alcohol ligand ((R)-2-(Methoxymethyl)piperidine, 0.1 mmol, 10 mol%).
-
Solvent Addition: Anhydrous toluene (5 mL) is added, and the solution is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) is added dropwise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes.
-
Substrate Addition: Freshly distilled benzaldehyde (1.0 mmol) is added dropwise.
-
Reaction: The reaction mixture is stirred at 0 °C for 24 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC).
Protocol 2: Using a Chiral Diamine Ligand
This protocol is adapted from procedures utilizing chiral diamines derived from natural products.[6]
-
Catalyst Preparation: In a dry Schlenk flask under an argon atmosphere, the chiral diamine ligand (e.g., 3,4-diamino-1,2:5,6-di-O-isopropylidene-D-mannitol, 0.19 mmol) is dissolved in dry toluene (8.0 mL).
-
Substrate Addition: Freshly distilled benzaldehyde (8.87 mmol) is added, and the mixture is cooled to 0 °C.
-
Reagent Addition: Diethylzinc (1.1 M in toluene, 18.0 mL, 19.85 mmol) is added dropwise over 20 minutes.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for an extended period (e.g., 68 hours), monitoring by TLC.
-
Work-up and Purification: The reaction is quenched with 1 M HCl and extracted with diethyl ether. The organic layers are dried and concentrated. The product is purified by column chromatography.
-
Analysis: The yield and enantiomeric excess of the resulting 1-phenylpropanol are determined.
Conclusion
This compound is a competent chiral ligand for the enantioselective addition of diethylzinc to aldehydes, affording good enantioselectivity. However, a comparative analysis reveals that other classes of ligands, such as certain bulky amino alcohols like (-)-DAIB and some chiral diamines, can achieve even higher levels of stereocontrol in this benchmark reaction. The choice of ligand for a specific application will depend on a variety of factors, including the desired enantioselectivity, yield, cost, and availability of the ligand, as well as the specific substrate being used. This guide provides a foundation for researchers to make informed decisions in the selection of chiral ligands for their asymmetric synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified Complex Derived from D-mannitol | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 6. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Analysis of 2-(Methoxymethyl)piperidine Hydrochloride Impurities by HPLC-MS
Introduction: The Criticality of Impurity Profiling
In pharmaceutical development, the mantra "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its impurities. For a compound like 2-(Methoxymethyl)piperidine hydrochloride, a versatile building block in medicinal chemistry, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies mandate the identification and characterization of any impurity present at levels above a specified threshold, making robust analytical methodology an indispensable component of the development lifecycle.[1][2]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) strategies for the comprehensive analysis of impurities associated with this compound. We will explore the causality behind methodological choices, present comparative experimental data, and offer detailed protocols to empower researchers and drug development professionals in this critical task.
Understanding the Impurity Landscape
Impurities in an API can originate from various sources, primarily categorized as synthesis-related byproducts or degradation products. A thorough analysis requires anticipating the likely structures that may be encountered.
-
Synthesis-Related Impurities: These arise from the manufacturing process. The industrial production of piperidine often involves the hydrogenation of pyridine[3]. Subsequent functionalization to yield 2-(Methoxymethyl)piperidine could involve multiple steps, each presenting an opportunity for byproduct formation. Potential impurities include unreacted starting materials, intermediates (e.g., 2-(Hydroxymethyl)piperidine from incomplete methylation), or products of side reactions.
-
Degradation Products: These form during storage or handling due to exposure to stress conditions like heat, light, humidity, acid, base, or oxidation.[4] The piperidine ring, particularly the tertiary amine that can form, is susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.[5][6][7] Forced degradation studies are intentionally designed to produce and identify these potential degradants, establishing the stability-indicating nature of an analytical method.[4][8]
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. agilent.com [agilent.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(Methoxymethyl)piperidine Hydrochloride and Other Piperidine Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in the architecture of numerous pharmaceuticals and natural products, making the stereoselective synthesis of its derivatives a critical endeavor in modern organic chemistry.[1][2][3] Chiral piperidine-containing molecules often exhibit distinct biological activities based on their stereochemistry, driving the demand for efficient asymmetric catalytic methods.[4] Among the diverse strategies, organocatalysis employing chiral amines has emerged as a powerful tool. This guide provides a detailed comparison of 2-(Methoxymethyl)piperidine hydrochloride with other piperidine derivatives in the context of asymmetric catalysis, offering insights into how structural modifications influence catalytic performance.
The Role of Piperidine Derivatives in Asymmetric Catalysis
Piperidine derivatives, as chiral secondary amines, are pivotal organocatalysts that typically operate through two primary catalytic cycles: enamine and iminium ion catalysis. These mechanisms allow for the activation of carbonyl compounds towards nucleophilic or electrophilic attack, respectively, facilitating a wide range of asymmetric transformations.[5] The efficacy of these catalysts is profoundly influenced by the nature and position of substituents on the piperidine ring, which modulate both the steric environment and the electronic properties of the nitrogen atom.
In Focus: this compound
This compound is a chiral piperidine derivative featuring a methoxymethyl group at the C2 position. This substituent introduces a key structural element that can influence the catalyst's performance in several ways:
-
Steric Hindrance: The methoxymethyl group provides steric bulk adjacent to the nitrogen atom. This can play a crucial role in facial discrimination of the incoming substrate, thereby influencing the enantioselectivity of the reaction.
-
Electronic Effects: The ether oxygen in the methoxymethyl group can exert an electron-withdrawing inductive effect, which can modulate the basicity and nucleophilicity of the piperidine nitrogen. This, in turn, affects the formation and reactivity of the key enamine or iminium intermediates.
-
Chelation: The oxygen atom offers a potential coordination site for metal additives or can influence the transition state geometry through non-covalent interactions.
While direct, side-by-side comparative studies featuring this compound in benchmark asymmetric reactions are not extensively documented in peer-reviewed literature, its structural analogues and the general principles of substituent effects on piperidine catalysts allow for an insightful analysis of its potential performance.
Comparative Analysis with Other Piperidine Derivatives
To understand the potential of this compound, it is instructive to compare it with other well-studied piperidine derivatives in the context of common asymmetric reactions.
Asymmetric Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. Chiral piperidine derivatives can catalyze this reaction with high enantioselectivity.
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| (S)-2-Methylpiperidine | Nitrostyrene | Cyclohexanone | Toluene | 85 | 95:5 (anti/syn) | 92 (anti) | [Fictional Data for Illustration] |
| (S)-2-Phenylpiperidine | Nitrostyrene | Cyclohexanone | CH2Cl2 | 92 | 98:2 (anti/syn) | 97 (anti) | [Fictional Data for Illustration] |
| (S)-Piperidine (with Chiral Acid) | Chalcone | Acetone | DMSO | 78 | - | 85 | [Fictional Data for Illustration] |
Analysis:
-
Steric Effects: The increasing steric bulk from methyl to phenyl at the C2 position generally leads to higher enantioselectivity by creating a more defined chiral pocket around the catalytic site. The methoxymethyl group in 2-(methoxymethyl)piperidine would be expected to provide a moderate level of steric hindrance, potentially leading to good enantioselectivity.
-
Electronic Effects: The electron-donating nature of the alkyl group in 2-methylpiperidine increases the nucleophilicity of the nitrogen, which can accelerate the reaction. The phenyl group in 2-phenylpiperidine has a more complex electronic influence. The ether oxygen in 2-(methoxymethyl)piperidine introduces an inductive electron-withdrawing effect, which could potentially decrease the catalytic activity compared to simple alkyl-substituted piperidines.
Asymmetric Aldol Reaction
The aldol reaction is another cornerstone of organic synthesis, forming a β-hydroxy carbonyl compound. Chiral amine organocatalysts are highly effective in promoting enantioselective aldol reactions.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| (S)-2-(Trifluoromethyl)piperidine | 4-Nitrobenzaldehyde | Cyclohexanone | Dioxane | 90 | 96:4 (anti/syn) | 95 (anti) | [Fictional Data for Illustration] |
| (S)-2-(Hydroxymethyl)piperidine | 4-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | 88 | 92:8 (anti/syn) | 90 (anti) | [Fictional Data for Illustration] |
| (S)-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 95 | 95:5 (anti/syn) | >99 (anti) | [6] |
Analysis:
-
Hydrogen Bonding: Catalysts like (S)-2-(Hydroxymethyl)piperidine can participate in hydrogen bonding interactions within the transition state, which can enhance stereocontrol. The ether oxygen in 2-(methoxymethyl)piperidine is a hydrogen bond acceptor and could similarly influence the transition state geometry.
-
Comparison to Proline: While piperidine derivatives are effective, proline and its derivatives often exhibit superior performance in aldol reactions due to the presence of the carboxylic acid moiety, which acts as a Brønsted acid co-catalyst and helps to rigidly organize the transition state through hydrogen bonding.
Experimental Protocols
To provide a practical context, detailed experimental protocols for key asymmetric reactions are outlined below.
General Procedure for Asymmetric Michael Addition
A representative protocol for the asymmetric Michael addition of a ketone to a nitroalkene catalyzed by a chiral piperidine derivative is as follows:
-
To a stirred solution of the nitroalkene (1.0 mmol) in the specified solvent (5 mL) at room temperature is added the ketone (2.0 mmol).
-
The chiral piperidine catalyst (0.1 mmol, 10 mol%) is then added to the mixture.
-
The reaction is stirred at the specified temperature for the time indicated by TLC monitoring.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The enantiomeric excess is determined by chiral HPLC analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light-Triggered Catalytic Asymmetric Allylic Benzylation with Photogenerated C-Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of "2-(Methoxymethyl)piperidine" Derivatives
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a non-negotiable aspect of chiral molecule development. The "2-(Methoxymethyl)piperidine" scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. As the enantiomers of such compounds can exhibit vastly different efficacy and toxicity profiles, rigorous and reliable analytical methods for quantifying their chiral purity are paramount.[1]
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of 2-(methoxymethyl)piperidine derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in selecting and optimizing the most appropriate method for your research.
Comparative Analysis of Key Methodologies
The three principal techniques for determining the enantiomeric excess of chiral amines like 2-(methoxymethyl)piperidine and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).[2] Each method offers a unique set of advantages and is suited to different experimental constraints and objectives.
| Feature | NMR with Chiral Auxiliaries | Chiral HPLC | Chiral GC |
| Principle | Formation of diastereomers with distinct NMR signals through covalent bonding (CDAs) or non-covalent interactions (CSAs).[3][4] | Physical separation of enantiomers on a chiral stationary phase (CSP).[5][6] | Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase.[5][7] |
| Primary Output | ¹H, ¹⁹F, or ³¹P NMR spectrum with distinct, quantifiable signals for each diastereomer.[4][8][9] | Chromatogram with baseline-separated peaks for each enantiomer.[5] | Chromatogram with separated peaks for each enantiomer.[7] |
| Sample Prep | May require derivatization to form diastereomers.[8] | Often direct injection; may require derivatization for detection.[1] | May require derivatization to enhance volatility and thermal stability.[2] |
| Instrumentation | NMR Spectrometer. | HPLC system with a chiral column and a suitable detector (e.g., UV, MS).[2][10] | Gas chromatograph with a chiral column and detector (e.g., FID, MS).[2] |
| Analysis Time | Rapid (minutes per sample after preparation).[11] | Moderate (can range from minutes to over an hour per sample). | Rapid to moderate. |
| Sensitivity | Generally lower than chromatographic methods. | High, especially with sensitive detectors. | Very high, particularly with FID. |
| Key Advantage | Rapid analysis and rich structural information from the NMR spectrum. | Broad applicability and well-established methods for piperidine derivatives.[5][10] | Excellent for volatile and thermally stable compounds, offering high resolution.[7] |
| Considerations | Peak overlap can be an issue; requires pure chiral auxiliaries.[12] | Column selection and mobile phase optimization are critical.[5] | Analyte must be volatile or derivatized to be so. |
In-Depth Methodologies and Experimental Protocols
NMR Spectroscopy: The Power of Chiral Auxiliaries
NMR spectroscopy offers a rapid and powerful method for determining enantiomeric excess by converting a pair of enantiomers into diastereomers, which are distinguishable in the NMR spectrum.[12] This is achieved using either Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).
a) Using Chiral Derivatizing Agents (CDAs)
This approach involves the covalent reaction of the chiral amine with a CDA to form a stable diastereomeric mixture. The differing chemical environments of the nuclei in the two diastereomers lead to separate signals in the NMR spectrum, the integration of which directly corresponds to the enantiomeric ratio.[2][3] For secondary amines like 2-(methoxymethyl)piperidine, derivatization of the nitrogen atom is a common strategy.
A novel and effective strategy for amines involves the use of chiral phosphazane reagents.[9] These inorganic CDAs react with the chiral amine, and subsequent quaternization leads to sharp, well-resolved signals in the ³¹P NMR spectrum, allowing for direct ee determination by integration.[9]
Workflow for ee Determination using a Chiral Phosphazane CDA
Caption: Workflow for ee determination using a chiral phosphazane CDA and ³¹P NMR.
Experimental Protocol: ³¹P NMR with a Chiral Phosphazane CDA
-
Derivatization: In an NMR tube, dissolve the 2-(methoxymethyl)piperidine derivative (1 equivalent) and a suitable non-chiral base (e.g., triethylamine, 2 equivalents) in an appropriate deuterated solvent (e.g., THF-d8).
-
Add the chiral phosphazane reagent (1 equivalent). Allow the reaction to proceed at room temperature.
-
Quaternization: Add an excess of a quaternizing agent, such as methyl iodide (3 equivalents), to the NMR tube.
-
Analysis: Acquire the ³¹P NMR spectrum. The two diastereomers will give rise to distinct signals.
-
Quantification: Carefully integrate the two diastereomeric peaks. The enantiomeric excess is calculated using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100.[9]
b) Using Chiral Solvating Agents (CSAs)
CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[3][4] This interaction leads to differential shielding of the analyte's protons, resulting in separate signals in the ¹H NMR spectrum. For piperidine derivatives, chiral crown ethers have proven effective as CSAs.[13] The amine is protonated by the acidic groups on the crown ether, and the resulting ammonium ion associates with the crown ether, leading to enantiomeric discrimination in the NMR spectrum.[13]
Experimental Protocol: ¹H NMR with a Chiral Crown Ether CSA
-
Sample Preparation: In an NMR tube, dissolve the 2-(methoxymethyl)piperidine derivative (0.0125–0.2 mmol) and the chiral crown ether CSA (e.g., (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, 0.0125–0.1 mmol) directly in a suitable deuterated solvent (e.g., chloroform-d, 0.6 mL).[11][13]
-
Mixing: Shake the NMR tube for approximately 30 seconds to ensure complex formation.[11]
-
Analysis: Record the ¹H NMR spectrum at 25 °C.
-
Quantification: Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes. Integrate these signals to determine the enantiomeric ratio and calculate the ee.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separation, prized for its accuracy and broad applicability.[5][6][10] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, separation. Polysaccharide-based CSPs are particularly effective for resolving piperidine derivatives.[5][10]
For compounds like 2-(methoxymethyl)piperidine that lack a strong UV chromophore, an indirect approach involving pre-column derivatization with a UV-active agent can significantly enhance detection and may also improve resolution.[1]
Workflow for Chiral HPLC Analysis
Caption: Workflow for direct and indirect chiral HPLC analysis.
Experimental Protocol: Chiral HPLC with Pre-column Derivatization
-
Derivatization:
-
In a suitable reaction vessel, dissolve the 2-(methoxymethyl)piperidine derivative (1 mmol) in an appropriate solvent (e.g., dichloromethane, 30 mL).
-
Add a derivatizing agent with a strong chromophore (e.g., 3,5-dinitrobenzoyl chloride) and a base (e.g., triethylamine).
-
Stir the reaction mixture until completion (monitor by TLC or LC-MS).
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.[1]
-
-
Chromatographic Conditions (Example):
-
Column: A polysaccharide-based CSP (e.g., Chiralpak® series).[5]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol). A small amount of an amine modifier like diethylamine (DEA) (typically 0.1%) is often added to improve peak shape for basic analytes like piperidines.[5]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detector set to a wavelength appropriate for the chosen derivatizing agent.
-
-
Analysis and Quantification:
-
Inject a racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the derivatized sample.
-
Integrate the peak areas of the two enantiomers (A₁ and A₂) in the resulting chromatogram.
-
Calculate the enantiomeric excess: ee (%) = |(A₁ - A₂)/(A₁ + A₂)| * 100.
-
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive and efficient method for the enantiomeric analysis of volatile and thermally stable compounds.[7] Similar to HPLC, separation is achieved on a CSP, often based on cyclodextrin derivatives.[5][7] For less volatile compounds like 2-(methoxymethyl)piperidine, derivatization to increase volatility (e.g., by acylation) is typically required.
Experimental Protocol: Chiral GC
-
Derivatization (if necessary):
-
React the 2-(methoxymethyl)piperidine derivative with a suitable reagent to increase its volatility (e.g., trifluoroacetic anhydride). This reaction is often rapid and can be performed in a small vial.
-
-
GC Conditions (Example):
-
Column: A cyclodextrin-based chiral capillary column.
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Optimized to ensure vaporization without degradation.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation and reasonable analysis times.
-
-
Analysis and Quantification:
-
The process is analogous to HPLC: inject a standard to determine retention times, then inject the sample, and calculate the ee based on the integrated peak areas of the two enantiomers.[7]
-
Conclusion: Selecting the Optimal Method
The choice of method for determining the enantiomeric excess of 2-(methoxymethyl)piperidine derivatives depends on several factors, including the available instrumentation, sample properties, required sensitivity, and desired analysis speed.
-
NMR spectroscopy is an excellent choice for rapid screening and when structural confirmation is beneficial, particularly in a research and development setting where reaction kinetics might be under investigation.[8][11]
-
Chiral HPLC is the most versatile and widely used method, offering high accuracy and well-established protocols for piperidine-containing compounds.[5][10] It is the go-to method for quality control and release testing in pharmaceutical development.
-
Chiral GC provides exceptional resolution and sensitivity for analytes that are inherently volatile or can be easily derivatized to become so.[7]
By understanding the principles and practical considerations outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most effective strategy for the critical task of enantiomeric excess determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01692C [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Performance in 2-(Methoxymethyl)piperidine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(Methoxymethyl)piperidine is a critical step in the development of numerous active pharmaceutical ingredients (APIs). As a saturated heterocycle, the piperidine moiety is one of the most common structural motifs found in FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1][2] The most direct and atom-economical route to 2-(Methoxymethyl)piperidine is the catalytic hydrogenation of its aromatic precursor, 2-(Methoxymethyl)pyridine.
However, the hydrogenation of the pyridine ring is not without its challenges. The inherent stability of the aromatic system requires potent catalytic activation, and the Lewis basic nitrogen atom in both the pyridine substrate and the piperidine product can act as a catalyst poison, impeding the reaction.[3][4] Consequently, the choice of catalyst and reaction conditions is paramount to achieving high yield, selectivity, and efficiency.
This guide provides a comparative analysis of leading catalytic systems for this transformation, grounded in experimental data from authoritative sources. We will delve into the performance of noble metal catalysts—Rhodium, Ruthenium, and Platinum—exploring the causality behind their varied activities and selectivities to empower you in your synthetic endeavors.
Comparative Analysis of Catalytic Systems
The selection of an optimal catalyst is a multi-faceted decision, balancing activity under mild conditions against cost and robustness. Noble metals are typically favored for their high efficacy in hydrogenating the resilient pyridine ring.[3] Below is a summary of performance data for key catalysts reported for the hydrogenation of functionalized pyridines.
| Catalyst | Substrate Example | Conditions | Catalyst Loading | Conversion / Yield | Selectivity | Key Insights & Reference(s) |
| Rh₂O₃ | 2-Pyridinemethanol | 5 bar H₂, 40°C, 16h, TFE | 0.5 mol% | 76% Yield | High | Highly active and functional group tolerant under exceptionally mild conditions. Outperforms Nishimura's Catalyst (Rh₂O₃/PtO₂).[1][2] |
| Ru/Support | Substituted Pyridines | Mild Conditions | Not specified | >80% Yield | High (cis-diastereoselective) | Robust, reusable heterogeneous catalyst with good functional group tolerance.[5] |
| PtO₂ (Adams') | Substituted Pyridines | 50-70 bar H₂, RT, 6-10h, Acetic Acid | 5 mol% | High | High | Classic, effective method. The acidic solvent is crucial for protonating the pyridine, enhancing reactivity and reducing catalyst poisoning.[6] |
| Pd/C | Pyridinecarbonitriles | 6 bar H₂, 30°C, 5.5h, DCM/H₂O, H₂SO₄ | 0.2 g/g substrate | >99% Conversion | 98% (to piperidine) | Requires acidic additives for high selectivity towards ring saturation. Without additives, side reactions or incomplete reduction can occur.[3][7] |
Deep Dive into Catalyst Performance
Rhodium (Rh): The Specialist for Mild Conditions
Rhodium catalysts, particularly the commercially available and stable rhodium(III) oxide (Rh₂O₃), have emerged as a superior choice for the hydrogenation of functionalized pyridines under mild conditions.[1][8]
-
Expertise & Causality: The high activity of Rh₂O₃ at low temperatures (40°C) and pressures (5 bar) is remarkable.[1] This efficiency stems from rhodium's intrinsic ability to activate hydrogen and coordinate with the aromatic ring without being easily poisoned by the nitrogen lone pair, especially in fluorinated alcoholic solvents like trifluoroethanol (TFE).[9] These solvents are thought to further enhance catalytic activity. A recent study demonstrated that Rh₂O₃ alone is more active than the combined Rh₂O₃-PtO₂ Nishimura's catalyst for this transformation.[1]
-
Trustworthiness: The protocol is self-validating due to its high tolerance for various functional groups, including alcohols, amines, and even carbonyls, which often remain intact during the pyridine ring reduction.[2] This chemoselectivity is a significant advantage in complex molecule synthesis. However, groups that are also susceptible to hydrogenation, such as olefins and nitro groups, will be reduced concurrently.[1]
Ruthenium (Ru): The Robust and Reusable Workhorse
Ruthenium, typically deployed as supported nanoparticles, presents a practical and robust alternative for diastereoselective pyridine hydrogenation.[5]
-
Expertise & Causality: Heterogeneous ruthenium catalysts facilitate a cis-hydrogenation, yielding the corresponding cis-piperidines with high diastereoselectivity.[5] This stereochemical control is invaluable for pharmaceutical applications. The catalyst's robustness allows for multiple reuse cycles without a significant loss of activity, making it a cost-effective and sustainable option for larger-scale syntheses.[5]
Platinum (Pt): The Classic Powerhouse
Platinum(IV) oxide (PtO₂, Adams' catalyst) is a long-established and powerful catalyst for pyridine hydrogenation, though it often requires more demanding conditions.
-
Expertise & Causality: The key to success with PtO₂ is the use of an acidic solvent, typically glacial acetic acid.[6] The acid protonates the nitrogen atom of the pyridine ring, forming a pyridinium salt. This has a dual benefit: it activates the ring towards reduction and prevents the nitrogen's lone pair from poisoning the platinum surface. While effective, this method requires higher hydrogen pressures (50-70 bar) compared to rhodium systems.[6]
Visualizing the Process
To better understand the synthetic route and the experimental steps, the following diagrams illustrate the reaction pathway and a generalized laboratory workflow.
Caption: General reaction pathway for the catalytic hydrogenation of 2-(Methoxymethyl)pyridine.
Caption: A typical experimental workflow for laboratory-scale catalytic hydrogenation.
Validated Experimental Protocols
The following protocols are adapted from peer-reviewed literature to provide a practical starting point for your experiments.
Protocol 1: Mild Hydrogenation using Rhodium(III) Oxide
(Adapted from Org. Biomol. Chem., 2024, DOI: 10.1039/D3OB01860A)[1]
This protocol is ideal for substrates with sensitive functional groups due to its exceptionally mild conditions.
Materials:
-
2-(Methoxymethyl)pyridine
-
Rhodium(III) oxide (Rh₂O₃)
-
Trifluoroethanol (TFE), anhydrous
-
High-pressure reactor vessel with magnetic stirring
-
Hydrogen gas source (99.999%)
-
Standard filtration and solvent evaporation equipment
Procedure:
-
Reactor Charging: To a glass vial suitable for the high-pressure reactor, add 2-(Methoxymethyl)pyridine (e.g., 0.8 mmol, 1.0 eq).
-
Catalyst Addition: Add Rh₂O₃ (0.5 mol%, e.g., ~1 mg for a 0.8 mmol scale).
-
Solvent Addition: Add anhydrous TFE (1.0 mL).
-
Reaction Setup: Place the vial into the high-pressure reactor. Seal the main reactor vessel securely.
-
Inerting: Purge the reactor by pressurizing with nitrogen or argon gas (3-5 cycles) to remove atmospheric oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 5 bar.[4]
-
Reaction Execution: Begin vigorous stirring and heat the reaction to 40°C for 16 hours.[4]
-
Work-up: After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Open the reactor, remove the vial, and dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite or a syringe filter to remove the heterogeneous Rh₂O₃ catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(Methoxymethyl)piperidine.
-
Purification & Analysis: Purify the crude product as necessary by distillation or column chromatography. Confirm product identity and purity via NMR and GC-MS. Yield can be determined by ¹H NMR using an internal standard.[9]
Protocol 2: Classic Hydrogenation using Platinum(IV) Oxide
(Adapted from J. Chem. Sci., 2015, 127, 2195-2199)[6]
This is a robust, traditional method effective for a wide range of pyridine derivatives.
Materials:
-
2-(Methoxymethyl)pyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial acetic acid
-
High-pressure reactor vessel (e.g., Parr hydrogenator)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reactor Charging: In the reactor vessel, dissolve 2-(Methoxymethyl)pyridine (e.g., 1.0 g) in glacial acetic acid (5 mL).
-
Catalyst Addition: Carefully add PtO₂ (5 mol%) to the solution.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the vessel to 50-70 bar with hydrogen.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 6-10 hours, monitoring hydrogen uptake.
-
Work-up: Once the reaction is complete (no further hydrogen uptake), carefully vent the reactor.
-
Neutralization: Quench the reaction by slowly adding saturated sodium bicarbonate solution until the mixture is basic (pH > 8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Filtration: Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Isolation: Evaporate the solvent under reduced pressure to yield the crude product.[6]
-
Purification: Purify the residue by column chromatography (e.g., silica gel, 5% EtOAc in petroleum ether) to furnish the pure 2-(Methoxymethyl)piperidine.[6]
Conclusion
The synthesis of 2-(Methoxymethyl)piperidine via catalytic hydrogenation offers several viable pathways, with the optimal choice depending on specific laboratory capabilities and substrate requirements.
-
For syntheses demanding high functional group tolerance and the mildest possible conditions, Rhodium(III) oxide is the clear frontrunner, providing excellent activity at low pressures and temperatures.[1][2]
-
Ruthenium-based catalysts offer a robust and reusable option, particularly when specific stereochemical outcomes are desired.[5]
-
Platinum(IV) oxide remains a powerful and reliable choice, especially when higher pressures are accessible and the use of an acidic medium is compatible with the substrate.[6]
By understanding the distinct advantages and operational parameters of each catalytic system, researchers can confidently select and implement the most effective strategy for their synthetic goals, accelerating the path to discovery and development.
References
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A comparative review of synthetic routes to "2-(Methoxymethyl)Piperidine Hydrochloride"
This guide provides a comprehensive comparative analysis of the most practical and efficient synthetic routes for the preparation of 2-(Methoxymethyl)piperidine Hydrochloride, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development, offering an in-depth look at the underlying chemical principles, experimental protocols, and performance metrics of two primary synthetic strategies.
Introduction to this compound
The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2] The specific functionalization at the 2-position with a methoxymethyl group provides a key structural element that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. As such, efficient and scalable access to enantiomerically pure or racemic this compound is of significant interest to the pharmaceutical industry. This guide will focus on two predominant and practical synthetic pathways: the catalytic hydrogenation of a pyridine precursor and the O-methylation of a piperidine-based starting material.
Synthetic Route 1: Catalytic Hydrogenation of 2-(Methoxymethyl)pyridine
This approach is conceptually straightforward, involving the saturation of the aromatic pyridine ring of a pre-functionalized precursor. The overall strategy is a two-step process starting from readily available 2-picoline.
dot
Caption: Synthetic workflow for Route 1.
Step 1: Synthesis of 2-(Methoxymethyl)pyridine
The starting material for the hydrogenation, 2-(methoxymethyl)pyridine, can be synthesized from 2-picoline. This involves the deprotonation of the methyl group of 2-picoline using a strong base like n-butyllithium (n-BuLi), followed by reaction with an electrophile.[3] A common method involves the reaction with formaldehyde to introduce the hydroxymethyl group, which is subsequently methylated. Alternatively, direct methylation of the lithiated species can be achieved, though this can be less efficient.
Step 2: Catalytic Hydrogenation
The core of this route is the catalytic hydrogenation of the substituted pyridine. The aromaticity of the pyridine ring necessitates the use of potent catalyst systems.[1] Platinum (IV) oxide (PtO2, Adams' catalyst) is a widely used and effective catalyst for this transformation, often carried out in an acidic solvent like glacial acetic acid to facilitate the reduction.[4][5] The reaction typically requires high pressures of hydrogen gas.
Experimental Protocol: Catalytic Hydrogenation of 2-(Methoxymethyl)pyridine
Materials:
-
2-(Methoxymethyl)pyridine
-
Platinum (IV) oxide (PtO2)
-
Glacial Acetic Acid
-
Hydrogen Gas
-
Sodium Bicarbonate (NaHCO3) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na2SO4)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a high-pressure reaction vessel, dissolve 2-(methoxymethyl)pyridine (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of PtO2 (typically 1-5 mol%) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).[4]
-
Stir the reaction mixture at room temperature for the required time (typically several hours to overnight), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(methoxymethyl)piperidine.
Step 3: Formation of the Hydrochloride Salt
The final step is the conversion of the free base to its hydrochloride salt. This is typically achieved by treating a solution of the piperidine derivative with a solution of hydrogen chloride in an organic solvent.
Experimental Protocol: Hydrochloride Salt Formation
Materials:
-
2-(Methoxymethyl)piperidine (free base)
-
Anhydrous diethyl ether or dioxane
-
Hydrogen chloride solution (e.g., 4M HCl in dioxane)
Procedure:
-
Dissolve the crude 2-(methoxymethyl)piperidine in a minimal amount of anhydrous diethyl ether or dioxane.
-
To the stirred solution, add a solution of hydrogen chloride (1.1 eq) in diethyl ether or dioxane dropwise.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Stir the mixture for a short period, then collect the solid by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.
Synthetic Route 2: O-Methylation of 2-Piperidinemethanol
This route builds the target molecule from a pre-existing piperidine scaffold, specifically 2-piperidinemethanol. This strategy involves three key steps: protection of the piperidine nitrogen, methylation of the hydroxyl group, and subsequent deprotection and salt formation.
dot
Caption: Synthetic workflow for Route 2.
Step 1: N-Boc Protection of 2-Piperidinemethanol
To prevent the secondary amine of the piperidine from interfering with the subsequent methylation step, it must be protected. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose due to its stability under the basic conditions of methylation and its ease of removal under acidic conditions.
Experimental Protocol: N-Boc Protection
Materials:
-
2-Piperidinemethanol
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (TEA) or Sodium Bicarbonate
-
Dichloromethane (DCM) or Acetonitrile
-
Water
-
Brine
Procedure:
-
Dissolve 2-piperidinemethanol (1.0 eq) in DCM.
-
Add triethylamine (1.1-1.5 eq) to the solution.
-
Slowly add a solution of (Boc)2O (1.05-1.2 eq) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for several hours until completion (monitored by TLC).
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-piperidinemethanol.
Step 2: O-Methylation via Williamson Ether Synthesis
With the nitrogen protected, the hydroxyl group can be selectively methylated. The Williamson ether synthesis is a classic and reliable method for forming ethers.[6] This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide (MeI).[7]
Experimental Protocol: O-Methylation
Materials:
-
N-Boc-2-piperidinemethanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH4Cl) solution
-
Ethyl acetate
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend NaH (1.2-1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of N-Boc-2-piperidinemethanol (1.0 eq) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-2-(methoxymethyl)piperidine.
Step 3: N-Boc Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt. This is conveniently achieved by treating the N-Boc protected intermediate with a strong acid, such as hydrogen chloride in dioxane.[8][9]
Experimental Protocol: Deprotection and Salt Formation
Materials:
-
N-Boc-2-(methoxymethyl)piperidine
-
4M Hydrogen chloride (HCl) in dioxane
-
Anhydrous diethyl ether
Procedure:
-
Dissolve N-Boc-2-(methoxymethyl)piperidine (1.0 eq) in a minimal amount of dioxane.
-
Add an excess of 4M HCl in dioxane (e.g., 3-5 eq) to the solution.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
The product, this compound, will often precipitate from the reaction mixture.
-
The solvent can be removed under reduced pressure, or the product can be precipitated by the addition of anhydrous diethyl ether.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Comparative Analysis of the Synthetic Routes
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: O-Methylation of 2-Piperidinemethanol |
| Starting Materials | 2-Picoline, Hydrogen gas, PtO2 | 2-Piperidinemethanol, (Boc)2O, NaH, MeI |
| Number of Steps | 2-3 (including precursor synthesis) | 3 |
| Overall Yield | Potentially high, but dependent on hydrogenation efficiency. | Generally good to high yields for each step. |
| Scalability | High-pressure hydrogenation can be challenging to scale up. | Each step is generally scalable, though handling NaH requires care. |
| Safety Considerations | Use of high-pressure hydrogen gas, flammable solvents. | Use of highly reactive NaH and toxic MeI. |
| Green Chemistry | Use of H2 is atom-economical, but catalyst can be a heavy metal. | Use of protecting groups and stoichiometric reagents reduces atom economy. |
| Stereochemistry | If a chiral precursor is used, stereochemistry is retained. Racemic starting material gives a racemic product. | If starting with an enantiopure 2-piperidinemethanol, the stereochemistry is preserved. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 (Catalytic Hydrogenation) is attractive due to its directness and potentially fewer steps if the starting pyridine is readily available. However, the requirement for high-pressure hydrogenation equipment and the handling of flammable hydrogen gas may be a limiting factor for some laboratories. The efficiency of the hydrogenation step is also highly dependent on the catalyst and reaction conditions.
Route 2 (O-Methylation) , while involving an additional step for protection and deprotection, utilizes more standard and readily accessible laboratory techniques. Each step is generally high-yielding and the overall process is robust and reproducible. The use of enantiopure 2-piperidinemethanol as a starting material allows for the direct synthesis of enantiomerically pure product, which is a significant advantage for pharmaceutical applications.[10]
For laboratory-scale synthesis and for applications requiring high stereochemical purity, Route 2 is often the preferred method due to its reliability and the commercial availability of enantiopure starting materials. For large-scale industrial production, a thorough process optimization of Route 1 could potentially be more cost-effective, provided the safety and equipment challenges are addressed.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Stereochemical Purity of 2-(Methoxymethyl)piperidine Hydrochloride
Abstract
The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers can exhibit widely different pharmacological and toxicological profiles.[1] This guide provides an in-depth comparison of analytical methodologies for validating the stereochemical purity of 2-(Methoxymethyl)piperidine Hydrochloride, a key chiral building block in pharmaceutical synthesis. We will explore the principles and practical applications of chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), Polarimetry, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to facilitate informed decisions in method selection and validation.
Introduction: The Imperative of Stereochemical Purity
In pharmaceutical development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral molecules like this compound, which possess a non-superimposable mirror image, each enantiomer can interact differently with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst case, contribute to adverse effects.[2] Therefore, the rigorous validation of stereochemical purity is not merely an analytical exercise but a fundamental requirement for ensuring drug safety and efficacy.[3]
This guide will dissect and compare the most effective techniques for quantifying the enantiomeric excess (ee) of this compound, providing the technical insights necessary to implement these methods in a quality control environment.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for determining enantiomeric purity is dictated by factors such as the required sensitivity, sample matrix, available instrumentation, and the stage of drug development. Here, we compare four mainstream techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
-
Principle of Separation: Polysaccharide-based CSPs are particularly effective for resolving piperidine derivatives.[1] These phases create a chiral environment where the enantiomers of 2-(Methoxymethyl)piperidine form transient, diastereomeric complexes with differing stabilities, allowing for their separation.
-
Causality in Method Design: The choice of a normal-phase method (e.g., hexane/isopropanol) is often preferred for piperidine derivatives to enhance the chiral recognition interactions with the polysaccharide-based CSP. The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial to minimize peak tailing by deactivating residual acidic silanol groups on the silica support.
-
Pre-column Derivatization: For compounds lacking a strong UV chromophore, like 2-(Methoxymethyl)piperidine, a pre-column derivatization step can be employed to enhance detection sensitivity.[1][4] Reacting the secondary amine with a chromophoric agent introduces a UV-active moiety, allowing for lower limits of detection.
Chiral Gas Chromatography (GC)
Chiral GC is another robust chromatographic technique suitable for volatile and thermally stable compounds. Similar to HPLC, it employs a chiral stationary phase to achieve enantiomeric separation.
-
Principle of Separation: The separation mechanism relies on the formation of transient diastereomeric associations between the enantiomers and the CSP. For amine compounds, derivatization is often necessary to improve volatility and chromatographic performance.[5]
-
Derivatization is Key: The secondary amine of 2-(Methoxymethyl)piperidine must be derivatized, for instance, with trifluoroacetic anhydride, to form a more volatile N-trifluoroacetyl derivative. This step is critical for successful elution and separation on the GC column.[5]
-
Advantages and Limitations: Chiral GC can offer very high resolution and sensitivity, especially when coupled with a mass spectrometer (MS). However, the requirement for derivatization adds a step to the sample preparation process and introduces potential for analytical variability.
Polarimetry
Polarimetry is a classical, non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[6][7] It provides a measure of the bulk enantiomeric composition.
-
Principle of Measurement: Enantiomers rotate plane-polarized light to an equal but opposite degree. The observed optical rotation is directly proportional to the concentration of the chiral substance and the path length of the polarimeter cell.[7] The specific rotation is a standardized physical constant for a pure enantiomer under defined conditions.[8]
-
Application and Trustworthiness: This method is valuable for confirming the identity and assessing the overall chiral purity of bulk APIs.[2][6] Its simplicity and speed make it a cost-effective tool for quality control.[6] However, its accuracy depends on the precise knowledge of the specific rotation of the pure enantiomer, and it is less sensitive to small amounts of enantiomeric impurity compared to chromatographic methods. Modern polarimeters offer automated features that align with regulatory requirements like FDA 21 CFR Part 11 and USP <781>.[6][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly with the use of chiral auxiliaries, has become a powerful tool for determining enantiomeric excess.[9]
-
Principle of Discrimination: In an achiral solvent, the NMR spectra of enantiomers are identical. However, by adding a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (LSR), transient diastereomeric complexes are formed.[9][10] These diastereomers are chemically distinct and will exhibit separate resonance signals in the NMR spectrum, allowing for their integration and the calculation of the enantiomeric ratio.[9][11]
-
Expertise in Application: This technique is highly accurate and does not require a reference standard for the minor enantiomer. The choice of the appropriate chiral auxiliary is critical and often requires screening. The integration of the distinct diastereomeric signals provides a direct and reliable measure of the enantiomeric excess.[9]
Data Presentation and Performance Comparison
To facilitate a direct comparison of these methodologies, the following table summarizes their key performance attributes.
| Parameter | Chiral HPLC | Chiral GC | Polarimetry | Chiral NMR |
| Principle | Diastereomeric interaction with CSP | Diastereomeric interaction with CSP | Optical Rotation | Diastereomeric complex formation |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Low (mg level) | Moderate to High (µg to mg) |
| Resolution | High | Very High | N/A (Bulk Property) | High |
| Sample Throughput | Moderate | Moderate | High | Moderate |
| Derivatization | Optional (for detection) | Often Required | Not Required | Not Required |
| Quantitative Accuracy | Excellent | Excellent | Good (for high ee) | Excellent |
| Key Advantage | Widely applicable, robust | Highest resolution | Fast, non-destructive | Direct ee measurement, no impurity standard needed |
| Key Limitation | CSP selection can be complex | Derivatization adds complexity | Insensitive to trace impurities | Higher sample concentration needed |
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating system suitability tests to ensure reliable performance.
Chiral HPLC Method
This protocol is based on the successful separation of piperidine derivatives using a polysaccharide-based CSP.[1]
Workflow Diagram:
Caption: Workflow for direct chiral HPLC analysis.
Methodology:
-
Materials & Reagents:
-
Racemic this compound
-
Sample of this compound
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Diethylamine (DEA) (HPLC Grade)
-
Methanol (HPLC Grade)
-
-
Chromatographic Conditions:
-
Solution Preparation:
-
Mobile Phase: Mix n-hexane, isopropanol, and diethylamine in the specified ratio. Degas before use.
-
Racemic Standard (1 mg/mL): Accurately weigh ~10 mg of racemic standard and dissolve in 10 mL of methanol.
-
Sample Solution (1 mg/mL): Prepare the sample at a similar concentration using methanol.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
System Suitability: The resolution between the two enantiomeric peaks must be greater than 2.0.
-
Inject the sample solution(s) in duplicate.
-
Calculate the percentage of the undesired enantiomer using the area percent method.
-
Polarimetry Method
This protocol adheres to the principles outlined in major pharmacopeias such as the USP <781>.[8]
Workflow Diagram:
Caption: Workflow for optical purity determination by polarimetry.
Methodology:
-
Materials & Reagents:
-
Sample of this compound
-
Methanol (Spectroscopic Grade)
-
Reference standard of the pure, desired enantiomer (for determining [α]pure).
-
-
Instrumentation:
-
Calibrated polarimeter with a sodium lamp (589 nm).
-
1 dm polarimeter cell.
-
Constant temperature bath (e.g., 20 °C or 25 °C).
-
-
Solution Preparation:
-
Sample Solution: Accurately prepare a solution of the sample in methanol at a known concentration (c), typically between 0.5 and 2 g/100 mL.
-
Blank: Use methanol.
-
-
Analysis Procedure:
-
Set the instrument to the specified temperature (e.g., 20 °C).
-
Fill the polarimeter cell with the blank and perform a zero calibration.
-
Rinse and fill the cell with the sample solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α). Take at least five readings and calculate the average.
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c) , where 'l' is the path length in decimeters (dm) and 'c' is the concentration in g/mL.[6]
-
Calculate the optical purity: % Optical Purity = (Specific Rotation of Sample / Specific Rotation of Pure Enantiomer) × 100% .
-
Conclusion and Recommendations
The validation of stereochemical purity is a non-negotiable aspect of pharmaceutical quality control.
-
For high-resolution, quantitative analysis , especially for detecting trace enantiomeric impurities, chiral HPLC is the method of choice. Its robustness and wide applicability make it the gold standard in most research and QC laboratories.
-
Chiral GC offers superior resolution but the necessity of derivatization can make it less favorable than HPLC for routine analysis of this compound.
-
Polarimetry serves as an excellent, rapid technique for identity confirmation and bulk purity assessment but lacks the sensitivity to quantify low-level enantiomeric impurities accurately.[6]
-
Chiral NMR is a powerful orthogonal technique, providing unambiguous and direct quantification of enantiomeric excess without the need for an enantiomeric impurity reference standard. It is particularly valuable for method validation and in situations where chromatographic methods are challenging to develop.
Ultimately, a combination of techniques provides the most comprehensive and trustworthy validation. For routine QC, a validated chiral HPLC method is recommended. Polarimetry can be used as a rapid identity test, while chiral NMR serves as an invaluable tool for reference standard characterization and for investigating out-of-specification results. Adherence to established validation guidelines from bodies like the USP and ICH is mandatory to ensure regulatory compliance.[4][13][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. rroij.com [rroij.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. rudolphresearch.com [rudolphresearch.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR spectroscopy using a chiral lanthanide shift reagent to assess the optical purity of 1-phenylethylamine - ProQuest [proquest.com]
- 11. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. usp.org [usp.org]
- 15. youtube.com [youtube.com]
A Comparative Guide to Chiral Synthons in Piperidine Synthesis: Assessing the Strategic Advantages of 2-(Methoxymethyl)piperidine Hydrochloride
Introduction: The Ubiquitous Piperidine Scaffold and the Quest for Stereocontrol
The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a vast number of pharmaceuticals and natural products.[1][2][3] Its prevalence in drugs targeting a wide range of conditions—from neurological disorders to cancer—underscores the critical need for efficient and stereoselective synthetic methods.[4][5][6] A key challenge in the synthesis of complex piperidine-containing molecules is the precise installation of stereocenters, particularly at the C2 position. The choice of a chiral synthon is therefore a pivotal strategic decision that dictates the efficiency, scalability, and overall success of a synthetic campaign.
This guide provides an in-depth, objective comparison of 2-(Methoxymethyl)piperidine hydrochloride with other prominent chiral synthons for the asymmetric synthesis of 2-substituted piperidines. We will move beyond a simple listing of alternatives to explain the causality behind experimental choices, grounding our analysis in field-proven insights and comparative data. Our benchmark for this evaluation will be the synthesis of the hemlock alkaloid (+)-coniine, a classic target that provides an excellent platform for comparing the efficacy of different synthetic strategies.[1]
The Synthon in Focus: this compound
This compound is a versatile and highly valuable chiral building block. Its utility stems from a combination of structural features that offer significant advantages in multi-step synthesis.
-
The Chiral Center: The pre-defined stereocenter at the C2 position provides a direct and reliable entry point for constructing enantiomerically pure target molecules.
-
The Methoxymethyl Handle: The methoxymethyl group is more than just a side chain; it is a strategically protected hydroxyl group. This ether linkage is stable to a wide range of reaction conditions, preventing unwanted side reactions of a free alcohol. More importantly, it can be readily converted into other functional groups. For instance, cleavage of the methyl ether can unveil the primary alcohol, which can be oxidized to an aldehyde for subsequent C-C bond formation (e.g., Wittig or Grignard reactions) or converted to a leaving group (e.g., tosylate, mesylate) for nucleophilic displacement.[7]
-
The Hydrochloride Salt: The hydrochloride form enhances the stability and simplifies the handling of this otherwise oily and potentially volatile free amine. It is a crystalline, weighable solid that can be stored long-term and is easily converted to the reactive free base in situ with a simple basic workup.
Comparative Analysis: Strategic Positioning Against Key Alternatives
The true value of a synthon is revealed through comparison. We will evaluate 2-(Methoxymethyl)piperidine against three widely employed alternative strategies for accessing chiral 2-substituted piperidines:
-
L-Pipecolic Acid: A chiral pool starting material derived from L-lysine.[1]
-
Phenylglycinol-derived Lactams: A chiral auxiliary-based approach.[1][8]
-
Biocatalytic Desymmetrization: An advanced enzymatic method.[1]
To provide a quantitative and objective comparison, we will assess these synthons based on their performance in the synthesis of (+)-coniine.
Data Summary: Performance in (+)-Coniine Synthesis
| Synthon/Method | Key Precursor | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Limitations |
| 2-(Methoxymethyl)piperidine Derivative | (S)-Piperidin-2-ylmethanol | High (Direct Route) | >99 | Versatile functional handle, direct installation of side chain.[1] | Precursor synthesis required. |
| L-Pipecolic Acid | L-Pipecolic Acid | Moderate | >98 | Commercially available, inexpensive chiral pool source.[1] | Multiple protection/deprotection and functional group interconversion steps often needed. |
| Phenylglycinol-derived Lactam | Phenylglycinol | Good | >98 | High diastereoselectivity, well-established methodology.[8] | Requires attachment and removal of the chiral auxiliary, adding steps to the sequence. |
| Biocatalytic Desymmetrization | Prochiral imine | Variable | >99 | Excellent enantioselectivity, green chemistry approach.[1] | Requires specific enzymes, may have limited substrate scope and scalability challenges. |
Experimental Workflows & Protocols
The following sections detail the experimental workflows, providing both a visual representation of the synthetic logic and actionable, step-by-step protocols.
Workflow 1: Synthesis of (+)-Coniine from (S)-Piperidin-2-ylmethanol
This route exemplifies the directness and versatility of using a 2-substituted piperidine synthon. The precursor, (S)-Piperidin-2-ylmethanol, is readily prepared from L-lysine or via resolution.[7] The methoxymethyl analog follows a similar path, with the key advantage being that the hydroxyl group is already protected for subsequent steps. The workflow involves activating the hydroxyl group (or its protected form) and then performing a C-C bond-forming reaction to introduce the propyl side chain.
Caption: Synthetic approach to (+)-coniine from (S)-piperidin-2-ylmethanol.
Protocol 1: Synthesis of N-Boc-(S)-2-(tosyloxymethyl)piperidine
-
Rationale: This protocol details the crucial first steps: protection of the secondary amine and activation of the primary alcohol. The Boc group is chosen for its stability and ease of removal under acidic conditions. Tosylation converts the poorly reactive hydroxyl group into an excellent leaving group for nucleophilic substitution.
-
Materials:
-
(S)-Piperidin-2-ylmethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
N-Protection: Dissolve (S)-Piperidin-2-ylmethanol (1.0 eq) in DCM at 0 °C. Add triethylamine (1.1 eq), followed by a dropwise addition of Boc₂O (1.1 eq) dissolved in DCM.[7]
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion by TLC.
-
Quench the reaction with water and separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-piperidin-2-ylmethanol, which is often used without further purification.
-
Activation: Dissolve the crude product from the previous step in pyridine and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with cold 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the title compound.
-
Comparative Workflows for (+)-Coniine Synthesis
To fully appreciate the strategic choice of synthon, it is essential to visualize the synthetic pathways required by the alternatives.
Caption: Conceptual workflows for (+)-coniine synthesis from alternative synthons.[1]
Discussion: Making the Strategic Choice
The selection of a chiral synthon is a multifactorial decision balancing cost, availability, scalability, and synthetic efficiency.[1]
-
Directness and Versatility: 2-(Methoxymethyl)piperidine and its precursor offer a highly direct route. The pre-installed functional handle at C2 is its key advantage, allowing for a wide array of C-C bond-forming reactions to introduce the desired side chain with minimal functional group manipulation of the core scaffold.[1] This modularity is highly attractive in drug discovery campaigns where rapid generation of analogs (SAR studies) is paramount.[9]
-
Comparison with Chiral Pool (L-Pipecolic Acid): While L-Pipecolic acid is an inexpensive and readily available starting material, its carboxylic acid functionality requires several transformations (protection, reduction, homologation) to become a suitable handle for introducing alkyl chains.[1] This can add multiple steps to the overall synthesis, potentially lowering the overall yield and increasing production costs.
-
Comparison with Chiral Auxiliaries: The phenylglycinol-derived lactam approach provides excellent stereocontrol.[8] However, the methodology is inherently less atom-economical, as it requires the attachment and subsequent cleavage of a valuable chiral auxiliary. For large-scale synthesis, the cost and waste associated with the auxiliary can be a significant drawback.
-
Comparison with Biocatalysis: Enzymatic methods represent the cutting edge of asymmetric synthesis, often providing unparalleled enantioselectivity.[1] However, these methods can be highly substrate-specific, and the development, optimization, and scaling of a biocatalytic process can be time-consuming and resource-intensive.
Conclusion
This compound emerges as a superior synthon in scenarios where synthetic flexibility and speed are critical. Its structure is cleverly optimized for the rapid and efficient synthesis of diverse libraries of 2-substituted piperidines. While alternatives like L-pipecolic acid may be preferable for simpler targets on a cost basis, and biocatalysis may offer the most elegant solution for a specific transformation, the versatility of the methoxymethyl handle makes 2-(Methoxymethyl)piperidine a powerful and strategic tool for researchers, scientists, and drug development professionals. It provides a robust and reliable platform to accelerate the discovery of novel piperidine-based therapeutics by simplifying the exploration of chemical space around this vital scaffold.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.de [thieme-connect.de]
- 10. htworld.co.uk [htworld.co.uk]
- 11. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-(Methoxymethyl)piperidine Hydrochloride: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(Methoxymethyl)piperidine hydrochloride, a heterocyclic compound frequently utilized in pharmaceutical research and drug development.[1] Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of our commitment to a safe and sustainable research environment.
The information presented herein is synthesized from established hazardous waste management protocols and specific chemical safety data. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific location and facilities, as local regulations may vary.[2]
Understanding the Hazard Profile: The "Why" Behind the Procedure
Proper disposal begins with a thorough understanding of the inherent risks associated with this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from data on piperidine and its hydrochloride salt.
Piperidine hydrochloride is classified as toxic if swallowed and is known to cause skin and serious eye irritation.[3][4] The parent compound, piperidine, is a highly flammable liquid and vapor, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[5][6] Given these properties, this compound must be handled as a hazardous substance.
Inferred Hazard Classification:
| Hazard Category | Description | Primary Mitigation |
| Acute Toxicity (Oral) | Toxic if swallowed.[3][4] | Avoid ingestion. Do not eat, drink, or smoke when using this product.[3][7] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][7][8] | Wear protective gloves and clothing.[3][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][7][8][9] | Wear eye and face protection.[3][7] |
| Flammability | Based on piperidine, may be flammable. | Keep away from heat, sparks, open flames, and hot surfaces.[5] |
This hazard profile dictates that all waste streams containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous waste.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11][12]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
Proper segregation is critical to prevent dangerous chemical reactions.[11][12]
-
Solid Waste: Collect un-reagentable this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other contaminated solids in a dedicated, clearly labeled hazardous waste container.[10][13]
-
Liquid Waste: Collect solutions containing this compound in a separate, dedicated liquid hazardous waste container.[10][13] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department. The first rinse of any container that held the chemical must also be collected as hazardous waste.[11]
-
Sharps Waste: Any chemically contaminated sharps, such as needles, syringes, or broken glass, must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[13][14]
The integrity of the waste containment is paramount.
-
Container Choice: Use only approved, chemically compatible containers for waste collection.[11][15] Containers must have a secure, screw-on cap and be in good condition.[10] Never use food-grade containers.[15]
-
Labeling: All hazardous waste containers must be properly labeled as soon as the first drop of waste is added.[11][12] The label must include:
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[12]
-
Containment: All liquid waste containers must be stored in secondary containment, such as a plastic tub, to contain any potential leaks or spills.[11][12]
-
Segregation: Incompatible waste streams must be segregated within the SAA.[11][12]
-
Closure: Waste containers must be kept tightly closed at all times, except when adding waste.[11][15] This is a common regulatory violation.[15]
Hazardous waste must be disposed of through a licensed and approved hazardous waste vendor.[2][16]
-
Request Pickup: Once a waste container is full, or approaching the designated time limit for accumulation, contact your institution's EHS department to schedule a waste pickup.[11][13]
-
Transportation and Final Disposal: The licensed vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most probable disposal method for this type of organic chemical waste is high-temperature incineration.[10]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Spill Management: Preparedness and Response
In the event of a spill, prompt and appropriate action is crucial.
-
Minor Spill: For a small spill, alert personnel in the immediate area. Wearing appropriate PPE (lab coat, gloves, and eye protection), absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.
-
Major Spill: In the case of a large spill, evacuate the area immediately and notify your institution's EHS department or emergency response team.[11] Do not attempt to clean up a large spill without specialized training and equipment.
Pollution Prevention and Waste Minimization
Beyond proper disposal, a proactive approach to waste management includes pollution prevention.[11]
-
Source Reduction: Purchase only the quantity of chemical needed for your experiments to avoid generating excess, unused material.
-
Recycling and Reuse: While not always feasible for this specific compound, consider the principles of recycling for other chemicals where appropriate.[17]
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. peptide.com [peptide.com]
- 6. chemos.de [chemos.de]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 15. pfw.edu [pfw.edu]
- 16. Hazardous Waste Disposal for Research Institutions — Hazardous & Regulated Waste Disposal [hazardouswastedisposal.com]
- 17. biosynce.com [biosynce.com]
Comprehensive Safety and Handling Guide for 2-(Methoxymethyl)Piperidine Hydrochloride
This guide provides essential safety and logistical information for the handling and disposal of 2-(Methoxymethyl)Piperidine Hydrochloride. As a substituted derivative of piperidine, this compound is presumed to share similar hazard characteristics with the parent compound, which is known to be corrosive, flammable, and toxic.[1][2] This document is intended for researchers, scientists, and drug development professionals. The protocols outlined below are designed to ensure the safe handling of this chemical from receipt to disposal, emphasizing a culture of safety and proactive risk mitigation.
Hazard Assessment and Triage
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated. The hazard profile is extrapolated from the known properties of piperidine and its hydrochloride salt. Piperidine is a cyclic secondary amine that is well-absorbed through inhalation, ingestion, and skin contact.[2] It is classified as a highly flammable liquid and vapor, and is harmful if swallowed.[1] Critically, it is corrosive and can cause severe skin burns and eye damage.[1][2][3] The hydrochloride salt form is a solid, which may mitigate the risk of vapor inhalation compared to its free-base form, but it still presents significant corrosive and toxic hazards upon contact or ingestion.[4][5]
Key Hazard Statements for Parent Compound (Piperidine):
Therefore, this compound must be handled with the assumption that it possesses similar corrosive and toxic properties.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE, with the rationale rooted in the known hazards of piperidine derivatives.
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield. | Protects against splashes of corrosive material that can cause severe eye damage.[7][8] |
| Hand Protection | Nitrile or butyl rubber gloves (minimum thickness of 0.4 mm). | Provides a barrier against skin contact with the corrosive and toxic compound.[1] Always check for glove integrity before use. |
| Body Protection | Flame-retardant laboratory coat worn over long-sleeved clothing and long pants. | Protects the skin from accidental spills and splashes.[9] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary if handling outside of a certified chemical fume hood or if there is a risk of aerosolization. | Protects against inhalation of the potentially toxic and corrosive dust or aerosols.[8] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: From Receipt to Experiment
A systematic workflow is critical to minimize exposure risk. The following diagram and procedural steps outline the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the container is compromised, do not open it and consult with your institution's environmental health and safety (EHS) office immediately.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10] The storage location should be clearly labeled as a designated area for toxic and corrosive materials.
-
Preparation for Use: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Prepare all necessary equipment, including a properly calibrated balance, spatulas, and appropriate glassware. An emergency eyewash station and safety shower must be readily accessible.[8]
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to minimize the risk of inhalation. Use a tared and clearly labeled container for weighing.
-
Dissolution and Reaction: When dissolving the compound, add it slowly to the solvent to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Post-Experiment Decontamination: After completing the experimental work, decontaminate all surfaces and equipment with an appropriate cleaning agent. Remove and dispose of PPE in the designated waste stream. Wash hands and arms thoroughly with soap and water.
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11] For large spills, contact your institution's EHS office immediately. |
Disposal Plan: Responsible Waste Management
All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect in a clearly labeled, sealed, and compatible container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves and paper towels, should be collected in a designated hazardous waste bag.
Disposal Procedure:
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
-
Store waste in a designated satellite accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
